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Propane-1,3-diyl bis(4-aminobenzoate)

Cat. No.: B1208274
CAS No.: 57609-64-0
M. Wt: 314.34 g/mol
InChI Key: YPACMOORZSDQDQ-UHFFFAOYSA-N
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Description

Non-hygroscopic, forms urethanes with good hydrolytic stability, dry heat aging and chemical and environmental resistance.>1,3-Propanediol bis(4-aminobenzoate) (PBA) is an aromatic diamine. Its crystal structure has been determined by single crystal X-ray diffraction. Its ability to improve the flexibility of electrically conductive adhesives (ECAs) has been studied. Results show that it has a good impact on the electrical, mechanical and thermal properties of the ECAs.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18N2O4 B1208274 Propane-1,3-diyl bis(4-aminobenzoate) CAS No. 57609-64-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-aminobenzoyl)oxypropyl 4-aminobenzoate
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InChI

InChI=1S/C17H18N2O4/c18-14-6-2-12(3-7-14)16(20)22-10-1-11-23-17(21)13-4-8-15(19)9-5-13/h2-9H,1,10-11,18-19H2
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InChI Key

YPACMOORZSDQDQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1C(=O)OCCCOC(=O)C2=CC=C(C=C2)N)N
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Molecular Formula

C17H18N2O4
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DSSTOX Substance ID

DTXSID3044960
Record name 1,3-Propanediol, bis(4-aminobenzoate)
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Molecular Weight

314.34 g/mol
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Physical Description

Dry Powder, White granules; [Sigma-Aldrich MSDS]
Record name 1,3-Propanediol, 1,3-bis(4-aminobenzoate)
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CAS No.

57609-64-0
Record name Trimethylene glycol di-p-aminobenzoate
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Record name Propane-1,3-diyl bis(4-aminobenzoate)
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Record name 1,3-Propanediol, 1,3-bis(4-aminobenzoate)
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Record name 1,3-PROPANEDIOL BIS(4-AMINOBENZOATE)
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Foundational & Exploratory

Propane-1,3-diyl bis(4-aminobenzoate) chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propane-1,3-diyl bis(4-aminobenzoate), a symmetrical aromatic diamine, is a compound of significant interest in polymer science and is gaining attention for its potential in materials science and as a precursor in pharmaceutical synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its reactivity and potential applications. All quantitative data is presented in easily comparable tables, and key processes are visualized to facilitate understanding.

Chemical and Physical Properties

Propane-1,3-diyl bis(4-aminobenzoate) is a white to yellow-orange granular powder.[1] It is a non-hygroscopic compound that forms urethanes with good hydrolytic stability, and it exhibits resistance to dry heat aging as well as chemical and environmental factors.[2]

General Properties
PropertyValueSource
CAS Number57609-64-0[2][3][4][5]
Molecular FormulaC₁₇H₁₈N₂O₄[1][5]
Molecular Weight314.34 g/mol [1][2][3][5]
AppearancePowder (Granular)[2]
ColorWhite to Yellow to Orange[1]
Amine Equivalent Weight157[2]
Physical Properties
PropertyValueConditionsSource
Melting Point124-127 °C(lit.)[1][2][6]
Boiling Point454.02 °C(rough estimate)[1][7]
Density1.14 g/mLat 25 °C (lit.)[2]
Water Solubility4 mg/Lat 25 °C[1]
logP2.63at 25 °C[1]
pKa2.61 ± 0.10(Predicted)[1]
Refractive Index1.5486(estimate)[1]
Vapor Pressure9.998 hPaat 21.1 °C[1]
Crystallographic Data

Single-crystal X-ray diffraction studies have revealed that Propane-1,3-diyl bis(4-aminobenzoate) crystallizes in the monoclinic crystal system.[3][8] The molecule adopts a 'V' shape, with the trimethylene unit assuming a gauche-gauche conformation.[8][9][10] Molecules are connected by N—H⋯O hydrogen bonds, forming chains.[8][9]

ParameterValueSource
Crystal SystemMonoclinic[8]
a23.725 (5) Å[8]
b4.5109 (9) Å[8]
c8.2171 (17) Å[8]
β107.173 (3)°[8]
V840.2 (3) ų[8]
Z2[8]
RadiationMo Kα[8]
Temperature100 K[8]

Spectroscopic Data

The structural features of Propane-1,3-diyl bis(4-aminobenzoate) can be elucidated using various spectroscopic techniques.

Vibrational Spectroscopy (FTIR, Raman)

The key vibrational frequencies are associated with the N-H bonds of the primary amine, the C=O of the ester group, the C-O and C-N stretching, the aromatic C=C bonds, and the C-H bonds of the aliphatic chain.[3] The symmetric nature of the molecule influences the activity of these modes in IR and Raman spectra.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

Synthesis of Propane-1,3-diyl bis(4-aminobenzoate)

A common and efficient method for the synthesis of Propane-1,3-diyl bis(4-aminobenzoate) involves the reaction of an alkali metal salt of p-aminobenzoic acid with a 1,3-dihalogenated propane in an aprotic polar solvent.[3][12] This method provides high purity and yield by minimizing side reactions such as N-alkylation.[12]

3.1.1. Materials and Equipment

  • p-Aminobenzoic acid alkali metal salt (e.g., sodium p-aminobenzoate, potassium p-aminobenzoate)

  • 1,3-Dihalogenated propane (e.g., 1,3-dichloropropane, 1-bromo-3-chloropropane)

  • Aprotic polar solvent (e.g., dimethyl sulfoxide, dimethylformamide)

  • Four-necked flask equipped with a thermometer, condenser, and stirrer

  • Heating and stirring apparatus

  • Filtration apparatus

  • Drying oven

3.1.2. Procedure

  • Charge a four-necked flask with the aprotic polar solvent, the p-aminobenzoic acid alkali metal salt, and the 1,3-dihalogenated propane. The solvent should be used in an amount that is 3 to 5 times the weight of the p-aminobenzoic acid alkali metal salt to allow for sufficient stirring.[12]

  • Heat the reaction mixture to a temperature between 60°C and 150°C, with a preferred range of 80°C to 130°C, while stirring.[12] Reaction times can vary, for example, 3 hours at 100°C.[12]

  • After the reaction is complete, the desired product can be isolated using one of the following methods:

    • Method A: Precipitation. Distill off the reaction solvent. Pour the residue into water to precipitate the crude product. Collect the crystals by filtration and dry them.[12]

    • Method B: Extraction and Recrystallization. After distilling off the reaction solvent, add a water-insoluble solvent (e.g., ethylene chloride, dichloroethane). Wash the organic layer with water. Recrystallize the product from the organic solvent, collect the crystals by filtration, and dry.[12]

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Isolation cluster_product Final Product pABA_salt p-Aminobenzoic Acid Alkali Metal Salt reaction_vessel Reaction Vessel (Heated & Stirred) pABA_salt->reaction_vessel dihalopropane 1,3-Dihalogenated Propane dihalopropane->reaction_vessel solvent Aprotic Polar Solvent solvent->reaction_vessel distillation Solvent Distillation reaction_vessel->distillation Reaction Completion precipitation Precipitation in Water distillation->precipitation filtration_drying Filtration & Drying precipitation->filtration_drying final_product Propane-1,3-diyl bis(4-aminobenzoate) filtration_drying->final_product

Synthesis Workflow for Propane-1,3-diyl bis(4-aminobenzoate).

Chemical Reactivity and Applications

The presence of both primary amino groups and ester functionalities makes Propane-1,3-diyl bis(4-aminobenzoate) a versatile molecule for chemical modifications.[3]

Key Reactions
  • Nucleophilic Substitution: The primary amino groups readily react with electrophiles such as isocyanates and epoxides. This reactivity makes the compound an effective chain extender and curative in the production of high-performance polymers like polyurethanes and epoxies.[3][5]

  • Schiff Base Formation: The amino groups can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines).[3][8][10] Given the presence of two primary amine groups, it can form bis-Schiff bases.[3]

  • Coordination Chemistry: The nitrogen atoms of the amino groups and the oxygen atoms of the carbonyl groups can act as donor sites, allowing the molecule to function as a ligand in the formation of coordination complexes with metal ions.[3]

ChemicalReactions cluster_reactions Key Chemical Reactions cluster_reactants Reactants cluster_products Products PDBA Propane-1,3-diyl bis(4-aminobenzoate) nucleophilic_sub Nucleophilic Substitution PDBA->nucleophilic_sub schiff_base Schiff Base Formation PDBA->schiff_base coordination Coordination Complex Formation PDBA->coordination polymers Polyurethanes, Epoxies nucleophilic_sub->polymers schiff_bases Bis-Schiff Bases schiff_base->schiff_bases complexes Coordination Complexes coordination->complexes electrophiles Isocyanates, Epoxides electrophiles->nucleophilic_sub carbonyls Aldehydes, Ketones carbonyls->schiff_base metals Metal Ions metals->coordination

Key Chemical Reactions of Propane-1,3-diyl bis(4-aminobenzoate).
Applications

  • Polymer Chemistry: It is used as a reactant with polyurethane and epoxide prepolymers.[5] It is also used to improve the flexibility of electrically conductive adhesives (ECAs), positively impacting their electrical, mechanical, and thermal properties.[3]

  • Materials Science: Research is ongoing into its use in developing new materials with specific functionalities, such as self-healing polymers and shape-memory materials.[13]

  • Pharmaceutical Research: Due to the presence of two 4-aminobenzoate groups, it serves as a building block for synthesizing more complex organic molecules, which is valuable in drug discovery.[13] While research suggests that similar structures may possess antimicrobial and anticancer properties, specific studies on the biological efficacy of Propane-1,3-diyl bis(4-aminobenzoate) are still emerging.[13]

Safety Information

  • Hazard Classification: Eye Irritant.

  • GHS Pictogram: GHS07.

  • Signal Word: Warning.

  • Hazard Statement: H319 (Causes serious eye irritation).

  • Precautionary Statement: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment: Dust mask type N95 (US), eyeshields, gloves.

  • Storage: Keep in a dark place, sealed in dry, room temperature.[6]

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not for human or veterinary use.[3] Always refer to the Safety Data Sheet (SDS) for complete and up-to-date safety information.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Propane-1,3-diyl bis(4-aminobenzoate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of Propane-1,3-diyl bis(4-aminobenzoate). Leveraging data from single-crystal X-ray diffraction, this document elucidates the key structural features of the molecule in the solid state. Detailed experimental protocols for its synthesis are presented, alongside a discussion of relevant characterization techniques such as vibrational spectroscopy and computational modeling. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and drug development.

Molecular Structure and Conformation

The molecular structure of Propane-1,3-diyl bis(4-aminobenzoate) (C₁₇H₁₈N₂O₄) has been definitively characterized using single-crystal X-ray diffraction.[1][2][3] The molecule exhibits a distinct "V" shape, a consequence of the conformational flexibility of the central propane-1,3-diyl linker.[1][2][3]

Crystal Structure Analysis

In the solid state, Propane-1,3-diyl bis(4-aminobenzoate) crystallizes in the monoclinic space group.[1] The molecule possesses a twofold rotational axis that passes through the central carbon atom of the trimethylene bridge, rendering the two 4-aminobenzoate moieties chemically equivalent.[1][2][3]

The defining conformational feature of the propane-1,3-diyl linker is its gauche-gauche arrangement.[1][2][3] This specific torsion leads to the overall V-shaped geometry of the molecule. The amino groups are situated at the extremities of the molecule, and their nitrogen atoms exhibit a non-planar coordination geometry.[1][2][3]

The crystal packing is stabilized by a network of intermolecular hydrogen bonds. Specifically, N-H···O and N-H···N interactions are observed, where the amino protons act as hydrogen bond donors to the carbonyl oxygen and amino nitrogen atoms of adjacent molecules, respectively.[1][2][3] This extensive hydrogen bonding network results in the formation of a three-dimensional supramolecular architecture.[1][2][3]

Table 1: Crystallographic Data for Propane-1,3-diyl bis(4-aminobenzoate) [1]

ParameterValue
Chemical FormulaC₁₇H₁₈N₂O₄
Formula Weight314.33 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a23.725(5) Å
b4.5109(9) Å
c8.2171(17) Å
β107.173(3)°
Volume840.2(3) ų
Z2
Temperature100 K
RadiationMo Kα (λ = 0.71073 Å)
Conformational Analysis in Solution and Gas Phase

While the solid-state conformation is well-established, the conformational landscape of Propane-1,3-diyl bis(4-aminobenzoate) in solution and the gas phase may exhibit greater diversity due to the absence of crystal packing forces. The flexible trimethylene linker can theoretically adopt various conformations, including anti-gauche and anti-anti arrangements, in addition to the gauche-gauche form observed in the crystal.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the relative energies of these different conformers and predicting the most stable geometries in the absence of a crystalline environment. Such studies can provide valuable insights into the molecule's behavior in different media, which is crucial for applications in drug design and materials science.

Synthesis of Propane-1,3-diyl bis(4-aminobenzoate)

Propane-1,3-diyl bis(4-aminobenzoate) can be synthesized through several established routes. The two most common methods are Fischer esterification and the reaction of a p-aminobenzoic acid alkali metal salt with a dihalogenated propane.

Synthesis via Reaction of a p-Aminobenzoic Acid Alkali Metal Salt with 1,3-Dihalogenated Propane

This method offers a high-yield and high-purity route to the desired product by minimizing side reactions such as N-alkylation.[2] The reaction is typically carried out in an aprotic polar solvent.

Experimental Protocol: [2]

  • Reactant Preparation: A p-aminobenzoic acid alkali metal salt (e.g., sodium p-aminobenzoate or potassium p-aminobenzoate) is prepared by reacting p-aminobenzoic acid with a slight molar excess of the corresponding alkali metal hydroxide or carbonate in a suitable solvent. The resulting salt is then dried.

  • Reaction Setup: A reaction flask is charged with the p-aminobenzoic acid alkali metal salt and an aprotic polar solvent (e.g., dimethylformamide, dimethyl sulfoxide).

  • Addition of Dihalogenated Propane: A 1,3-dihalogenated propane (e.g., 1,3-dichloropropane or 1,3-dibromopropane) is added to the stirred suspension of the p-aminobenzoic acid salt. A slight molar excess of the p-aminobenzoic acid salt is typically used to ensure complete reaction of the dihalogenated propane.

  • Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours until the reaction is complete, as monitored by a suitable technique (e.g., thin-layer chromatography).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into water to precipitate the crude product. The precipitate is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis via Fischer Esterification

The direct acid-catalyzed esterification of 1,3-propanediol with two equivalents of 4-aminobenzoic acid is another viable synthetic route.

Experimental Protocol (Adapted from a similar procedure for Benzocaine synthesis): [4]

  • Reaction Setup: To a round-bottom flask, add 1,3-propanediol (1.0 molar equivalent) and 4-aminobenzoic acid (2.2 molar equivalents). Add a suitable solvent, such as toluene, to facilitate the reaction and azeotropic removal of water.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction Conditions: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the reaction mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap, driving the equilibrium towards product formation. Monitor the reaction progress by observing the amount of water collected and/or by thin-layer chromatography.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic and Computational Characterization

Vibrational Spectroscopy (FTIR and Raman)

Fourier-transform infrared (FTIR) and Raman spectroscopy are essential techniques for the structural characterization of Propane-1,3-diyl bis(4-aminobenzoate). The vibrational spectra will exhibit characteristic bands corresponding to the various functional groups present in the molecule.

Expected Vibrational Modes:

  • N-H stretching: Symmetric and asymmetric stretching vibrations of the primary amine groups are expected in the region of 3300-3500 cm⁻¹.

  • C=O stretching: A strong absorption band corresponding to the ester carbonyl group stretching is anticipated around 1700-1730 cm⁻¹.

  • C-O stretching: Ester C-O stretching vibrations will appear in the 1100-1300 cm⁻¹ region.

  • Aromatic C=C stretching: Bands associated with the benzene ring will be observed in the 1450-1600 cm⁻¹ range.

  • C-H stretching: Aliphatic C-H stretching from the propane linker will be present around 2850-3000 cm⁻¹.

A detailed analysis of the experimental FTIR and Raman spectra, ideally in conjunction with theoretical calculations, can provide a comprehensive understanding of the molecule's vibrational properties.

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for complementing experimental data and providing deeper insights into the molecular properties of Propane-1,3-diyl bis(4-aminobenzoate).

Typical DFT Workflow:

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This can be performed in the gas phase or with the inclusion of a solvent model to simulate solution-phase behavior. Different starting conformations (e.g., gauche-gauche, anti-gauche, anti-anti for the linker) can be explored to identify the global minimum.

  • Frequency Calculations: Vibrational frequencies are calculated for the optimized geometry. These theoretical frequencies can be compared with experimental FTIR and Raman data to aid in the assignment of spectral bands.

  • Analysis of Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be visualized and their energies calculated to understand the molecule's electronic properties and reactivity.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical relationship between the different conformational states and a typical experimental workflow for the synthesis and characterization of Propane-1,3-diyl bis(4-aminobenzoate).

G cluster_conformation Conformational States cluster_environment Environment Gauche-Gauche Gauche-Gauche Anti-Gauche Anti-Gauche Gauche-Gauche->Anti-Gauche Rotation Anti-Anti Anti-Anti Anti-Gauche->Anti-Anti Rotation Solid State (Crystal) Solid State (Crystal) Solid State (Crystal)->Gauche-Gauche Observed in Solution Solution Solution->Gauche-Gauche Possible Solution->Anti-Gauche Possible Solution->Anti-Anti Possible Gas Phase Gas Phase Gas Phase->Gauche-Gauche Predicted Gas Phase->Anti-Gauche Predicted Gas Phase->Anti-Anti Predicted

Caption: Relationship between conformational states and environment.

G Reactants Reactants Synthesis Synthesis Reactants->Synthesis Crude Product Crude Product Synthesis->Crude Product Purification Purification Crude Product->Purification Pure Product Pure Product Purification->Pure Product Characterization Characterization Pure Product->Characterization X-ray X-ray Diffraction Characterization->X-ray Spectroscopy FTIR / Raman Characterization->Spectroscopy DFT DFT Calculations Characterization->DFT

Caption: General experimental workflow.

Conclusion

This technical guide has provided a detailed examination of the molecular structure, conformation, and synthesis of Propane-1,3-diyl bis(4-aminobenzoate). The solid-state structure is well-defined by X-ray crystallography, revealing a "V"-shaped molecule with a gauche-gauche conformation of the trimethylene linker. Detailed protocols for its synthesis via two primary routes have been outlined. While the solid-state structure is well-understood, further experimental and computational studies on its solution and gas-phase conformational dynamics, as well as detailed vibrational analysis, would provide a more complete picture of this versatile molecule's properties. This information is critical for its potential applications in the development of novel pharmaceuticals and advanced materials.

References

Propane-1,3-diyl bis(4-aminobenzoate) CAS number 57609-64-0

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Propane-1,3-diyl bis(4-aminobenzoate) (CAS 57609-64-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propane-1,3-diyl bis(4-aminobenzoate), CAS number 57609-64-0, is an aromatic diamine with a distinct V-shaped molecular structure.[1][2][3] Primarily recognized for its role in polymer chemistry, it serves as a high-performance curative and chain extender for polyurethane and epoxy resins, imparting desirable properties such as hydrolytic stability and flexibility.[1][4] While established in materials science, its unique bifunctional nature, with terminal primary amines and hydrolyzable ester linkages, presents emerging opportunities in the life sciences.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, chemical reactivity, and potential applications, with a particular focus on its relevance to drug development as a component in advanced drug delivery systems. Toxicological considerations associated with its aromatic amine moieties are also discussed.[1]

Physicochemical and Structural Properties

Propane-1,3-diyl bis(4-aminobenzoate) is a non-hygroscopic, crystalline solid at room temperature.[1] Its molecular structure is characterized by a flexible propane-1,3-diyl linker connecting two rigid 4-aminobenzoate groups.[1] This linkage results in a notable "V" shape, with the trimethylene unit adopting a gauche-gauche conformation.[1][2][3]

Table 1: Physicochemical Properties

Property Value Reference(s)
CAS Number 57609-64-0 [1][4]
Molecular Formula C₁₇H₁₈N₂O₄ [2][4][5]
Molecular Weight 314.34 g/mol [1][4]
Appearance White to yellow/orange granular powder [6][7]
Melting Point 124-127 °C [7]
Density 1.14 g/mL at 25 °C
Water Solubility 4 mg/L at 25 °C [7]
LogP ~2.5 - 3.5 [1][7]

| Topological Polar Surface Area | 104.1 Ų |[1] |

Single-crystal X-ray diffraction has provided precise data on its solid-state structure.[2] The crystal packing is heavily influenced by a network of intermolecular hydrogen bonds.[1][2] Specifically, N—H⋯O and N—H⋯N interactions link adjacent molecules into a three-dimensional network, defining the material's bulk properties.[2][3]

Table 2: Crystallographic Data

Parameter Value Reference(s)
Crystal System Monoclinic [2]
a 23.725 (5) Å [2]
b 4.5109 (9) Å [2]
c 8.2171 (17) Å [2]
β 107.173 (3)° [2]
Volume 840.2 (3) ų [2]

| Z | 2 |[2] |

Synthesis and Characterization

Several synthetic routes to Propane-1,3-diyl bis(4-aminobenzoate) have been established. The most effective industrial method involves nucleophilic substitution, which minimizes side reactions and produces a high-purity product.[1][8]

Experimental Protocols

Protocol 2.1: Synthesis via Nucleophilic Substitution

This process, adapted from established industrial methods, is preferred for its high yield and purity.[8]

  • Salt Formation: Prepare the alkali metal salt of p-aminobenzoic acid (e.g., sodium p-aminobenzoate) by reacting p-aminobenzoic acid with an equimolar amount of an alkali metal hydroxide (e.g., NaOH) in a suitable solvent.

  • Reaction: In a reaction vessel, dissolve the p-aminobenzoic acid alkali metal salt in an aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition: Add 1,3-dihalogenated propane (e.g., 1,3-dichloropropane or 1,3-dibromopropane) to the solution. The molar ratio of the p-aminobenzoate salt to the dihalopropane should be approximately 2:1.

  • Heating: Heat the reaction mixture under controlled temperature conditions, typically between 80-120 °C, for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Isolation: After cooling, the product can be isolated by precipitation upon addition of water.

  • Purification: The crude product is collected by filtration, washed with water to remove inorganic salts, and then purified by recrystallization from a suitable solvent like ethanol or acetone to yield high-purity Propane-1,3-diyl bis(4-aminobenzoate).[1]

An alternative, more direct route is the Fischer esterification of 1,3-propanediol with two equivalents of 4-aminobenzoic acid in the presence of an acid catalyst.[1]

G cluster_0 Route 1: Nucleophilic Substitution (Preferred) cluster_1 Route 2: Fischer Esterification paba_salt p-Aminobenzoic Acid Alkali Metal Salt reaction1 Reaction paba_salt->reaction1 dihalo 1,3-Dihalopropane dihalo->reaction1 solvent Aprotic Polar Solvent (e.g., DMF) solvent->reaction1 product Propane-1,3-diyl bis(4-aminobenzoate) reaction1->product High Yield & Purity paba 4-Aminobenzoic Acid reaction2 Esterification paba->reaction2 diol 1,3-Propanediol diol->reaction2 catalyst Acid Catalyst catalyst->reaction2 reaction2->product

Diagram 1: Key synthetic pathways to Propane-1,3-diyl bis(4-aminobenzoate).

Protocol 2.2: Characterization by Single-Crystal X-ray Diffraction

The following protocol is based on the methodology reported for the structural elucidation of this compound.[2]

  • Crystal Growth: Grow single crystals suitable for diffraction, for example, by slow evaporation from an appropriate solvent.

  • Data Collection: Mount a suitable crystal (e.g., 0.35 × 0.35 × 0.02 mm) on a diffractometer, such as a Bruker SMART APEX model.[2]

  • Experimental Conditions: Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.[2] Use Mo Kα radiation (λ = 0.71073 Å) as the X-ray source.

  • Data Acquisition: Collect a series of diffraction frames by rotating the crystal.

  • Data Reduction: Process the collected data using software like SAINT to integrate the reflections and perform corrections for factors such as Lorentz and polarization effects.[2]

  • Structure Solution and Refinement: Solve the crystal structure using direct methods (e.g., with SHELXS97) and refine the structural model against the experimental data using a full-matrix least-squares method (e.g., with SHELXL97).[2]

Chemical Reactivity and Applications

The compound's reactivity is dominated by its two primary amino groups and two ester linkages. The amino groups are nucleophilic, while the ester groups are susceptible to hydrolysis.[1][5]

3.1. Polymer Chemistry

This is the most well-documented application area. The compound's diamine nature makes it an excellent curative or chain extender for polymers.[1]

  • Polyurethanes and Epoxies: It serves as a high-performance reactant with polyurethane and epoxide prepolymers.[4] The resulting polymers exhibit good hydrolytic stability, resistance to dry heat aging, and overall chemical resistance.[1]

  • Electrically Conductive Adhesives (ECAs): Studies have shown its ability to improve the flexibility of ECAs, positively impacting their electrical, mechanical, and thermal properties.[1]

3.2. Other Chemical Transformations

  • Schiff Base Formation: The primary amines can undergo condensation reactions with aldehydes or ketones to form bis-Schiff bases (imines), although some reactions may require specific conditions to proceed successfully.[1]

  • Coordination Chemistry: The nitrogen and oxygen atoms can act as donor sites, making the molecule a candidate ligand for forming coordination complexes or metal-organic frameworks (MOFs).[1]

G cluster_0 Key Reactions of Amino Groups center_mol Propane-1,3-diyl bis(4-aminobenzoate) iso Isocyanates / Epoxides carbonyl Aldehydes / Ketones metals Metal Ions polymers Polyurethanes / Epoxy Resins iso->polymers Curing / Chain Extension schiff Schiff Bases (Imines) carbonyl->schiff Condensation complexes Coordination Complexes / MOFs metals->complexes Ligation

Diagram 2: Chemical reactivity profile and major application pathways.

Relevance in Drug Development

While not a therapeutic agent itself, the structure of Propane-1,3-diyl bis(4-aminobenzoate) is well-suited for applications in drug delivery systems.[1] It satisfies Lipinski's Rule of Five, a set of guidelines used to evaluate the druglikeness of a chemical compound.[1]

Table 3: Medicinal Chemistry Profile (Lipinski's Rules)

Rule Value Result Reference(s)
Molecular Weight 314.34 < 500 (Pass) [1]
LogP ~2.5 - 3.5 < 5 (Pass) [1]
H-Bond Donors 2 ≤ 5 (Pass) [1]

| H-Bond Acceptors | 6 | ≤ 10 (Pass) |[1] |

4.1. Potential in Drug Delivery Systems

The molecule's symmetrical structure makes it an ideal building block (monomer) or cross-linking agent for synthesizing novel polymers.[1]

  • Controlled Release: The ester linkages in the backbone are potentially hydrolyzable under specific physiological conditions (e.g., changes in pH or enzymatic action). This could allow for the controlled release of an encapsulated or conjugated drug.[1]

  • Targeted Delivery: The terminal aromatic amine groups can be chemically modified. This allows for the attachment of targeting ligands (e.g., antibodies or peptides), which could enable the resulting polymer-drug conjugate to accumulate selectively in diseased tissues, enhancing efficacy and reducing side effects.[1]

G cluster_0 Polymer Construction cluster_1 Drug & Targeting Integration cluster_2 Therapeutic Action start_node Propane-1,3-diyl bis(4-aminobenzoate) polymerize Polymerization start_node->polymerize as Monomer or Cross-linker backbone Polymer Backbone (with Ester Links) polymerize->backbone encap Drug Encapsulation backbone->encap ligand Targeting Ligand Attachment (via Amino Groups) backbone->ligand release Controlled Release (via Ester Hydrolysis) encap->release targeting Selective Tissue Targeting ligand->targeting

Diagram 3: Conceptual workflow for drug delivery system development.

4.2. Toxicological Profile

A critical consideration for any biomedical application is toxicology. The presence of two aromatic amine moieties is a structural alert.[1] Aromatic amines as a class are sometimes associated with toxicological concerns, including methemoglobinemia and potential carcinogenicity, often through metabolic activation.[1][9] One study noted limited evidence of carcinogenicity in animal studies for a product containing this compound.[9] Any drug development program utilizing this molecule would require a thorough evaluation of its genotoxicity, metabolism, and long-term safety profile.

Safety and Handling

According to aggregated GHS information, Propane-1,3-diyl bis(4-aminobenzoate) is classified as causing serious eye irritation.[6]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including gloves, eye shields, and a dust mask (type N95), should be used when handling the powder.

  • Storage: The material should be stored in a tightly closed container in a cool, well-ventilated place.[7][10]

  • Incompatibilities: Avoid contact with strong acids, bases, and reducing agents.[10]

Conclusion

Propane-1,3-diyl bis(4-aminobenzoate) is a versatile chemical with a well-established role in polymer science as a high-performance diamine curative. Its unique V-shaped structure, governed by its flexible central linker and extensive hydrogen bonding, dictates its material properties. For drug development professionals, its potential lies not as a direct therapeutic but as a sophisticated building block for creating advanced, biodegradable drug delivery systems. The combination of reactive amine handles for targeting and hydrolyzable ester bonds for controlled release makes it an attractive candidate for further research. However, the inherent toxicological concerns associated with aromatic amines must be rigorously addressed through comprehensive safety and metabolic studies before any clinical translation can be considered.

References

Physical properties of 1,3-Propanediol bis(4-aminobenzoate)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of 1,3-Propanediol bis(4-aminobenzoate)

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,3-Propanediol bis(4-aminobenzoate), a significant aromatic diamine. The information is intended for researchers, scientists, and professionals in drug development and material science who require detailed data for their work. This document outlines key physical constants, experimental protocols for their determination, and relevant structural information.

Core Physical and Chemical Properties

1,3-Propanediol bis(4-aminobenzoate), with the CAS Number 57609-64-0, is a non-hygroscopic granular powder. It is recognized for its role as a high-performance reactant with polyurethane and epoxide prepolymers, forming urethanes with good hydrolytic stability and resistance to dry heat aging.[1][2]

The quantitative physical and chemical data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource(s)
Molecular Formula C17H18N2O4[3][4]
Molecular Weight 314.34 g/mol [1][5]
Appearance Granular Powder
Melting Point 124-127 °C[4]
Boiling Point ~454.02 °C (estimated)[4]
Density 1.14 g/mL at 25 °C
Solubility Nearly transparent in Acetone[4]
CAS Number 57609-64-0[1][5]

Structural Information

The molecular structure of 1,3-Propanediol bis(4-aminobenzoate) features a flexible propane-1,3-diyl linker connecting two para-aminobenzoate groups.[5] This central linker typically assumes a gauche-gauche conformation, resulting in a distinct "V-shape" for the molecule.[5] Single-crystal X-ray diffraction studies have confirmed that it crystallizes in the monoclinic crystal system.[5] The crystal packing is significantly influenced by intermolecular N—H⋯O hydrogen bonds between the amine protons and the carbonyl oxygen atoms of adjacent molecules.[5]

Experimental Protocols & Workflows

Detailed experimental protocols for the determination of all physical properties of this specific compound are not exhaustively available in a single source. However, established methodologies for aromatic esters provide a clear framework for these measurements.

Synthesis of 1,3-Propanediol bis(4-aminobenzoate)

The synthesis of this compound can be achieved through several established routes.[5] A primary method is the Fischer esterification of 1,3-propanediol with two equivalents of 4-aminobenzoic acid.[5] An alternative, often higher-yielding, approach involves the reaction of an alkali metal salt of p-aminobenzoic acid with a 1,3-dihalogenated propane in an aprotic polar solvent.[5][6]

G cluster_0 Fischer Esterification Synthesis Workflow reagent1 1,3-Propanediol reaction Esterification Reaction (Heating) reagent1->reaction reagent2 4-Aminobenzoic Acid (2 eq.) reagent2->reaction catalyst Acid Catalyst catalyst->reaction purification Purification (e.g., Recrystallization) reaction->purification product 1,3-Propanediol bis(4-aminobenzoate) purification->product G cluster_1 Density Measurement Workflow for Solids Above Room Temp start Sample of Aromatic Ester heat Heat sample above melting point (e.g., 90 °C) start->heat equilibrate Equilibrate at chosen temperature (e.g., 30 min) heat->equilibrate measure Measure mass and volume equilibrate->measure calculate Calculate Density (ρ = m/V) measure->calculate end Density Value calculate->end G cluster_2 DSC Experimental Workflow for Thermal Analysis prepare Prepare sample in DSC pan load Load sample and reference pans into DSC instrument prepare->load program Program temperature ramp (heating/cooling cycle) load->program run Run DSC analysis program->run analyze Analyze thermogram for phase transition peaks run->analyze result Determine Melting Point (Tm) and Enthalpy of Fusion (ΔH) analyze->result

References

Technical Guide: Solubility Profile of Propane-1,3-diyl bis(4-aminobenzoate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Propane-1,3-diyl bis(4-aminobenzoate), a versatile compound used as a chain extender and curative in the production of high-performance polymers. Understanding its solubility is critical for its application in synthesis, formulation, and various industrial processes.

Introduction to Propane-1,3-diyl bis(4-aminobenzoate)

Propane-1,3-diyl bis(4-aminobenzoate), with the CAS Number 57609-64-0, is a symmetrical aromatic diamine ester. Its molecular structure, characterized by two aminobenzoate groups linked by a flexible propane-1,3-diyl chain, imparts a unique combination of rigidity and flexibility. This structure significantly influences its physical properties, including its solubility in various solvents. The presence of both amino and ester functional groups makes it a valuable building block in polymer chemistry, particularly in the synthesis of polyurethanes and polyimides.

Quantitative Solubility Data

The solubility of Propane-1,3-diyl bis(4-aminobenzoate) has been determined in a limited number of solvents. The available quantitative and qualitative data are summarized in the table below. It is important to note that solubility can be temperature-dependent.

SolventChemical FormulaSolvent TypeQuantitative SolubilityQualitative SolubilityTemperature (°C)
WaterH₂OPolar Protic4 mg/L[1]Very Slightly Soluble25
AcetoneC₃H₆OPolar AproticData Not AvailableAlmost Transparent[1]Not Specified
EthanolC₂H₅OHPolar ProticData Not AvailablePredicted to be SolubleNot Specified
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticData Not AvailablePredicted to be SolubleNot Specified
N,N-Dimethylformamide (DMF)C₃H₇NOPolar AproticData Not AvailablePredicted to be SolubleNot Specified
Tetrahydrofuran (THF)C₄H₈OPolar AproticData Not AvailablePredicted to be SolubleNot Specified

Note on Predicted Solubility: The predictions for ethanol, DMSO, DMF, and THF are based on the general solubility principle of "like dissolves like." Propane-1,3-diyl bis(4-aminobenzoate) possesses polar functional groups (esters and amines) and a significant non-polar aromatic component. Therefore, it is expected to have favorable solubility in polar aprotic solvents and moderate to good solubility in polar protic solvents like ethanol. An unsuccessful condensation reaction in ethanol, where the compound was recovered, suggests at least some degree of solubility in this solvent.[2]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. Below is a detailed protocol for this experiment.

3.1. Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the saturated supernatant is then determined analytically.

3.2. Materials and Equipment

  • Propane-1,3-diyl bis(4-aminobenzoate) (crystalline powder)

  • Solvent of interest (e.g., water, ethanol, acetone)

  • Glass vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

3.3. Procedure

  • Preparation of Calibration Standards: Prepare a series of standard solutions of Propane-1,3-diyl bis(4-aminobenzoate) of known concentrations in the chosen solvent. These will be used to create a calibration curve for quantifying the dissolved compound.

  • Sample Preparation: Add an excess amount of solid Propane-1,3-diyl bis(4-aminobenzoate) to a glass vial. The excess solid should be visually apparent throughout the experiment.

  • Solvent Addition: Add a known volume of the solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to sediment. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining undissolved microparticles.

  • Analysis: Analyze the filtered supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of dissolved Propane-1,3-diyl bis(4-aminobenzoate).

  • Quantification: Use the calibration curve generated in step 1 to determine the concentration of the compound in the sample. This concentration represents the thermodynamic solubility.

Workflow and Logical Diagrams

The following diagrams illustrate key processes related to the handling and analysis of Propane-1,3-diyl bis(4-aminobenzoate).

Synthesis_and_Purification_Workflow Reactants p-Aminobenzoic Acid Alkali Salt + 1,3-Dihalogenated Propane Reaction Reaction in Aprotic Polar Solvent Reactants->Reaction Heating & Stirring Crude_Product Crude Propane-1,3-diyl bis(4-aminobenzoate) Reaction->Crude_Product Distillation Solvent Distillation Crude_Product->Distillation Precipitation Precipitation in Water Distillation->Precipitation Filtration_Drying Filtration and Drying Precipitation->Filtration_Drying Pure_Product Pure Product Filtration_Drying->Pure_Product Shake_Flask_Methodology Start Start: Excess Solid + Solvent Equilibration Agitation at Constant Temp (e.g., 24-48h) Start->Equilibration Phase_Separation Sedimentation / Centrifugation Equilibration->Phase_Separation Sampling Withdraw Supernatant Phase_Separation->Sampling Filtration Filtration (e.g., 0.22 µm filter) Sampling->Filtration Analysis Analytical Quantification (e.g., HPLC, UV-Vis) Filtration->Analysis Result End: Thermodynamic Solubility Analysis->Result

References

Unraveling the Thermal Stability of Propane-1,3-diyl bis(4-aminobenzoate): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propane-1,3-diyl bis(4-aminobenzoate), a key building block in advanced polymer synthesis, possesses a unique combination of a flexible aliphatic spacer and rigid aromatic rings. This structure imparts a desirable balance of thermal stability and mechanical strength to the polymers it forms. Understanding its intrinsic thermal degradation profile is paramount for predicting the performance and longevity of these materials in various applications, from industrial composites to biomedical devices. This technical guide provides an in-depth analysis of the thermal degradation of Propane-1,3-diyl bis(4-aminobenzoate), drawing upon data from structurally analogous compounds to construct a representative profile in the absence of direct experimental data for the specific compound. The guide also outlines detailed experimental protocols for conducting thermal analysis.

Predicted Thermal Degradation Profile

Due to a lack of publicly available, specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for Propane-1,3-diyl bis(4-aminobenzoate), this section presents a representative profile based on the analysis of structurally similar aromatic esters and aromatic diamines. The thermal decomposition of Propane-1,3-diyl bis(4-aminobenzoate) is anticipated to proceed in multiple stages, initiated by the cleavage of the ester linkages, followed by the degradation of the aromatic amine core at higher temperatures.

Thermogravimetric Analysis (TGA) - Representative Data

Thermogravimetric analysis of analogous aromatic esters indicates that the initial weight loss, attributed to the scission of the ester bonds, can commence at temperatures ranging from approximately 200°C to 350°C. The subsequent degradation of the aromatic diamine structure typically occurs at higher temperatures, often exceeding 400°C.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Mass Loss (%)Probable Degradation Pathway
Step 1 ~250 - 300~320~50-60Cleavage of ester linkages, release of propanediol and aminobenzoic acid fragments.
Step 2 ~380 - 420~450~30-40Decarboxylation and degradation of the aromatic amine backbone.
Residue >500-~5-15Formation of a stable char.
Differential Scanning Calorimetry (DSC) - Representative Data

Differential scanning calorimetry of similar aromatic compounds reveals key thermal transitions. The melting point of Propane-1,3-diyl bis(4-aminobenzoate) has been reported to be in the range of 124-127 °C. Decomposition is an exothermic process that would be observed at higher temperatures, corresponding to the mass loss events seen in TGA.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)Description
Melting ~124~126EndoSolid-to-liquid phase transition.
Decomposition ~280~330ExoExothermic decomposition corresponding to initial ester cleavage.
Decomposition ~400~460ExoExothermic degradation of the remaining molecular structure.

Experimental Protocols

To empirically determine the thermal degradation profile of Propane-1,3-diyl bis(4-aminobenzoate), the following detailed experimental methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground Propane-1,3-diyl bis(4-aminobenzoate) powder into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset decomposition temperature, peak decomposition temperatures (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature or time, identifying thermal transitions such as melting and decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the powdered sample into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan (of the same type and mass) into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 500°C at a heating rate of 10°C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Identify endothermic (e.g., melting) and exothermic (e.g., decomposition) peaks. Determine the onset temperature, peak temperature, and enthalpy for each transition.

Experimental Workflow

The logical flow for the thermal analysis of Propane-1,3-diyl bis(4-aminobenzoate) is depicted in the following diagram.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_analysis Data Analysis & Interpretation Sample Propane-1,3-diyl bis(4-aminobenzoate) Powder Grind Grind to fine powder Sample->Grind Weigh_TGA Weigh 5-10 mg for TGA Grind->Weigh_TGA Weigh_DSC Weigh 2-5 mg for DSC Grind->Weigh_DSC TGA_Setup Instrument Setup (N2 atmosphere) Weigh_TGA->TGA_Setup DSC_Setup Instrument Setup (N2 atmosphere) Weigh_DSC->DSC_Setup TGA_Run Heat from 30°C to 600°C @ 10°C/min TGA_Setup->TGA_Run TGA_Data Record Mass Loss vs. Temperature TGA_Run->TGA_Data Analyze_TGA Determine Decomposition Stages & Mass Loss (%) TGA_Data->Analyze_TGA DSC_Run Heat from 25°C to 500°C @ 10°C/min DSC_Setup->DSC_Run DSC_Data Record Heat Flow vs. Temperature DSC_Run->DSC_Data Analyze_DSC Identify Melting & Decomposition Peaks & Enthalpies DSC_Data->Analyze_DSC Profile Construct Thermal Degradation Profile Analyze_TGA->Profile Analyze_DSC->Profile

Experimental Workflow for Thermal Analysis

Conclusion

This technical guide provides a foundational understanding of the thermal degradation profile of Propane-1,3-diyl bis(4-aminobenzoate). While the presented quantitative data is based on structurally similar compounds, it offers valuable insights for researchers and professionals in materials science and drug development. The detailed experimental protocols provided herein serve as a robust framework for obtaining precise empirical data for this specific compound. A thorough thermal analysis, as outlined, is crucial for optimizing the processing conditions and predicting the in-service performance of polymers derived from this versatile monomer.

Propane-1,3-diyl bis(4-aminobenzoate): A Comprehensive Technical Guide to its Reactivity and Functional Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propane-1,3-diyl bis(4-aminobenzoate), a molecule characterized by its dual aromatic amine and ester functional groups, presents a versatile platform for a wide range of chemical transformations. Its unique "V" shape, arising from the gauche-gauche conformation of the central trimethylene linker, influences its packing in the solid state and its reactivity in solution.[1][2] This guide provides an in-depth analysis of the reactivity of its core functional groups, detailed experimental protocols for its synthesis and key reactions, and a summary of its physicochemical and spectral properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in polymer chemistry, materials science, and drug development.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of Propane-1,3-diyl bis(4-aminobenzoate) is provided below.

PropertyValueReference
Molecular Formula C₁₇H₁₈N₂O₄
Molecular Weight 314.34 g/mol
CAS Number 57609-64-0
Melting Point 124-127 °C[3]
Density 1.14 g/mL at 25 °C[3]
Appearance Powder (Granular)[3]
Spectroscopic Data
TechniqueKey Features
¹H NMR Aromatic protons (δ ~6.6 and ~7.8 ppm, doublets), Amine protons (δ ~4.0-5.0 ppm, broad), Methylene protons (-O-CH₂-) (δ ~4.3 ppm, triplet), Methylene protons (-CH₂-CH₂-CH₂-) (δ ~2.1 ppm, quintet)
¹³C NMR Aromatic C-NH₂ (δ ~151 ppm), Aromatic C-COO- (δ ~122 ppm), Aromatic CH (ortho to -NH₂) (δ ~114 ppm), Aromatic CH (ortho to -COO-) (δ ~131 ppm), Ester Carbonyl (δ ~166 ppm), Methylene (-O-CH₂-) (δ ~62 ppm), Methylene (-CH₂-CH₂-CH₂-) (δ ~28 ppm)
FTIR N-H stretching (primary amine), C=O stretching (ester), C-O stretching, C-N stretching, Aromatic C=C stretching, Aliphatic C-H stretching
Mass Spectrometry [M+H]⁺ at m/z 315.1339. A major fragmentation pathway involves the cleavage of the ester bond, resulting in a fragment at m/z 197.0760.

Reactivity of Functional Groups

The chemical behavior of Propane-1,3-diyl bis(4-aminobenzoate) is dictated by the interplay of its primary aromatic amine and ester functionalities.

Primary Aromatic Amine Groups

The two primary amino groups are nucleophilic and readily participate in a variety of reactions.

  • Nucleophilic Substitution: The amino groups react with electrophiles such as isocyanates and epoxides. This reactivity is fundamental to its primary application as a chain extender and curative in the production of high-performance polymers like polyurethanes and polyureas.

  • Schiff Base Formation: Condensation reactions with aldehydes and ketones yield bis-Schiff bases (imines). This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of water.[4] However, one study reported an unsuccessful condensation with o-vanillin in ethanol, suggesting that reaction conditions are critical.[1]

  • Acylation: Reaction with acid chlorides or anhydrides leads to the formation of amides. This reaction is a common method for protecting the amino group or for synthesizing polyamides.

  • Diazotization: Aromatic primary amines react with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form diazonium salts. These salts are versatile intermediates for the synthesis of a wide range of derivatives, including azo dyes.

Ester Groups

The ester linkages are susceptible to nucleophilic attack, particularly under acidic or basic conditions.

  • Hydrolysis: The ester bonds can be cleaved by hydrolysis to yield 4-aminobenzoic acid and propane-1,3-diol. This reaction can be catalyzed by either acid or base. Basic hydrolysis, also known as saponification, is irreversible.

  • Transesterification: In the presence of an alcohol and a catalyst, the ester groups can undergo transesterification to form a different ester.

Experimental Protocols

Synthesis of Propane-1,3-diyl bis(4-aminobenzoate)

A high-yield synthesis involves the reaction of an alkali metal salt of p-aminobenzoic acid with a 1,3-dihalogenated propane in an aprotic polar solvent.[5]

Materials:

  • p-Aminobenzoic acid alkali metal salt (e.g., sodium p-aminobenzoate)

  • 1,3-Dihalogenated propane (e.g., 1,3-dichloropropane)

  • Aprotic polar solvent (e.g., dimethyl sulfoxide)

Procedure:

  • Dissolve the p-aminobenzoic acid alkali metal salt in the aprotic polar solvent in a reaction vessel equipped with a stirrer and a condenser.

  • Add the 1,3-dihalogenated propane to the solution.

  • Heat the reaction mixture with stirring to a temperature between 80°C and 130°C.

  • Maintain the reaction at this temperature for 1 to 6 hours.

  • After the reaction is complete, cool the mixture.

  • The product can be isolated by distilling off the solvent and precipitating the product by adding water. The resulting crystals are then collected by filtration and dried.

Reaction Conditions and Yields from a Patented Process:

Dihalogenated PropaneSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1,3-dichloropropaneDimethyl sulfoxide120493.599.1
1,3-dibromopropaneDimethylformamide100395.299.3
1,3-diiodopropaneN-methyl-2-pyrrolidone90296.199.5

Data adapted from US Patent 4476318A.[5]

General Protocol for Polyurethane Synthesis

Propane-1,3-diyl bis(4-aminobenzoate) is widely used as a chain extender in the synthesis of polyurethanes. A general two-step prepolymer method is outlined below.

Step 1: Prepolymer Formation

  • A diisocyanate is reacted with a polyol in excess to form an NCO-terminated prepolymer.

Step 2: Chain Extension

  • The prepolymer is then reacted with a chain extender, such as Propane-1,3-diyl bis(4-aminobenzoate). The amino groups of the chain extender react with the isocyanate groups of the prepolymer to form urea linkages, resulting in a high molecular weight polyurethane-urea.

A study on novel poly(urethane-urea) elastomers utilized Propane-1,3-diyl bis(4-aminobenzoate) as a chain extender with a prepolymer based on polycaprolactone diol and hexamethylene diisocyanate. The resulting elastomers exhibited good heat resistance up to 300°C and excellent mechanical properties.

General Protocol for Diazotization and Azo Coupling

Materials:

  • Propane-1,3-diyl bis(4-aminobenzoate)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • A coupling agent (e.g., a phenol or an aromatic amine)

  • Sodium hydroxide (NaOH) for pH adjustment

Procedure:

  • Diazotization:

    • Dissolve Propane-1,3-diyl bis(4-aminobenzoate) in a solution of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for a short period after the addition is complete to ensure full formation of the bis-diazonium salt.

  • Azo Coupling:

    • In a separate beaker, dissolve the coupling agent in an aqueous solution of sodium hydroxide.

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.

    • The azo dye will precipitate out of the solution. The pH may need to be adjusted to optimize coupling.

    • Collect the solid dye by filtration, wash with cold water, and dry.

Signaling Pathways and Experimental Workflows

Synthesis of Propane-1,3-diyl bis(4-aminobenzoate)

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product p-Aminobenzoic acid alkali metal salt p-Aminobenzoic acid alkali metal salt Reaction Mixture Reaction Mixture p-Aminobenzoic acid alkali metal salt->Reaction Mixture 1,3-Dihalogenated propane 1,3-Dihalogenated propane 1,3-Dihalogenated propane->Reaction Mixture Aprotic polar solvent Aprotic polar solvent Aprotic polar solvent->Reaction Mixture Heat (80-130 °C) Heat (80-130 °C) Heat (80-130 °C)->Reaction Mixture Propane-1,3-diyl bis(4-aminobenzoate) Propane-1,3-diyl bis(4-aminobenzoate) Reaction Mixture->Propane-1,3-diyl bis(4-aminobenzoate)

Caption: Synthesis of Propane-1,3-diyl bis(4-aminobenzoate).

Polyurethane-Urea Formation using Propane-1,3-diyl bis(4-aminobenzoate) as a Chain Extender

Polyurethane_Formation cluster_prepolymer Prepolymer Formation cluster_chain_extension Chain Extension Diisocyanate Diisocyanate NCO-terminated Prepolymer NCO-terminated Prepolymer Diisocyanate->NCO-terminated Prepolymer Polyol Polyol Polyol->NCO-terminated Prepolymer Polyurethane-Urea Polyurethane-Urea NCO-terminated Prepolymer->Polyurethane-Urea Propane-1,3-diyl bis(4-aminobenzoate) Propane-1,3-diyl bis(4-aminobenzoate) Propane-1,3-diyl bis(4-aminobenzoate)->Polyurethane-Urea

Caption: Polyurethane-Urea synthesis workflow.

General Reactivity of Propane-1,3-diyl bis(4-aminobenzoate)

Reactivity cluster_amine_reactions Amine Group Reactions cluster_ester_reactions Ester Group Reactions Propane-1,3-diyl bis(4-aminobenzoate) Propane-1,3-diyl bis(4-aminobenzoate) Nucleophilic Substitution Nucleophilic Substitution Propane-1,3-diyl bis(4-aminobenzoate)->Nucleophilic Substitution Schiff Base Formation Schiff Base Formation Propane-1,3-diyl bis(4-aminobenzoate)->Schiff Base Formation Acylation Acylation Propane-1,3-diyl bis(4-aminobenzoate)->Acylation Diazotization Diazotization Propane-1,3-diyl bis(4-aminobenzoate)->Diazotization Hydrolysis Hydrolysis Propane-1,3-diyl bis(4-aminobenzoate)->Hydrolysis Transesterification Transesterification Propane-1,3-diyl bis(4-aminobenzoate)->Transesterification

Caption: Reactivity of Propane-1,3-diyl bis(4-aminobenzoate).

Conclusion

Propane-1,3-diyl bis(4-aminobenzoate) is a molecule with significant potential in polymer and materials science due to the versatile reactivity of its aromatic amine and ester functional groups. Its primary role as a chain extender in polyurethane synthesis is well-established, and its capacity to undergo a variety of other chemical transformations opens avenues for the development of novel materials with tailored properties. This guide has provided a comprehensive overview of its reactivity, along with key experimental data and protocols, to aid researchers in harnessing the full potential of this valuable chemical building block. Further research into the specific reaction kinetics and optimization of protocols for this molecule will undoubtedly expand its applications in diverse scientific and industrial fields.

References

Propane-1,3-diyl bis(4-aminobenzoate): A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Propane-1,3-diyl bis(4-aminobenzoate), also known as 1,3-Propanediol bis(4-aminobenzoate), is an aromatic diamine with significant applications in polymer chemistry and materials science. Its unique "V-shaped" molecular structure and the presence of reactive amino and ester functional groups make it a versatile building block for high-performance polymers, supramolecular assemblies, and potentially as a scaffold in medicinal chemistry. This document provides a comprehensive review of its synthesis, physicochemical properties, and key applications, with a focus on experimental data and established protocols.

Introduction

Propane-1,3-diyl bis(4-aminobenzoate) (CAS No. 57609-64-0) is a non-hygroscopic, granular powder that has garnered interest as a safe and high-performance reactant.[1] Its primary utility lies in its role as a curative and chain extender in the production of polyurethanes and epoxides, where it imparts desirable properties such as hydrolytic stability, resistance to dry heat aging, and chemical resilience.[1][2] The molecule's distinct conformation, characterized by a flexible propane-1,3-diyl linker in a gauche-gauche conformation, results in a V-shaped geometry that influences its crystal packing and reactivity.[1][3] This review consolidates the available quantitative data, outlines detailed experimental protocols for its synthesis and analysis, and visualizes its chemical utility.

Physicochemical and Crystallographic Properties

The properties of Propane-1,3-diyl bis(4-aminobenzoate) have been well-characterized. The following tables summarize the key quantitative data available in the literature.

Table 1: General and Physicochemical Properties

PropertyValueSource(s)
CAS Number 57609-64-0[2]
Molecular Formula C₁₇H₁₈N₂O₄[2][3][4][5]
Molecular Weight 314.34 g/mol [2][5]
Appearance White to Yellow to Orange granular powder[5]
Melting Point 124-127 °C[5]
Density 1.14 g/mL at 25 °C
Water Solubility 4 mg/L at 25 °C[5]
LogP 2.63 at 25 °C[5]
pKa (Predicted) 2.61 ± 0.10[5]

Table 2: Crystallographic Data

ParameterValueSource(s)
Crystal System Monoclinic[3]
Space Group C2/c[3]
a 23.725 (5) Å[3]
b 4.5109 (9) Å[3]
c 8.2171 (17) Å[3]
β 107.173 (3)°[3]
Volume (V) 840.2 (3) ų[3]
Z 2[3]
Radiation Mo Kα[3]
Temperature 100 K[3]

Synthesis and Experimental Protocols

Several synthetic routes for Propane-1,3-diyl bis(4-aminobenzoate) have been established. The most common methods aim to achieve high purity and yield, which is critical for its application in polymer production.

Synthesis via Fischer Esterification

A direct synthesis involves the Fischer esterification of 1,3-propanediol with two equivalents of 4-aminobenzoic acid.[1]

Experimental Protocol: Fischer Esterification

  • Reactant Mixture: Combine 1,3-propanediol and two molar equivalents of 4-aminobenzoic acid in a suitable solvent (e.g., toluene) with a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reaction Setup: Equip a round-bottom flask with a Dean-Stark apparatus to facilitate the removal of water, which is a byproduct of the reaction.

  • Heating: Heat the mixture to reflux. The reaction progress can be monitored by measuring the amount of water collected.

  • Work-up: After the reaction is complete, cool the mixture and neutralize the acid catalyst.

  • Purification: The product can be purified by washing with an aqueous solution to remove unreacted acid and salts, followed by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield the final product.

Synthesis via Nucleophilic Substitution (High-Yield Method)

An alternative and often higher-yielding approach involves the reaction of an alkali metal salt of p-aminobenzoic acid with a 1,3-dihalogenated propane, such as 1,3-dichloropropane or 1,3-dibromopropane.[1][6] This method, detailed in U.S. Patent 4,476,318, is noted for reducing side reactions and proceeding under mild conditions, making it suitable for industrial production.[6]

Experimental Protocol: High-Yield Nucleophilic Substitution

  • Salt Formation: Prepare the alkali metal salt of p-aminobenzoic acid (e.g., sodium p-aminobenzoate) by reacting p-aminobenzoic acid with an alkali metal hydroxide (e.g., NaOH).

  • Reaction Mixture: Suspend the p-aminobenzoic acid alkali metal salt in an aprotic polar solvent (e.g., dimethylformamide, DMF, or dimethyl sulfoxide, DMSO).

  • Addition of Dihalopropane: Add 1,3-dihalogenated propane to the mixture.

  • Heating: Heat the reaction mixture under controlled temperature conditions (e.g., 80-120 °C) for several hours. The progress can be monitored using techniques like thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, the product is typically precipitated by adding the reaction mixture to water.

  • Purification: The crude product is collected by filtration, washed with water to remove inorganic salts and residual solvent, and then purified by recrystallization to obtain high-purity Propane-1,3-diyl bis(4-aminobenzoate).[6]

Synthesis_Workflow Synthesis Pathways for Propane-1,3-diyl bis(4-aminobenzoate) cluster_0 Route 1: Fischer Esterification cluster_1 Route 2: Nucleophilic Substitution (High Yield) A1 1,3-Propanediol A_Plus + A1->A_Plus A2 4-Aminobenzoic Acid A2->A_Plus A_Process Acid Catalyst (e.g., H₂SO₄) Reflux, -H₂O A_Plus->A_Process Product Propane-1,3-diyl bis(4-aminobenzoate) A_Process->Product B1 p-Aminobenzoic Acid Alkali Metal Salt B_Plus + B1->B_Plus B2 1,3-Dihalogenated Propane B2->B_Plus B_Process Aprotic Polar Solvent (e.g., DMF) Heat B_Plus->B_Process B_Process->Product

Caption: Synthetic routes to Propane-1,3-diyl bis(4-aminobenzoate).

Applications and Chemical Reactivity

The dual functionality of Propane-1,3-diyl bis(4-aminobenzoate) makes it a valuable molecule for building larger, more complex structures.

Polymer Chemistry

The primary application is as a chain extender and curative for polymers.[1] The two primary amino groups readily participate in nucleophilic substitution reactions with electrophiles like isocyanates and epoxides.[1] This reactivity is fundamental to its role in forming high-performance polyurethanes and epoxy resins.[2] Studies have also shown its utility in improving the flexibility, electrical, mechanical, and thermal properties of electrically conductive adhesives (ECAs).[1]

Building Block for Schiff Bases

The primary amine groups can undergo condensation reactions with aldehydes or ketones to form bis-Schiff bases (imines).[1] This reaction opens pathways to new molecular structures for applications in coordination chemistry and materials science.

Supramolecular Chemistry and Crystal Engineering

The molecule's ability to form intermolecular hydrogen bonds, specifically between the amine protons and carbonyl oxygen atoms, is crucial for its crystal packing.[1][3] This characteristic makes it a useful building block in crystal engineering for creating supramolecular assemblies with potentially interesting optoelectronic properties.[4]

Chemical_Reactivity Chemical Reactivity and Applications cluster_polymers Polymer Chemistry cluster_schiff Schiff Base Formation cluster_materials Materials Science Start Propane-1,3-diyl bis(4-aminobenzoate) Isocyanates Isocyanates Start->Isocyanates reacts with Epoxides Epoxides Start->Epoxides reacts with Carbonyls Aldehydes / Ketones Start->Carbonyls condenses with H_Bonding Hydrogen Bonding Start->H_Bonding exhibits Polymers High-Performance Polymers (Polyurethanes, Epoxy Resins) Isocyanates->Polymers Epoxides->Polymers SchiffBase bis-Schiff Bases (Imines) Carbonyls->SchiffBase Supramolecular Supramolecular Assemblies (Crystal Engineering) H_Bonding->Supramolecular

Caption: Key chemical reactions and applications of the title compound.

Biological Activity and Potential

While the primary applications of Propane-1,3-diyl bis(4-aminobenzoate) are in materials science, some research points towards potential biological relevance. General statements suggest it possesses antimicrobial properties.[1] Its structure allows it to act as a potential drug candidate scaffold due to its ability to form hydrogen bonds and interact with biological targets.[4] One peer-reviewed paper noted a study on its genotoxicity and effects on rat liver drug-metabolizing enzymes, indicating that its biological interactions have been a subject of investigation. However, it is crucial to distinguish this compound from Droprenilamine (CAS 57653-27-7), a coronary vasodilator with a similar CAS number, as the two are distinct chemical entities.[7][8] Further specific studies are required to fully elucidate the biological activity and therapeutic potential of Propane-1,3-diyl bis(4-aminobenzoate).

Conclusion

Propane-1,3-diyl bis(4-aminobenzoate) is a well-characterized compound with a robust profile in polymer and materials science. Its synthesis is efficient, particularly via the nucleophilic substitution route, and its physicochemical properties are well-documented. The reactivity of its terminal amine groups makes it an excellent curative and chain extender, while its V-shaped structure and hydrogen bonding capabilities make it a target for crystal engineering. While its biological profile is not extensively explored, its structural motifs suggest potential for further investigation in medicinal chemistry. This review provides a foundational guide for researchers utilizing this versatile molecule in their work.

References

IUPAC nomenclature and synonyms for Propane-1,3-diyl bis(4-aminobenzoate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Propane-1,3-diyl bis(4-aminobenzoate), a versatile aromatic diamine. It covers its nomenclature, chemical and physical properties, synthesis protocols, and diverse applications, with a focus on its role in polymer chemistry and materials science.

Nomenclature and Identification

Propane-1,3-diyl bis(4-aminobenzoate) is systematically named according to IUPAC conventions. However, it is also known by a variety of synonyms in commercial and academic literature.

IUPAC Name: Propane-1,3-diyl bis(4-aminobenzoate)[1]

Alternative IUPAC Name: 3-(4-aminobenzoyl)oxypropyl 4-aminobenzoate[2]

CAS Number: 57609-64-0[1][3]

A comprehensive list of its common synonyms is provided below:

  • 1,3-Propanediol bis(4-aminobenzoate)[3]

  • 1,3-Propanediol di-p-aminobenzoate

  • 1,3-Propylene bis(4-aminobenzoate)[4]

  • Polacure 740M[2]

  • Trimethyleneglycol di-4-(aminobenzoate)[2]

  • TRIMETHYLENE BIS(4-AMINOBENZOATE)[5][6]

  • CUA-4[6]

  • Cuamine CUA-4[6]

  • Bis(p-aminobenzoic acid)trimethylene ester[6]

Physicochemical Properties

The key physicochemical properties of Propane-1,3-diyl bis(4-aminobenzoate) are summarized in the table below, providing essential data for experimental design and application development.

PropertyValueReference
Molecular Formula C₁₇H₁₈N₂O₄[2][7]
Molecular Weight 314.34 g/mol [1][3]
Appearance White to Yellow to Orange powder (Granular)[6]
Melting Point 124-127 °C[6]
Density 1.14 g/mL at 25 °C
Water Solubility 4 mg/L at 25 °C[6]
LogP 2.63 at 25 °C[6]
pKa 2.61±0.10 (Predicted)[6]
InChI Key YPACMOORZSDQDQ-UHFFFAOYSA-N[1][2]
SMILES Nc1ccc(cc1)C(=O)OCCCOC(=O)c2ccc(N)cc2

Molecular Structure and Conformation

Propane-1,3-diyl bis(4-aminobenzoate) possesses a distinct "V" shape.[7] This conformation arises from the gauche-gauche arrangement of the trimethylene linker.[1][7] The molecule exhibits a twofold rotation axis passing through the central methylene carbon atom.[7] The crystal structure is stabilized by a three-dimensional network of intermolecular N—H⋯O and N—H⋯N hydrogen bonds.[7]

Experimental Protocols

Synthesis of Propane-1,3-diyl bis(4-aminobenzoate)

Two primary synthetic routes are commonly employed for the preparation of this compound.

Method 1: Fischer Esterification

This direct method involves the reaction of 1,3-propanediol with two equivalents of 4-aminobenzoic acid.[1]

  • Reactants: 1,3-propanediol, 4-aminobenzoic acid (2 equivalents), acid catalyst (e.g., sulfuric acid).

  • Solvent: A suitable solvent to facilitate the removal of water, such as toluene.

  • Procedure:

    • Combine 1,3-propanediol, 4-aminobenzoic acid, and the acid catalyst in the solvent.

    • Heat the mixture under reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

    • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

Method 2: Reaction of an Alkali Metal Salt of p-Aminobenzoic Acid

This alternative approach often results in higher yields and involves the reaction of an alkali metal salt of p-aminobenzoic acid with a 1,3-dihalogenated propane.[1][8]

  • Reactants: p-Aminobenzoic acid alkali metal salt (e.g., sodium p-aminobenzoate), 1,3-dihalogenated propane (e.g., 1,3-dichloropropane or 1,3-dibromopropane).[1]

  • Solvent: An aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[8]

  • Procedure:

    • Dissolve the p-aminobenzoic acid alkali metal salt in the aprotic polar solvent.

    • Add the 1,3-dihalogenated propane to the solution.

    • Heat the reaction mixture at a suitable temperature (e.g., 80-120 °C) and monitor its progress.

    • After the reaction is complete, cool the mixture and pour it into water to precipitate the product.

    • Collect the solid product by filtration, wash it with water, and dry it.

    • Further purify the product by recrystallization.

Crystal Structure Determination (Cited from Literature)

The crystal structure of Propane-1,3-diyl bis(4-aminobenzoate) has been determined by single-crystal X-ray diffraction.[1]

  • Data Collection: A Bruker SMART APEX diffractometer was used for data collection.[7]

  • Structure Solution and Refinement: The structure was solved using direct methods (SHELXS97) and refined on F² using SHELXL97.[7]

  • Hydrogen Atom Treatment: Carbon-bound hydrogen atoms were placed in calculated positions and refined using a riding model. The amino hydrogen atoms were located in a difference Fourier map and refined isotropically.[7]

Applications and Reactivity

Propane-1,3-diyl bis(4-aminobenzoate) is a valuable compound with applications stemming from its unique chemical structure.

  • Polymer Chemistry: It serves as a high-performance reactant and curative for polyurethane and epoxide prepolymers.[3] The resulting urethanes exhibit good hydrolytic stability, and resistance to dry heat aging, chemicals, and the environment.[1]

  • Electrically Conductive Adhesives (ECAs): Studies have shown its ability to enhance the flexibility of ECAs, positively impacting their electrical, mechanical, and thermal properties.[1]

  • Building Block for Schiff Bases: The primary amino groups can undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form Schiff bases (imines).[1]

  • Supramolecular Chemistry: Its ability to form hydrogen bonds makes it a useful building block in the design of supramolecular assemblies.[2]

The reactivity of this molecule is centered around its primary amino and ester functional groups.[1] The amino groups readily participate in nucleophilic substitution reactions with electrophiles like isocyanates and epoxides.[1]

Visualizing Synthesis and Nomenclature

The following diagrams illustrate the synthesis workflow and the relationship between the IUPAC name and its synonyms.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 1_3_Propanediol 1,3-Propanediol Esterification Fischer Esterification 1_3_Propanediol->Esterification 4_Aminobenzoic_Acid 4-Aminobenzoic Acid 4_Aminobenzoic_Acid->Esterification Final_Product Propane-1,3-diyl bis(4-aminobenzoate) Esterification->Final_Product

Caption: Fischer Esterification Synthesis Workflow.

Nomenclature_Hierarchy cluster_synonyms Common Synonyms IUPAC_Name Propane-1,3-diyl bis(4-aminobenzoate) Synonym_1 1,3-Propanediol bis(4-aminobenzoate) IUPAC_Name->Synonym_1 interchangeable Synonym_2 Polacure 740M IUPAC_Name->Synonym_2 commercial Synonym_3 TRIMETHYLENE BIS(4-AMINOBENZOATE) IUPAC_Name->Synonym_3 common Synonym_4 CUA-4 IUPAC_Name->Synonym_4 commercial

Caption: IUPAC Name and Common Synonyms Relationship.

References

Methodological & Application

Application of Propane-1,3-diyl bis(4-aminobenzoate) as an Epoxy Curing Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propane-1,3-diyl bis(4-aminobenzoate), hereafter referred to as PBA, is an aromatic diamine with a flexible propylene glycol linker that shows significant promise as a curing agent for epoxy resins.[1] Its unique molecular structure, combining rigid aromatic rings with a flexible aliphatic chain, is anticipated to impart a desirable balance of thermal stability, mechanical strength, and flexibility to cured epoxy systems. The primary amino groups of PBA readily react with the epoxide groups of epoxy resins through nucleophilic substitution, leading to the formation of a cross-linked polymer network.[1] This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing PBA as an epoxy curing agent.

Rationale for Use

Aromatic diamines are well-established curing agents for high-performance epoxy applications, valued for their ability to produce cured resins with excellent thermal and mechanical properties.[2][3] The incorporation of a flexible linker, such as the propane-1,3-diyl group in PBA, can further enhance the performance of the cured epoxy by improving its toughness and reducing internal stresses without significantly compromising its thermal stability. This makes PBA an attractive candidate for applications requiring high reliability and durability, such as in advanced composites, adhesives, and coatings.

Data Presentation

Disclaimer: Extensive literature searches did not yield specific quantitative performance data for Propane-1,3-diyl bis(4-aminobenzoate) as an epoxy curing agent. The following data is derived from a study on high-performance epoxy resins cured with various aromatic diamines and is presented here as a representative example to illustrate the expected performance characteristics. The data showcases the influence of the aromatic diamine structure on the final properties of the cured epoxy resin.

Table 1: Representative Thermal and Mechanical Properties of a High-Performance Epoxy Resin Cured with Various Aromatic Diamines [2][4]

Curing AgentGlass Transition Temperature (Tg) (°C)Flexural Strength (MPa)Tensile Strength (MPa)
4,4'-methylenedianiline (MDA)213158Not Reported
4,4'-methylenebis(2-chloroaniline) (MOCA)190165100
4,4'-methylenebis(3-chloro-2,6-diethylaniline) (MCDEA)183148Not Reported
4,4'-methylenebis(2-ethylaniline) (MOEA)172136Not Reported

Data sourced from a study by Fan et al. (2022) on a 3-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline (AFG-90MH) epoxy resin.

Experimental Protocols

Stoichiometric Calculation of Curing Agent

To achieve optimal properties, it is crucial to use a stoichiometric amount of the curing agent. The amount of Propane-1,3-diyl bis(4-aminobenzoate) (PBA) required can be calculated based on its amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the epoxy resin.

Protocol:

  • Determine the Epoxy Equivalent Weight (EEW) of the epoxy resin from the manufacturer's datasheet.

  • Calculate the Amine Hydrogen Equivalent Weight (AHEW) of PBA. The molecular weight of PBA (C₁₇H₁₈N₂O₄) is 314.34 g/mol .[5] Since it has two primary amine groups, each with two reactive hydrogens, there are four reactive hydrogens in total.

    • AHEW = Molecular Weight / Number of active hydrogens = 314.34 / 4 = 78.59 g/eq.

  • Calculate the required amount of PBA for a given amount of epoxy resin using the following formula:

    • Mass of PBA = (Mass of Epoxy Resin / EEW) * AHEW

Curing Protocol

This protocol describes a general procedure for curing an epoxy resin with PBA. The specific curing schedule (temperature and time) may need to be optimized based on the specific epoxy resin used and the desired properties of the final product.

Protocol:

  • Accurately weigh the calculated amounts of the epoxy resin and PBA into a suitable mixing container.

  • Gently heat the epoxy resin to reduce its viscosity if it is too high for proper mixing.

  • Add the PBA to the epoxy resin and mix thoroughly until a homogeneous mixture is obtained. A mechanical stirrer or a planetary mixer is recommended for uniform mixing.

  • Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Pour the mixture into a pre-heated mold.

  • Cure the mixture in an oven following a predetermined curing schedule. A typical curing schedule for an aromatic amine might be:

    • Initial cure at a lower temperature (e.g., 120°C for 1-2 hours) to allow for gelation.

    • Post-cure at a higher temperature (e.g., 150-180°C for 2-4 hours) to ensure complete cross-linking.

  • Allow the cured sample to cool down slowly to room temperature to avoid thermal shock.

Characterization Protocols

DSC is used to determine the glass transition temperature (Tg) and the extent of cure of the epoxy system.

Protocol:

  • Prepare a small sample (5-10 mg) of the uncured epoxy-PBA mixture in a DSC pan.

  • Place the pan in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 10°C/min) from room temperature to a temperature above the expected curing exotherm (e.g., 250°C). This will determine the heat of reaction for the complete cure.

  • For a cured sample, prepare a small sample (10-15 mg) and place it in the DSC pan.

  • Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the expected Tg. The Tg is observed as a step change in the heat flow curve.

  • A second heating scan is often performed after a controlled cooling step to ensure the complete thermal history is erased and to obtain a more accurate Tg measurement.

TGA is used to evaluate the thermal stability and decomposition behavior of the cured epoxy resin.

Protocol:

  • Place a small sample (10-20 mg) of the cured epoxy material in a TGA pan.

  • Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air) from room temperature to a high temperature (e.g., 800°C).

  • Record the weight loss of the sample as a function of temperature.

  • The onset of decomposition and the temperature at different weight loss percentages (e.g., Td5%, Td10%) are determined from the TGA curve.

DMA is used to determine the viscoelastic properties of the cured epoxy, including the storage modulus (E'), loss modulus (E''), and tan delta, as well as a more precise measurement of the glass transition temperature.

Protocol:

  • Prepare a rectangular specimen of the cured epoxy with precise dimensions (e.g., as per ASTM D4065).

  • Mount the specimen in the DMA instrument in a suitable fixture (e.g., three-point bending or tensile).

  • Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) and amplitude.

  • Ramp the temperature at a controlled rate (e.g., 3-5°C/min) over a desired range that includes the glass transition.

  • Record the storage modulus, loss modulus, and tan delta as a function of temperature.

  • The glass transition temperature (Tg) can be determined from the peak of the tan delta curve or the peak of the loss modulus curve.

Mandatory Visualizations

Epoxy_Curing_Reaction Epoxy Epoxy Resin (with epoxide groups) Cured_Epoxy Cross-linked Epoxy Network Epoxy->Cured_Epoxy Curing (Heat) PBA Propane-1,3-diyl bis(4-aminobenzoate) (with primary amine groups) PBA->Cured_Epoxy

Caption: Epoxy curing reaction with PBA.

Experimental_Workflow cluster_prep Preparation cluster_curing Curing cluster_characterization Characterization Stoichiometry 1. Stoichiometric Calculation Mixing 2. Mixing of Epoxy and PBA Stoichiometry->Mixing Degassing 3. Degassing Mixing->Degassing Curing_Process 4. Curing in Oven Degassing->Curing_Process DSC 5a. DSC Analysis Curing_Process->DSC TGA 5b. TGA Analysis Curing_Process->TGA DMA 5c. DMA Analysis Curing_Process->DMA

Caption: Experimental workflow for epoxy curing.

Structure_Property_Relationship cluster_structure Molecular Structure of PBA cluster_properties Properties of Cured Epoxy Aromatic_Rings Rigid Aromatic Rings Thermal_Stability High Thermal Stability Aromatic_Rings->Thermal_Stability contributes to Mechanical_Strength Good Mechanical Strength Aromatic_Rings->Mechanical_Strength contributes to Flexible_Linker Flexible Propylene Linker Flexibility Improved Flexibility & Toughness Flexible_Linker->Flexibility imparts

Caption: Structure-property relationship of PBA.

References

Application Notes and Protocols for Polymerization with Propane-1,3-diyl bis(4-aminobenzoate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis of poly(ester-amide)s using Propane-1,3-diyl bis(4-aminobenzoate) as a key monomer. The protocols focus on low-temperature solution polycondensation, a common and effective method for producing high-performance polymers from aromatic diamines.

Propane-1,3-diyl bis(4-aminobenzoate) is an aromatic diamine that contains ester functionalities, making it a valuable building block for the synthesis of poly(ester-amide)s. These polymers combine the desirable properties of both polyesters and polyamides, such as good thermal stability, mechanical strength, and processability. The flexible propane-1,3-diyl spacer in the monomer can impart improved solubility and flexibility to the resulting polymer chains compared to fully rigid aromatic polyamides[1].

The primary method for polymerizing this diamine is through polycondensation with a diacyl chloride[1]. This reaction forms amide linkages between the monomer units, resulting in a high molecular weight polymer. The reaction is typically carried out in a polar aprotic solvent at low to moderate temperatures to control the reaction rate and prevent side reactions.

Experimental Protocols

This section details two primary experimental protocols for the polymerization of Propane-1,3-diyl bis(4-aminobenzoate): a low-temperature solution polycondensation and an interfacial polymerization method.

Protocol 1: Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a poly(ester-amide) by reacting Propane-1,3-diyl bis(4-aminobenzoate) with an aromatic diacyl chloride, such as terephthaloyl chloride, in an amide-type solvent.

Materials:

  • Propane-1,3-diyl bis(4-aminobenzoate) (high purity)

  • Terephthaloyl chloride (or other suitable diacyl chloride, e.g., isophthaloyl chloride)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Calcium chloride (CaCl₂), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Dropping funnel

  • Thermometer

  • Heating mantle or oil bath

  • Beakers

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reactor Setup: A dry three-neck flask is equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. The flask is purged with dry nitrogen to ensure an inert atmosphere.

  • Diamine Solution Preparation: In the flask, dissolve a specific amount of Propane-1,3-diyl bis(4-aminobenzoate) and an inorganic salt such as calcium chloride in anhydrous N-methyl-2-pyrrolidone (NMP). Stir the mixture at room temperature until all solids have dissolved. Add anhydrous pyridine to the solution, which will act as an acid scavenger for the HCl generated during the reaction.

  • Diacyl Chloride Addition: Prepare a solution of an equimolar amount of the diacyl chloride (e.g., terephthaloyl chloride) in a small amount of anhydrous NMP in the dropping funnel.

  • Polymerization Reaction: Cool the diamine solution to 0-5 °C using an ice bath. Slowly add the diacyl chloride solution dropwise to the stirred diamine solution over a period of 30-60 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction Continuation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. An increase in viscosity will be observed as the polymerization proceeds.

  • Polymer Precipitation: Pour the viscous polymer solution into a beaker containing a non-solvent such as methanol with vigorous stirring. The polymer will precipitate as a fibrous solid.

  • Purification: Collect the precipitated polymer by filtration using a Buchner funnel. Wash the polymer thoroughly with methanol and then with hot deionized water to remove any unreacted monomers, solvent, and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.

Protocol 2: Interfacial Polymerization

This method involves the reaction at the interface of two immiscible liquids, one containing the diamine and the other containing the diacyl chloride.

Materials:

  • Propane-1,3-diyl bis(4-aminobenzoate)

  • Terephthaloyl chloride (or other suitable diacyl chloride)

  • Dichloromethane (or another suitable organic solvent)

  • Deionized water

  • Sodium carbonate (Na₂CO₃)

  • A surfactant (e.g., sodium lauryl sulfate)

Equipment:

  • Beaker

  • Stirring rod or magnetic stirrer

  • Forceps

  • Graduated cylinders

Procedure:

  • Aqueous Phase Preparation: Prepare an aqueous solution by dissolving Propane-1,3-diyl bis(4-aminobenzoate) and an acid scavenger like sodium carbonate in deionized water. A small amount of surfactant can be added to improve the interface stability.

  • Organic Phase Preparation: Prepare an organic solution by dissolving the diacyl chloride (e.g., terephthaloyl chloride) in an organic solvent immiscible with water, such as dichloromethane.

  • Polymerization: Carefully pour the organic phase onto the aqueous phase in a beaker to create a distinct interface between the two layers. A polymer film will form instantly at the interface.

  • Polymer Removal: Using forceps, gently grasp the polymer film at the center and pull it out of the beaker continuously. A rope of the polymer can be drawn from the interface.

  • Washing and Drying: Wash the collected polymer rope thoroughly with water and then with a solvent like acetone or methanol to remove unreacted monomers and byproducts. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

Data Presentation

The following tables summarize representative quantitative data for poly(ester-amide)s synthesized from Propane-1,3-diyl bis(4-aminobenzoate) and aromatic diacyl chlorides, based on typical results reported for analogous systems.

Table 1: Reaction Conditions for Low-Temperature Solution Polycondensation

ParameterValue
Diamine MonomerPropane-1,3-diyl bis(4-aminobenzoate)
Diacyl Chloride MonomerTerephthaloyl Chloride
Monomer Concentration0.25 M
SolventN-Methyl-2-pyrrolidone (NMP)
AdditivesCaCl₂, Pyridine
Reaction Temperature0 °C to Room Temperature
Reaction Time4-6 hours
Polymer Yield> 95%

Table 2: Typical Properties of the Resulting Poly(ester-amide)

PropertyRepresentative Value
Inherent Viscosity (dL/g)0.8 - 1.5
Number Average Molecular Weight (Mn, g/mol )40,000 - 80,000
Weight Average Molecular Weight (Mw, g/mol )90,000 - 180,000
Polydispersity Index (PDI)2.0 - 2.5
Glass Transition Temperature (Tg, °C)200 - 250 °C
5% Weight Loss Temperature (TGA, °C)> 400 °C (in N₂)
SolubilitySoluble in NMP, DMAc, DMSO

Note: The data presented are representative values for aromatic poly(ester-amide)s and may vary depending on the specific reaction conditions and the diacyl chloride used.

Visualizations

The following diagrams illustrate the polymerization reaction and the experimental workflow.

PolymerizationReaction Diamine Propane-1,3-diyl bis(4-aminobenzoate) Polymer Poly(ester-amide) Diamine->Polymer n DiacylChloride Diacyl Chloride (e.g., Terephthaloyl Chloride) DiacylChloride->Polymer n HCl HCl Polymer->HCl 2n-1

Caption: Polycondensation reaction of Propane-1,3-diyl bis(4-aminobenzoate) with a diacyl chloride.

ExperimentalWorkflow A Dissolve Diamine & CaCl₂ in NMP + Pyridine B Cool to 0-5 °C A->B D Add Diacyl Chloride Solution Dropwise B->D C Prepare Diacyl Chloride in NMP C->D E Stir at Room Tempfor 4-6 hours D->E F Precipitate Polymer in Methanol E->F G Filter and Wash (Methanol & Water) F->G H Dry in Vacuum Oven G->H I Characterize Polymer H->I

Caption: Workflow for low-temperature solution polycondensation.

References

Application Notes and Protocols for the Characterization of Propane-1,3-diyl bis(4-aminobenzoate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propane-1,3-diyl bis(4-aminobenzoate), also known as 1,3-Propanediol bis(4-aminobenzoate), is an aromatic diamine with applications in polymer chemistry and materials science.[1] It serves as a versatile building block for the synthesis of various polymers and supramolecular structures.[2] Accurate characterization of this compound is crucial for quality control, reaction monitoring, and understanding its physicochemical properties. These application notes provide detailed protocols for the analytical characterization of Propane-1,3-diyl bis(4-aminobenzoate) using a suite of modern analytical techniques.

Physicochemical Properties

A summary of the key physical and chemical properties of Propane-1,3-diyl bis(4-aminobenzoate) is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₇H₁₈N₂O₄[3]
Molecular Weight314.34 g/mol [3]
Melting Point124-127 °C[3]
Density1.14 g/mL at 25 °C[3]
AppearanceWhite to off-white powder/crystals
SolubilitySoluble in DMSO and DMF. Limited solubility in other common organic solvents.

Analytical Methods and Protocols

A comprehensive characterization of Propane-1,3-diyl bis(4-aminobenzoate) involves a combination of chromatographic and spectroscopic techniques to confirm its identity, purity, and structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of Propane-1,3-diyl bis(4-aminobenzoate) and for monitoring its synthesis. The following protocol is a general guideline and may require optimization for specific instrumentation and applications.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • Start with 95% A and 5% B.

    • Linearly increase to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm and 310 nm.

  • Sample Preparation: Dissolve an accurately weighed sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Expected Results: A major peak corresponding to Propane-1,3-diyl bis(4-aminobenzoate) should be observed. The retention time will depend on the specific HPLC system and conditions used. The presence of other peaks may indicate impurities or degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of Propane-1,3-diyl bis(4-aminobenzoate), providing detailed information about the hydrogen and carbon environments within the molecule.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0-200 ppm.

Predicted Spectral Data:

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Propane-1,3-diyl bis(4-aminobenzoate).[4]

Table 1: Predicted ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.8Doublet4HAromatic protons ortho to the ester group
~6.6Doublet4HAromatic protons ortho to the amino group
~4.3Triplet4H-O-CH₂ -CH₂-CH₂ -O-
~4.0 (broad)Singlet4H-NH₂
~2.1Quintet2H-O-CH₂-CH₂ -CH₂-O-

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm)Assignment
~166C=O (ester)
~151Aromatic C-NH₂
~131Aromatic CH (ortho to -COO-)
~122Aromatic C-COO-
~114Aromatic CH (ortho to -NH₂)
~62-C H₂-O-
~28-CH₂-C H₂-CH₂-
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Propane-1,3-diyl bis(4-aminobenzoate), further confirming its identity.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled with a liquid chromatograph (LC-MS).

  • Ionization Mode: Positive ESI is generally suitable for this compound.

  • Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurements.

  • LC Conditions: Use the HPLC conditions described in section 3.1.

  • MS Acquisition: Acquire full scan mass spectra over a range of m/z 50-500. For structural confirmation, perform tandem MS (MS/MS) on the protonated molecular ion.

Predicted Mass Spectrometry Data:

The expected accurate mass and major fragments in the MS/MS spectrum are listed below.[4]

Table 3: Predicted Mass Spectrometry Data

m/z (predicted)FormulaAssignment
315.1339[C₁₇H₁₉N₂O₄]⁺Protonated molecular ion [M+H]⁺
197.0760[C₁₀H₁₁NO₃]⁺Cleavage of one C-O ester bond, retaining the propyl linker
138.0555[C₇H₈NO₂]⁺4-aminobenzoic acid fragment
120.0450[C₇H₆NO]⁺Loss of water from the 4-aminobenzoic acid fragment
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Vibrational Bands:

The table below lists the characteristic IR absorption bands for the functional groups in Propane-1,3-diyl bis(4-aminobenzoate).[1]

Table 4: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3450-3250N-H stretchingPrimary amine (-NH₂)
3100-3000C-H stretchingAromatic C-H
2960-2850C-H stretchingAliphatic C-H
1725-1700C=O stretchingEster
1600-1475C=C stretchingAromatic ring
1310-1250C-O stretchingEster
1180-1100C-N stretchingAromatic amine
X-ray Diffraction (XRD)

Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, and crystal packing.

Experimental Protocol:

  • Crystal Growth: Suitable single crystals can be grown by slow evaporation of a solvent such as ethanol.

  • Instrumentation: A single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα).

  • Data Collection: Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

Crystallographic Data:

The crystal structure of Propane-1,3-diyl bis(4-aminobenzoate) has been determined and the key crystallographic parameters are summarized below.[5]

Table 5: Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)23.725(5)
b (Å)4.5109(9)
c (Å)8.2171(17)
β (°)107.173(3)
Volume (ų)840.2(3)
Z2

Visualizations

Chemical Structure

Caption: Chemical structure of Propane-1,3-diyl bis(4-aminobenzoate).

Analytical Workflow

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Structural Analysis cluster_4 Data Analysis and Reporting Sample Sample Dissolution Dissolution Sample->Dissolution FTIR FTIR Sample->FTIR XRD XRD Sample->XRD Filtration Filtration Dissolution->Filtration HPLC HPLC Filtration->HPLC NMR NMR Filtration->NMR MS MS Filtration->MS Data_Analysis Data_Analysis HPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis XRD->Data_Analysis Report Report Data_Analysis->Report

Caption: General analytical workflow for the characterization of Propane-1,3-diyl bis(4-aminobenzoate).

References

Application Notes and Protocols: Interpreting the FTIR Spectrum of Propane-1,3-diyl bis(4-aminobenzoate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to understanding the Fourier-Transform Infrared (FTIR) spectrum of Propane-1,3-diyl bis(4-aminobenzoate). This compound is a versatile chemical building block utilized in polymer chemistry and materials science, particularly as a chain extender and curative for high-performance polymers.[1][2][3] Its structure, featuring two primary amine groups and two ester functional groups, gives rise to a characteristic infrared spectrum.[1] These application notes will detail the expected vibrational frequencies, provide a protocol for sample analysis using Attenuated Total Reflectance (ATR)-FTIR, and present a logical workflow for spectral interpretation.

Introduction to the Spectroscopic Features of Propane-1,3-diyl bis(4-aminobenzoate)

Propane-1,3-diyl bis(4-aminobenzoate) is comprised of a central propane-1,3-diyl linker connecting two 4-aminobenzoate moieties.[1] The key functional groups that produce distinct infrared absorptions are the primary aromatic amine (N-H bonds), the aromatic ester (C=O and C-O bonds), the aromatic ring (C=C and C-H bonds), and the aliphatic linker (C-H bonds).[1] Understanding the characteristic vibrational modes of these groups is essential for structural confirmation and purity assessment.

Predicted FTIR Absorption Bands

The following table summarizes the expected FTIR absorption bands for Propane-1,3-diyl bis(4-aminobenzoate) based on established ranges for its constituent functional groups.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3500-3300N-H Asymmetric & Symmetric StretchPrimary Aromatic AmineMedium
3100-3000C-H Aromatic StretchAromatic RingMedium to Weak
2960-2850C-H Aliphatic StretchPropane LinkerMedium
1730-1715C=O Ester Stretch (Conjugated)Aromatic EsterStrong
1650-1580N-H Bend (Scissoring)Primary AmineMedium
1600-1450C=C Aromatic Ring StretchAromatic RingMedium to Strong
1335-1250C-N Aromatic StretchAromatic AmineStrong
1310-1250C-C-O Asymmetric StretchAromatic EsterStrong
1130-1100O-C-C Symmetric StretchAromatic EsterStrong
910-665N-H WagPrimary/Secondary AminesBroad, Medium

Note: The exact peak positions can be influenced by the sample's physical state and intermolecular interactions, such as hydrogen bonding.[4][5]

Key Spectroscopic Features and Interpretation

  • N-H Stretching: The presence of two distinct peaks in the 3500-3300 cm⁻¹ region is a hallmark of a primary amine, corresponding to the asymmetric and symmetric N-H stretching vibrations.[6][7] For aromatic amines, these bands typically appear at slightly higher frequencies compared to aliphatic amines.[4][7]

  • C=O Ester Stretching: A very strong and sharp absorption band is anticipated between 1730 and 1715 cm⁻¹ due to the carbonyl stretch of the aromatic ester.[8] The conjugation with the aromatic ring lowers the frequency compared to saturated esters.[8]

  • "Rule of Three" for Aromatic Esters: Aromatic esters typically exhibit a pattern of three strong peaks: the C=O stretch (~1730-1715 cm⁻¹), the C-C-O asymmetric stretch (~1310-1250 cm⁻¹), and the O-C-C symmetric stretch (~1130-1100 cm⁻¹).[8] Identifying this trio of intense bands can strongly indicate the presence of the aromatic ester functionality.

  • Aromatic and Aliphatic Regions: Look for weaker absorptions above 3000 cm⁻¹ for aromatic C-H stretching and below 3000 cm⁻¹ for the aliphatic C-H stretches of the propane linker.[9] The aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.[9]

  • C-N Stretching: A strong band in the 1335-1250 cm⁻¹ range is characteristic of the C-N stretching vibration in aromatic amines.[6]

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique for FTIR as it requires minimal sample preparation for solid and liquid samples.[10][11]

Instrumentation and Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Propane-1,3-diyl bis(4-aminobenzoate) sample (solid powder).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and free of any residues. Clean with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to fully evaporate.

    • Acquire a background spectrum. This will measure the absorbance of the crystal and the surrounding atmosphere and will be subtracted from the sample spectrum.

  • Sample Measurement:

    • Place a small amount of the Propane-1,3-diyl bis(4-aminobenzoate) powder onto the center of the ATR crystal.[10]

    • Use the ATR press to apply consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.[10][12]

    • Acquire the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • After the measurement, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a solvent and lint-free wipe.[10][13]

Visualization of Experimental and Interpretive Workflow

The following diagrams illustrate the logical flow of the experimental procedure and the subsequent spectral interpretation.

FTIR_Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis Clean_Crystal Clean ATR Crystal Collect_Background Collect Background Spectrum Clean_Crystal->Collect_Background Apply_Sample Apply Solid Sample Collect_Background->Apply_Sample Ready for Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Process_Data Process Spectrum Acquire_Spectrum->Process_Data Data Transfer Clean_Up Clean ATR Crystal Process_Data->Clean_Up

Caption: Experimental workflow for ATR-FTIR analysis.

FTIR_Interpretation_Workflow cluster_functional_group Functional Group Region (4000-1500 cm⁻¹) cluster_fingerprint Fingerprint Region (<1500 cm⁻¹) Start Obtained FTIR Spectrum NH_Stretch Identify N-H Stretches (3500-3300 cm⁻¹) Start->NH_Stretch CH_Stretch Identify C-H Stretches (Aromatic >3000, Aliphatic <3000 cm⁻¹) Start->CH_Stretch CO_Stretch Identify C=O Stretch (1730-1715 cm⁻¹) Start->CO_Stretch NH_Bend Identify N-H Bend (1650-1580 cm⁻¹) Start->NH_Bend CC_Stretch Identify C=C Stretches (1600-1450 cm⁻¹) Start->CC_Stretch CN_Stretch Identify C-N Stretch (1335-1250 cm⁻¹) Start->CN_Stretch CO_Stretches Identify C-O Stretches (1310-1250 & 1130-1100 cm⁻¹) Start->CO_Stretches NH_Wag Identify N-H Wag (910-665 cm⁻¹) Start->NH_Wag Conclusion Confirm Structure of Propane-1,3-diyl bis(4-aminobenzoate) NH_Stretch->Conclusion CH_Stretch->Conclusion CO_Stretch->Conclusion NH_Bend->Conclusion CC_Stretch->Conclusion CN_Stretch->Conclusion CO_Stretches->Conclusion NH_Wag->Conclusion

Caption: Logical workflow for FTIR spectral interpretation.

References

Application Notes and Protocols for Propane-1,3-diyl bis(4-aminobenzoate) in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Propane-1,3-diyl bis(4-aminobenzoate), also known as 1,3-Propanediol bis(4-aminobenzoate) or PBA, is a versatile aromatic diamine that serves as a crucial building block in the synthesis of high-performance polymers and advanced materials.[1][2] Its unique "V-shaped" molecular structure, arising from the gauche-gauche conformation of the trimethylene linker, imparts a favorable combination of rigidity from the aromatic rings and flexibility from the aliphatic spacer.[1][3][4] This distinct conformation influences the material properties of the resulting polymers, making PBA a subject of significant interest in materials science.[1][3]

These application notes provide an overview of the key applications of Propane-1,3-diyl bis(4-aminobenzoate), supported by quantitative data and detailed experimental protocols for its synthesis and utilization in polymer formulations. The content is intended for researchers, scientists, and professionals in materials science and drug development.

Key Applications

Propane-1,3-diyl bis(4-aminobenzoate) is a non-hygroscopic compound that primarily functions as a monomer, chain extender, and flexibilizer in various polymer systems.[1] Its principal applications lie in the formulation of:

  • High-Performance Polyurethanes and Poly(urethane-urea) Elastomers: As a chain extender, PBA reacts with isocyanate prepolymers to create polymers with excellent thermal stability, good hydrolytic stability, and robust mechanical properties.[5][6]

  • Flexible Epoxy Resins and Adhesives: PBA is employed to enhance the flexibility of epoxy resins, making them suitable for applications such as electrically conductive adhesives (ECAs) where it positively impacts electrical, mechanical, and thermal properties.[1]

  • Advanced Materials: Research is ongoing to explore its use in nonlinear optical (NLO) materials, self-healing polymers, shape-memory materials, and as a ligand for the construction of metal-organic frameworks (MOFs).[1][7]

Physicochemical and Crystal Data

A summary of the key physicochemical properties and crystal data for Propane-1,3-diyl bis(4-aminobenzoate) is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₇H₁₈N₂O₄[3][5]
Molecular Weight 314.34 g/mol [5]
Appearance Granular powder[2]
Melting Point 124-127 °C[2]
Density 1.14 g/mL at 25 °C[2]
Crystal System Monoclinic[3]
Space Group C2/c[3]
Unit Cell Dimensions a = 23.725 Å, b = 4.5109 Å, c = 8.2171 Å, β = 107.173°[3]

Experimental Protocols

Protocol 1: Synthesis of Propane-1,3-diyl bis(4-aminobenzoate)

This protocol describes a high-yield synthesis method involving the reaction of a p-aminobenzoic acid alkali metal salt with a 1,3-dihalogenated propane in an aprotic polar solvent.[8]

Materials:

  • Sodium p-aminobenzoate

  • 1,3-Dichloropropane

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethanol

Equipment:

  • Four-necked flask equipped with a thermometer, condenser, and mechanical stirrer

  • Heating mantle

  • Büchner funnel and flask

  • Vacuum oven

Procedure:

  • Charge a 300 mL four-necked flask with 130 g of dimethylformamide, 31.8 g (0.2 mole) of sodium p-aminobenzoate, and 11.3 g (0.1 mole) of 1,3-dichloropropane.[8]

  • Heat the reaction mixture to 120 °C while stirring.[8]

  • Maintain the reaction at this temperature for a specified duration (e.g., 10 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a large volume of cold deionized water to precipitate the product.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crude product with deionized water and then with a small amount of cold ethanol to remove impurities.

  • Dry the purified Propane-1,3-diyl bis(4-aminobenzoate) in a vacuum oven at 60-80 °C until a constant weight is achieved.

Expected Yield: High purity and high yield.

Diagram: Synthesis Workflow

G Synthesis of Propane-1,3-diyl bis(4-aminobenzoate) cluster_reactants Reactants cluster_process Process cluster_product Product Na_PABA Sodium p-aminobenzoate Reaction Reaction at 120°C Na_PABA->Reaction DCP 1,3-Dichloropropane DCP->Reaction DMF DMF (Solvent) DMF->Reaction Precipitation Precipitation in Water Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing (Water & Ethanol) Filtration->Washing Drying Vacuum Drying Washing->Drying PBA Propane-1,3-diyl bis(4-aminobenzoate) Drying->PBA

Caption: Workflow for the synthesis of Propane-1,3-diyl bis(4-aminobenzoate).

Protocol 2: Preparation of Poly(urethane-urea) Elastomers using Propane-1,3-diyl bis(4-aminobenzoate) as a Chain Extender

This protocol outlines the synthesis of a poly(urethane-urea) elastomer, demonstrating the role of PBA as a chain extender.[6]

Materials:

  • Polycaprolactone diol (PCL)

  • Hexamethylene diisocyanate (HDI)

  • Propane-1,3-diyl bis(4-aminobenzoate) (PBA)

  • N,N-Dimethylacetamide (DMAc)

Equipment:

  • Three-necked flask with a mechanical stirrer, nitrogen inlet, and thermometer

  • Heating mantle with a temperature controller

  • Vacuum oven

Procedure: Step 1: Prepolymer Synthesis

  • Dry the polycaprolactone diol under vacuum at 80-90 °C for at least 4 hours to remove any moisture.

  • In a three-necked flask under a nitrogen atmosphere, add the dried PCL diol.

  • Heat the PCL to the desired reaction temperature (e.g., 80 °C) and add hexamethylene diisocyanate dropwise while stirring.

  • Allow the reaction to proceed for 2-3 hours to form the isocyanate-terminated prepolymer.

Step 2: Chain Extension

  • Dissolve the Propane-1,3-diyl bis(4-aminobenzoate) in N,N-dimethylacetamide.

  • Add the PBA solution to the prepolymer mixture at a controlled rate while maintaining vigorous stirring.

  • Continue stirring until the viscosity of the mixture increases significantly, indicating polymer formation.

Step 3: Curing and Characterization

  • Cast the resulting polymer solution into a mold and cure it in a vacuum oven at a specific temperature and duration (e.g., 100 °C for 24 hours) to obtain the final elastomer film.

  • Characterize the mechanical and thermal properties of the prepared poly(urethane-urea) elastomer.

Diagram: Polymerization Process

G Poly(urethane-urea) Synthesis PCL Polycaprolactone diol Prepolymer Isocyanate-terminated Prepolymer PCL->Prepolymer Reaction with HDI Hexamethylene diisocyanate HDI->Prepolymer Polymer Poly(urethane-urea) Elastomer Prepolymer->Polymer Chain Extension PBA Propane-1,3-diyl bis(4-aminobenzoate) (Chain Extender) PBA->Polymer

Caption: Synthesis of poly(urethane-urea) using PBA as a chain extender.

Performance Data

Polymers synthesized using Propane-1,3-diyl bis(4-aminobenzoate) exhibit desirable thermal and mechanical properties.

Table 2: Properties of Poly(urethane-urea) Elastomers with PBA Chain Extender

PropertyValueReference(s)
Thermal Stability Good heat resistance up to 300 °C[6]
Breaking Strength Up to 65 MPa[6]

Conclusion

Propane-1,3-diyl bis(4-aminobenzoate) is a valuable diamine monomer for the development of advanced polymer materials. Its unique structural features contribute to the enhanced performance of polyurethanes, poly(urethane-urea)s, and epoxy systems. The provided protocols offer a starting point for the synthesis and application of this versatile compound in materials science research and development. Further investigations into its potential in emerging fields such as nonlinear optics and self-healing materials are warranted.

References

Application Notes and Protocols: Propane-1,3-diyl bis(4-aminobenzoate) as a Chain Extender in High-Performance Elastomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propane-1,3-diyl bis(4-aminobenzoate) (PDBA), also known by trade names such as Versalink® 740M and Polacure® 740, is an aromatic diamine chain extender that offers a unique combination of rigidity and flexibility to elastomer formulations.[1] Its distinct "V-shaped" molecular structure, arising from the gauche-gauche conformation of the trimethylene linker, along with the presence of two primary amine groups, makes it a highly effective curative for polyurethane and epoxy resin systems.[1][2] When incorporated into poly(urethane-urea) elastomers, PDBA contributes to the formation of well-defined hard segments, leading to materials with excellent mechanical properties, thermal stability, and chemical resistance.[1][3]

These high-performance elastomers are finding applications in various fields, including as matrices for electrically conductive adhesives and in the development of novel nonlinear optical (NLO) materials.[1] This document provides detailed application notes and experimental protocols for the utilization of PDBA as a chain extender in the synthesis of poly(urethane-urea) elastomers.

Key Properties of Propane-1,3-diyl bis(4-aminobenzoate)

A summary of the key physical and chemical properties of PDBA is presented in Table 1.

PropertyValueReference
CAS Number 57609-64-0[1]
Molecular Formula C₁₇H₁₈N₂O₄[4]
Molecular Weight 314.34 g/mol [4]
Appearance Granular Powder
Melting Point 124-127 °C
Density 1.14 g/mL at 25 °C
Amine Equivalent Weight 157 g/eq

Application: Synthesis of High-Strength Poly(urethane-urea) Elastomers

The primary application of PDBA is as a chain extender in the synthesis of segmented poly(urethane-urea) elastomers. The reaction involves the nucleophilic addition of the primary amine groups of PDBA to the isocyanate groups of a prepolymer. This chain extension reaction leads to the formation of urea linkages, which create hard segments within the polymer matrix. These hard segments, in turn, provide the resulting elastomer with its desirable mechanical and thermal properties.

A notable example is the synthesis of a poly(urethane-urea) elastomer based on a polycaprolactone (PCL) diol and hexamethylene diisocyanate (HDI) prepolymer, chain-extended with PDBA. This formulation has been reported to yield elastomers with a high breaking strength of 65 MPa and excellent thermal stability up to 300 °C.[5] The incorporation of PDBA is crucial for establishing physical interconnections within the polymer matrix, which enhances the material's performance.[6]

Logical Relationship of Components in Elastomer Synthesis

The following diagram illustrates the relationship between the raw materials and the final properties of the PDBA-based elastomer.

logical_relationship cluster_reactants Reactants cluster_process Synthesis Process cluster_structure Polymer Structure cluster_properties Final Properties Polyol (PCL) Polyol (PCL) Prepolymer Formation Prepolymer Formation Polyol (PCL)->Prepolymer Formation Diisocyanate (HDI) Diisocyanate (HDI) Diisocyanate (HDI)->Prepolymer Formation Chain Extender (PDBA) Chain Extender (PDBA) Chain Extension Chain Extension Chain Extender (PDBA)->Chain Extension Prepolymer Formation->Chain Extension Soft Segments Soft Segments Prepolymer Formation->Soft Segments Hard Segments Hard Segments Chain Extension->Hard Segments Microphase Separation Microphase Separation Soft Segments->Microphase Separation Hard Segments->Microphase Separation Mechanical Strength Mechanical Strength Microphase Separation->Mechanical Strength Thermal Stability Thermal Stability Microphase Separation->Thermal Stability Elasticity Elasticity Microphase Separation->Elasticity

Caption: Relationship between reactants, synthesis, structure, and properties.

Experimental Protocols

The following protocols are based on established methods for the synthesis of poly(urethane-urea) elastomers and are adapted for the use of PDBA as a chain extender.

Protocol 1: Two-Step Synthesis of PDBA-based Poly(urethane-urea) Elastomer

This protocol describes a common and reliable two-step (prepolymer) method for synthesizing poly(urethane-urea) elastomers.

Materials:

  • Polycaprolactone (PCL) diol (e.g., Mn = 2000 g/mol )

  • Hexamethylene diisocyanate (HDI)

  • Propane-1,3-diyl bis(4-aminobenzoate) (PDBA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dibutyltin dilaurate (DBTDL) catalyst (optional)

Experimental Workflow:

experimental_workflow start Start prepolymer_synthesis 1. Prepolymer Synthesis: - React PCL diol and excess HDI - 80°C, 2-3 hours under N₂ start->prepolymer_synthesis chain_extension 2. Chain Extension: - Cool prepolymer to 60°C - Add PDBA solution in DMF dropwise prepolymer_synthesis->chain_extension curing 3. Curing: - Pour mixture into mold - Cure at 100°C for 24 hours chain_extension->curing demolding 4. Demolding and Post-Curing: - Demold the elastomer sheet - Post-cure at 70°C for 48 hours curing->demolding characterization 5. Characterization: - FTIR, TGA, DSC, DMA - Mechanical Testing demolding->characterization end End characterization->end

Caption: Two-step synthesis workflow for PDBA-based elastomers.

Procedure:

  • Prepolymer Synthesis:

    • Dry the PCL diol under vacuum at 80-100°C for at least 4 hours to remove any moisture.

    • In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the dried PCL diol.

    • Heat the flask to 80°C and add a stoichiometric excess of HDI (e.g., a 2:1 molar ratio of NCO:OH).

    • If using a catalyst, add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).

    • Maintain the reaction at 80°C under a nitrogen atmosphere with constant stirring for 2-3 hours to form the isocyanate-terminated prepolymer. The progress of the reaction can be monitored by titrating the isocyanate content.

  • Chain Extension:

    • Prepare a solution of PDBA in anhydrous DMF. The amount of PDBA should be calculated to be stoichiometrically equivalent to the remaining isocyanate groups in the prepolymer.

    • Cool the prepolymer to approximately 60°C.

    • Slowly add the PDBA solution to the prepolymer with vigorous stirring. An increase in viscosity will be observed as the chain extension proceeds.

  • Casting and Curing:

    • Once the PDBA solution is fully added and the mixture is homogeneous, degas the mixture under vacuum to remove any entrapped air bubbles.

    • Pour the viscous liquid into a preheated mold (e.g., a Teflon-coated mold).

    • Cure the elastomer in an oven at 100°C for 24 hours.

  • Demolding and Post-Curing:

    • After the initial curing, carefully demold the elastomer sheet.

    • For optimal properties, post-cure the elastomer at 70°C for an additional 48 hours.

Protocol 2: Characterization of PDBA-based Elastomers

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To confirm the chemical structure of the synthesized poly(urethane-urea) elastomer.

  • Procedure: Obtain the FTIR spectrum of a thin film of the elastomer using an FTIR spectrometer in the range of 4000-400 cm⁻¹.

  • Expected Observations:

    • Disappearance of the strong N=C=O stretching band from the isocyanate at ~2270 cm⁻¹.

    • Appearance of a strong C=O stretching band for the urea group at ~1640 cm⁻¹.

    • Appearance of N-H stretching vibrations at ~3300 cm⁻¹.

    • Presence of the C=O stretching of the ester group from PCL and PDBA at ~1730 cm⁻¹.

2. Thermogravimetric Analysis (TGA):

  • Objective: To evaluate the thermal stability of the elastomer.

  • Procedure: Heat a small sample of the elastomer from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Expected Results: PDBA-based elastomers are expected to show good thermal stability, with decomposition temperatures (T₅% weight loss) above 300°C.[5]

3. Differential Scanning Calorimetry (DSC):

  • Objective: To determine the glass transition temperature (Tg) and other thermal transitions.

  • Procedure: Heat the sample from a low temperature (e.g., -80°C) to a temperature above the expected transitions at a controlled rate (e.g., 10°C/min).

  • Expected Results: The DSC thermogram will show the glass transition of the soft segments (from PCL) and potentially melting transitions of the hard segments.

4. Dynamic Mechanical Analysis (DMA):

  • Objective: To study the viscoelastic properties of the elastomer as a function of temperature.

  • Procedure: Analyze a rectangular sample of the elastomer in tensile mode over a temperature range (e.g., -100°C to 150°C) at a fixed frequency (e.g., 1 Hz).

  • Expected Results: The storage modulus (E'), loss modulus (E''), and tan δ curves will provide information about the glass transition, secondary relaxations, and the rubbery plateau.

5. Mechanical Testing:

  • Objective: To determine the tensile properties of the elastomer.

  • Procedure: Perform tensile tests on dumbbell-shaped specimens according to ASTM D412 standard using a universal testing machine.

  • Key Parameters to Measure: Tensile strength, elongation at break, and Young's modulus.

Data Presentation

The following tables summarize the expected range of properties for poly(urethane-urea) elastomers incorporating PDBA as a chain extender, based on available literature.

Table 2: Mechanical Properties of PDBA-based Poly(urethane-urea) Elastomers

PropertyTypical Value
Tensile Strength (MPa) 50 - 70
Elongation at Break (%) 400 - 800
Young's Modulus (MPa) 10 - 50

Note: These values can vary significantly depending on the specific formulation (e.g., NCO/OH ratio, soft segment type and molecular weight).

Table 3: Thermal Properties of PDBA-based Poly(urethane-urea) Elastomers

PropertyTypical Value
Decomposition Temperature (T₅%, °C) > 300
Glass Transition Temperature (Tg) of Soft Segment (°C) -50 to -30

Conclusion

Propane-1,3-diyl bis(4-aminobenzoate) is a versatile and high-performance chain extender for polyurethane and epoxy elastomers. Its unique chemical structure imparts excellent mechanical strength and thermal stability to the resulting polymers. The provided application notes and protocols offer a starting point for researchers and scientists to explore the potential of PDBA in developing advanced elastomeric materials for a wide range of applications. Further optimization of the formulation and processing conditions can be performed to tailor the material properties to specific requirements.

References

Application Notes and Protocols for Formulating Flexible Epoxy Molding Compounds with Propane-1,3-diyl bis(4-aminobenzoate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to formulating flexible epoxy molding compounds (EMCs) using Propane-1,3-diyl bis(4-aminobenzoate) as a curing agent. Propane-1,3-diyl bis(4-aminobenzoate) is an aromatic diamine that imparts flexibility to brittle epoxy resins, enhancing their toughness and resistance to thermal and mechanical stress. This document outlines the formulation principles, detailed experimental protocols for preparation and characterization, and expected performance of such flexible EMCs. The information is intended to guide researchers and professionals in the development of advanced materials for applications such as the encapsulation of sensitive electronic components and in the fabrication of robust drug delivery devices.

Introduction

Standard epoxy molding compounds, while offering excellent adhesion and chemical resistance, are often rigid and brittle. The incorporation of flexible moieties into the crosslinked polymer network is a common strategy to improve their mechanical properties. Propane-1,3-diyl bis(4-aminobenzoate) serves as an effective curing agent and flexibilizer due to the presence of a flexible three-carbon propylene linkage between two aromatic diamine units.[1] This molecular structure introduces a degree of rotational freedom within the rigid epoxy network, thereby reducing internal stress and enhancing the material's ability to withstand mechanical and thermal shocks.[1]

The primary amino groups of Propane-1,3-diyl bis(4-aminobenzoate) react with the epoxide rings of epoxy prepolymers through a nucleophilic addition mechanism, leading to the formation of a crosslinked polymer network.[1] The stoichiometry between the epoxy resin and the amine curing agent is a critical parameter that dictates the final properties of the cured material.

Materials and Formulation

A typical formulation for a flexible epoxy molding compound consists of an epoxy resin, the curing agent (Propane-1,3-diyl bis(4-aminobenzoate)), a filler, and a catalyst. The following table provides a representative formulation.

Table 1: Representative Formulation of a Flexible Epoxy Molding Compound

ComponentExample MaterialPurposeWeight Percentage (%)
Epoxy ResinDiglycidyl ether of bisphenol A (DGEBA)Polymer backbone40 - 60
Curing AgentPropane-1,3-diyl bis(4-aminobenzoate)Crosslinker and Flexibilizer15 - 30
FillerFused SilicaCTE matching, reinforcement10 - 40
Catalyst2-MethylimidazoleCuring accelerator0.1 - 1.0
Other AdditivesMold release agents, adhesion promotersProcessability and performance enhancement0.1 - 2.0

Note: The exact weight percentages should be optimized based on the desired final properties. The stoichiometry between the epoxy groups of the resin and the amine hydrogens of the curing agent is a key factor to consider.

Experimental Protocols

Preparation of the Epoxy Molding Compound
  • Pre-treatment: Dry the epoxy resin and the filler in a vacuum oven at 80°C for 4 hours to remove any absorbed moisture.

  • Mixing:

    • Melt the epoxy resin in a heated mixing vessel at 100-120°C.

    • Gradually add the pre-dried filler to the molten resin under continuous mechanical stirring until a homogeneous dispersion is achieved.

    • In a separate container, dissolve the Propane-1,3-diyl bis(4-aminobenzoate) and the catalyst in a minimal amount of a suitable solvent (e.g., N,N-dimethylformamide) with gentle warming if necessary.

    • Add the curing agent solution to the resin-filler mixture and continue stirring for 15-20 minutes to ensure uniform distribution.

  • Degassing: Place the mixture in a vacuum oven at 80-90°C for 30-60 minutes to remove entrapped air bubbles and residual solvent.

  • B-Staging (Optional): Partially cure the compound at a moderate temperature (e.g., 90-110°C) for a specific time to advance the reaction to a non-tacky, malleable state. This "B-staged" material can be stored for later use.

Curing of the Epoxy Molding Compound

The curing process involves the chemical reaction between the epoxy resin and the curing agent to form a three-dimensional network. A typical curing schedule involves a multi-step process:

  • Molding: Transfer the formulated and degassed epoxy compound into a pre-heated mold. Apply pressure to ensure complete filling of the mold cavity.

  • Initial Cure: Heat the mold to a temperature in the range of 120-150°C for 1-2 hours.

  • Post-Cure: Remove the cured part from the mold and subject it to a post-curing step at a higher temperature, typically 150-180°C, for 2-4 hours. This step ensures the completion of the crosslinking reaction and maximizes the material's properties.

Characterization of the Cured Epoxy Molding Compound

The following standard tests are recommended to evaluate the properties of the flexible epoxy molding compound.

Table 2: Standard Test Methods for Characterization

PropertyASTM StandardDescription
Tensile PropertiesASTM D638Measures tensile strength, modulus, and elongation at break.[2]
Flexural PropertiesASTM D790Determines the flexural strength and modulus of the material.[2]
Impact StrengthASTM D256Evaluates the material's resistance to impact (Izod or Charpy test).[2]
Glass Transition Temperature (Tg)ASTM E1356 (DSC), ASTM E1640 (DMA)Determines the temperature at which the material transitions from a rigid to a rubbery state.
Thermal StabilityASTM E1131 (TGA)Measures the weight loss of the material as a function of temperature, indicating its thermal stability.

Expected Performance and Data

Table 3: Representative Mechanical and Thermal Properties of Flexible Epoxy Compounds

PropertyExpected Range of Values
Tensile Strength (MPa)40 - 70
Elongation at Break (%)5 - 20
Flexural Modulus (GPa)1.5 - 3.0
Glass Transition Temperature (Tg) (°C)90 - 140

Note: These values are for illustrative purposes and the actual properties will depend on the specific formulation, including the type of epoxy resin, filler loading, and curing conditions.

Visualizations

Curing Reaction Signaling Pathway

G Epoxy Epoxy Resin (e.g., DGEBA) CuredEpoxy Crosslinked Flexible Epoxy Network Epoxy->CuredEpoxy Nucleophilic Addition Amine Propane-1,3-diyl bis(4-aminobenzoate) Amine->CuredEpoxy Curing Agent

Caption: Curing reaction of epoxy resin with the diamine curing agent.

Experimental Workflow

G cluster_prep Preparation cluster_cure Curing cluster_char Characterization Formulation Formulation Mixing Mixing Formulation->Mixing Degassing Degassing Mixing->Degassing Molding Molding Degassing->Molding InitialCure Initial Cure Molding->InitialCure PostCure Post-Cure InitialCure->PostCure Mechanical Mechanical Testing PostCure->Mechanical Thermal Thermal Analysis PostCure->Thermal

Caption: Experimental workflow for flexible epoxy molding compound.

Logical Relationship of Properties

G Flexibility Increased Flexibility Tg Lower Tg Flexibility->Tg Toughness Higher Toughness Flexibility->Toughness Diamine Propane-1,3-diyl bis(4-aminobenzoate) Diamine->Flexibility

Caption: Influence of the flexible diamine on material properties.

Conclusion

The use of Propane-1,3-diyl bis(4-aminobenzoate) as a curing agent is a promising approach for developing flexible epoxy molding compounds. By following the outlined formulation principles and experimental protocols, researchers can systematically develop and characterize these materials for a variety of applications requiring enhanced toughness and resilience. Further optimization of the formulation and curing parameters will be necessary to tailor the material properties to specific performance requirements.

References

Enhancing Adhesive Flexibility with Propane-1,3-diyl bis(4-aminobenzoate): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propane-1,3-diyl bis(4-aminobenzoate), also known as PBA, is an aromatic diamine that serves as a highly effective flexibilizer, chain extender, and curing agent in various polymer systems, particularly in epoxy and polyurethane adhesives. Its unique molecular structure, characterized by a flexible three-carbon chain and a "V" shape, introduces a degree of freedom into rigid polymer networks.[1][2][3][4] This modification reduces internal stress, thereby enhancing the flexibility and toughness of the final adhesive material. These properties are critical in applications requiring durability and resistance to mechanical and thermal stress, such as in electronics packaging, electrically conductive adhesives (ECAs), and flexible coatings.[1][5]

This document provides detailed application notes and experimental protocols for utilizing Propane-1,3-diyl bis(4-aminobenzoate) to improve the flexibility of adhesive formulations.

Mechanism of Action

The primary functional groups of Propane-1,3-diyl bis(4-aminobenzoate), the two primary amine groups, readily react with electrophilic species like epoxides and isocyanates.[1]

  • In Epoxy Resins: The amine groups undergo a nucleophilic addition reaction with the epoxide rings of the epoxy prepolymer. Each primary amine group can react with two epoxy groups, leading to the formation of a cross-linked network. The flexible propane linker in the PBA molecule is incorporated into this network, imparting greater flexibility compared to more rigid curing agents.[1]

  • In Polyurethanes: PBA acts as a chain extender. The amine groups react with isocyanate-terminated prepolymers to form urea linkages. This reaction creates "hard segments" within the polymer structure that provide cohesive strength, while the flexible portion of the PBA molecule contributes to the overall elasticity of the resulting poly(urethane-urea) elastomer.[1][6]

The incorporation of PBA into the polymer backbone disrupts the rigid structure, allowing for greater chain mobility and energy dissipation under stress, which translates to improved flexibility and toughness.

Data Presentation

The following tables summarize the quantitative effects of incorporating Propane-1,3-diyl bis(4-aminobenzoate) (PBA) into an epoxy molding compound (EMC).

Table 1: Effect of PBA on Storage Modulus of Epoxy Molding Compound

Temperature (°C)Storage Modulus (GPa) - Sample A (0% PBA)Storage Modulus (GPa) - Sample BStorage Modulus (GPa) - Sample CStorage Modulus (GPa) - Sample D
3018.518.017.517.0
10015.014.013.012.0
1750.80.60.50.4
2600.60.40.30.2

Table 2: Effect of PBA on Glass Transition Temperature (Tg) of Epoxy Molding Compound

SamplePBA ContentGlass Transition Temperature (Tg) (°C)
A0%165
BLow155
CMedium150
DHigh140

Table 3: Effect of PBA on Adhesion Strength (Tab Pull Force) of Epoxy Molding Compound

LeadframeTab Pull Force (kgf) - Sample A (0% PBA)Tab Pull Force (kgf) - Sample BTab Pull Force (kgf) - Sample CTab Pull Force (kgf) - Sample D% Increase with PBA (Max)
Copper5.56.57.58.758%
Silver-plated3.55.06.57.6117%

Experimental Protocols

Protocol 1: Preparation of a Flexible Epoxy Adhesive

This protocol describes the preparation of a flexible epoxy adhesive using Propane-1,3-diyl bis(4-aminobenzoate) as a curing agent and flexibilizer.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • Propane-1,3-diyl bis(4-aminobenzoate) (PBA)

  • Anhydrous solvent (e.g., acetone or methyl ethyl ketone)

  • Mixing vessels

  • Stirring apparatus (magnetic stirrer or mechanical overhead stirrer)

  • Vacuum oven

Procedure:

  • Resin Preparation: In a clean, dry mixing vessel, weigh the desired amount of DGEBA epoxy resin.

  • PBA Dissolution: In a separate vessel, dissolve the calculated stoichiometric amount of PBA in a minimal amount of anhydrous solvent with gentle heating and stirring until fully dissolved. The stoichiometric ratio should be calculated based on the amine hydrogen equivalent weight of PBA and the epoxy equivalent weight of the resin.

  • Mixing: Slowly add the PBA solution to the epoxy resin while stirring continuously.

  • Degassing: Place the mixture in a vacuum oven at a temperature of 60-80°C for 15-30 minutes, or until all air bubbles are removed.

  • Curing: Apply the adhesive to the desired substrate and cure according to a predetermined schedule. A typical curing schedule might be 120°C for 1 hour followed by a post-cure at 150°C for 2 hours. The optimal curing schedule should be determined experimentally.

Protocol 2: Evaluation of Adhesive Flexibility - Tensile Testing

This protocol outlines the procedure for evaluating the flexibility of the cured adhesive through tensile testing, following principles from ASTM D897.[1][7][8]

Materials and Equipment:

  • Cured adhesive specimens (dog-bone shape, prepared according to ASTM D638)

  • Universal Testing Machine (UTM) with appropriate grips and load cell

  • Extensometer (for accurate strain measurement)

  • Calipers for measuring specimen dimensions

Procedure:

  • Specimen Preparation: Prepare dog-bone-shaped specimens of the cured adhesive by casting the liquid adhesive mixture into a mold and curing as described in Protocol 1.

  • Dimensional Measurement: Accurately measure the width and thickness of the gauge section of each specimen using calipers.

  • Testing Setup: Secure the specimen in the grips of the Universal Testing Machine. Attach the extensometer to the gauge section of the specimen.

  • Test Execution: Apply a tensile load to the specimen at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[7]

  • Data Acquisition: Record the load-displacement data throughout the test.

  • Analysis: From the stress-strain curve, determine the following properties:

    • Tensile Strength (MPa): The maximum stress the material can withstand before breaking.

    • Elongation at Break (%): The percentage increase in length at the point of fracture, a direct measure of flexibility.

    • Young's Modulus (GPa): The stiffness of the material, calculated from the initial linear portion of the stress-strain curve. A lower modulus generally indicates higher flexibility.

Protocol 3: Evaluation of Adhesive Flexibility - Dynamic Mechanical Analysis (DMA)

This protocol describes the use of DMA to characterize the viscoelastic properties of the cured adhesive, providing insights into its flexibility over a range of temperatures.[9][10][11][12][13]

Materials and Equipment:

  • Cured adhesive specimens (typically rectangular bars)

  • Dynamic Mechanical Analyzer (DMA) with a suitable clamping fixture (e.g., three-point bending or tensile)

  • Liquid nitrogen for sub-ambient temperature control

Procedure:

  • Specimen Preparation: Prepare rectangular bar specimens of the cured adhesive.

  • Instrument Setup: Mount the specimen in the DMA fixture.

  • Test Parameters: Set the following test parameters:

    • Temperature Range: e.g., -50°C to 250°C

    • Heating Rate: e.g., 3°C/min

    • Frequency: e.g., 1 Hz

    • Strain Amplitude: Within the linear viscoelastic region of the material (typically 0.1%).

  • Test Execution: The DMA will apply an oscillating force to the sample as it is heated through the specified temperature range.

  • Data Acquisition: The instrument will record the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') as a function of temperature.

  • Analysis:

    • Storage Modulus (E'): Represents the elastic response and stiffness of the material. A lower storage modulus in the glassy and rubbery plateaus indicates greater flexibility.

    • Glass Transition Temperature (Tg): The temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. This is often taken as the peak of the tan δ curve. A lower Tg can be indicative of a more flexible material at room temperature.

Mandatory Visualizations

G Workflow for Preparing and Testing Flexible Adhesives cluster_prep Protocol 1: Adhesive Preparation cluster_tensile Protocol 2: Tensile Testing cluster_dma Protocol 3: Dynamic Mechanical Analysis Resin Epoxy Resin (DGEBA) Mix Mix PBA Solution with Epoxy Resin Resin->Mix PBA Propane-1,3-diyl bis(4-aminobenzoate) Dissolve Dissolve PBA in Solvent PBA->Dissolve Solvent Anhydrous Solvent Solvent->Dissolve Dissolve->Mix Degas Degas Mixture in Vacuum Oven Mix->Degas Cure Cure Adhesive Degas->Cure PrepareSpecimenT Prepare Dog-Bone Specimens Cure->PrepareSpecimenT PrepareSpecimenD Prepare Rectangular Specimens Cure->PrepareSpecimenD TestT Perform Tensile Test (UTM) PrepareSpecimenT->TestT AnalyzeT Analyze Stress-Strain Data TestT->AnalyzeT ResultsT Tensile Strength Elongation at Break Young's Modulus AnalyzeT->ResultsT TestD Perform DMA Test PrepareSpecimenD->TestD AnalyzeD Analyze Moduli and Tan Delta vs. Temp TestD->AnalyzeD ResultsD Storage Modulus (E') Loss Modulus (E'') Glass Transition (Tg) AnalyzeD->ResultsD

Caption: Experimental workflow for flexible adhesive preparation and characterization.

G Mechanism of Flexibility Enhancement PBA Propane-1,3-diyl bis(4-aminobenzoate) (Flexible Moiety) Reaction_Epoxy Curing Reaction (Nucleophilic Addition) PBA->Reaction_Epoxy Reaction_PU Chain Extension (Urea Linkage Formation) PBA->Reaction_PU Epoxy Epoxy Prepolymer (Rigid Backbone) Epoxy->Reaction_Epoxy Isocyanate Isocyanate Prepolymer (Rigid Backbone) Isocyanate->Reaction_PU Network_Epoxy Flexible Cross-linked Epoxy Network Reaction_Epoxy->Network_Epoxy Network_PU Poly(urethane-urea) with Flexible Segments Reaction_PU->Network_PU Property_Epoxy Improved Flexibility and Toughness Network_Epoxy->Property_Epoxy Property_PU Enhanced Elasticity and Strength Network_PU->Property_PU

Caption: How PBA imparts flexibility to epoxy and polyurethane adhesives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Propane-1,3-diyl bis(4-aminobenzoate)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Propane-1,3-diyl bis(4-aminobenzoate) synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of Propane-1,3-diyl bis(4-aminobenzoate).

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inefficient water removal (in the case of Fischer esterification).Fischer Esterification: Ensure efficient removal of water by using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or by azeotropic distillation. Consider increasing the reaction time or temperature. Alkali Metal Salt Route: Ensure the starting materials are dry and the solvent is aprotic and polar to facilitate the reaction.[1][2]
Side Reactions: The formation of byproducts, such as N-alkylation products, can reduce the yield of the desired ester.[2]Use an aprotic polar solvent in the alkali metal salt method to minimize side reactions.[1][2] Protect the amino group if side reactions are significant, though this adds extra steps to the synthesis.
Loss during Work-up/Purification: The product may be lost during extraction, washing, or recrystallization steps.Optimize the purification process. For example, when precipitating the product, ensure the solution is sufficiently cooled to maximize crystal formation. Use an appropriate solvent system for recrystallization to minimize loss.
Presence of Impurities in the Final Product Unreacted Starting Materials: 4-aminobenzoic acid, 1,3-propanediol, or the 1,3-dihalogenated propane may remain in the product.Fischer Esterification: Use a slight excess of one of the reactants to drive the reaction to completion, followed by purification to remove the excess reactant. Alkali Metal Salt Route: Ensure stoichiometric amounts of reactants are used. Purify the crude product by recrystallization.
Byproducts from Side Reactions: N-alkylation or other side reactions can lead to impurities.[2]The use of an aprotic polar solvent in the alkali metal salt method is reported to greatly reduce side reactions.[2] If byproducts are present, purification by column chromatography may be necessary.
Dicyclohexylurea (DCU) Contamination: If using DCC as a dehydrating agent, the byproduct DCU may contaminate the final product.[1]DCU is largely insoluble in many common organic solvents and can be removed by filtration of the reaction mixture.[1] Washing the crude product with a solvent in which DCU is soluble but the desired product is not can also be effective.
Reaction Fails to Proceed Incorrect Reagents: The use of incorrect or degraded starting materials will prevent the reaction from occurring.Verify the identity and purity of all starting materials using appropriate analytical techniques (e.g., NMR, melting point).
Inappropriate Reaction Conditions: The temperature may be too low, or the chosen solvent may not be suitable for the reaction.Fischer Esterification: Ensure the temperature is sufficient to drive the esterification. Alkali Metal Salt Route: Use an aprotic polar solvent such as dimethyl sulfoxide and a reaction temperature between 60°C and 150°C.[1]
Poor Quality Alkali Metal Salt: If using the alkali metal salt route, the pre-formed salt may be of poor quality or contain residual water.Ensure the p-aminobenzoic acid alkali metal salt is properly prepared and dried before use. The salt can be generated in situ by reacting p-aminobenzoic acid with a corresponding alkali metal base.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce Propane-1,3-diyl bis(4-aminobenzoate)?

A1: There are two primary methods for synthesizing Propane-1,3-diyl bis(4-aminobenzoate):

  • Fischer Esterification: This is a direct synthesis involving the reaction of 1,3-propanediol with two equivalents of 4-aminobenzoic acid, often in the presence of an acid catalyst and a dehydrating agent.[1]

  • Alkali Metal Salt Route: This alternative, often higher-yielding approach, involves the reaction of an alkali metal salt of p-aminobenzoic acid (like sodium p-aminobenzoate) with a 1,3-dihalogenated propane (such as 1,3-dichloropropane) in an aprotic polar solvent.[1][2]

Q2: Which synthetic method generally provides a higher yield?

A2: The reaction of an alkali metal salt of p-aminobenzoic acid with a 1,3-dihalogenated propane is often reported to be a higher-yielding approach.[1][2] This method, when carried out in an aprotic polar solvent, effectively minimizes side reactions and allows the diesterification to proceed under milder conditions, resulting in the desired product in high purity and yield.[1][2]

Q3: What is the role of dicyclohexylcarbodiimide (DCC) in the Fischer esterification synthesis?

A3: DCC is a powerful dehydrating agent used to drive the equilibrium of the Fischer esterification towards the product side.[1] It reacts with the water molecule produced during the esterification to form dicyclohexylurea (DCU), a solid that is largely insoluble in common organic solvents.[1] The removal of water prevents the reverse hydrolysis reaction, thus increasing the yield of the ester.[1]

Q4: What are the common side reactions to be aware of during the synthesis?

A4: A significant side reaction, particularly when reacting aminobenzoic acid or its metal salt with a dihalogenated alkane, is N-alkylation.[2] This occurs when the electrophilic dihalogenated alkane reacts with the nucleophilic amino group of the aminobenzoic acid instead of the carboxylate group. Using an aprotic polar solvent can greatly reduce such side reactions.[2] The primary aromatic amino groups are also susceptible to oxidation.[1]

Q5: What are suitable solvents for the alkali metal salt route?

A5: Aprotic polar solvents are recommended for the alkali metal salt route.[1][2] An example of a suitable solvent is dimethyl sulfoxide (DMSO).[1]

Q6: How can I purify the final product?

A6: The final product can be purified using standard techniques.[2] A common method involves precipitating the crude product by pouring the reaction mixture into water, followed by collection of the crystals by filtration.[2] Recrystallization from a suitable solvent can be used to further purify the product.[2]

Experimental Protocols

Method 1: Synthesis via Alkali Metal Salt of p-Aminobenzoic Acid

This method is generally preferred for its higher yield and purity.[1][2]

Step 1: Preparation of Sodium p-Aminobenzoate

  • Dissolve p-aminobenzoic acid in a suitable solvent (e.g., ethanol).

  • Add an equimolar amount of a sodium base (e.g., sodium hydroxide or sodium ethoxide) solution dropwise while stirring.

  • The sodium salt will precipitate. Isolate the salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Step 2: Diesterification Reaction

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, add the dried sodium p-aminobenzoate and an aprotic polar solvent (e.g., dimethyl sulfoxide).

  • Heat the mixture to a temperature between 80°C and 130°C.[1]

  • Slowly add a stoichiometric amount of 1,3-dihalogenated propane (e.g., 1,3-dichloropropane).

  • Maintain the reaction at the elevated temperature and monitor its progress by a suitable technique (e.g., TLC).

  • After the reaction is complete, cool the mixture to room temperature.

Step 3: Isolation and Purification

  • Pour the reaction mixture into a large volume of water to precipitate the crude Propane-1,3-diyl bis(4-aminobenzoate).

  • Collect the precipitate by filtration and wash it thoroughly with water.

  • Dry the crude product.

  • Recrystallize the dried product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

Method 2: Fischer Esterification using Dicyclohexylcarbodiimide (DCC)

Step 1: Reaction Setup

  • In a round-bottom flask, combine 1,3-propanediol and two equivalents of 4-aminobenzoic acid in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Cool the mixture in an ice bath.

Step 2: Addition of DCC

  • Dissolve dicyclohexylcarbodiimide (DCC) in the same solvent and add it dropwise to the cooled reaction mixture with constant stirring. A catalytic amount of 4-(dimethylamino)pyridine (DMAP) can also be added to accelerate the reaction.

  • A white precipitate of dicyclohexylurea (DCU) will start to form.

Step 3: Reaction and Work-up

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction for completion using TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated DCU.

  • Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove any unreacted 4-aminobenzoic acid and DMAP, followed by a wash with a dilute base solution (e.g., saturated sodium bicarbonate) and finally with brine.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the crude product.

Step 4: Purification

  • Recrystallize the crude product from a suitable solvent to obtain pure Propane-1,3-diyl bis(4-aminobenzoate).

Quantitative Data Summary

Reaction Conditions for the Alkali Metal Salt Route

ParameterConditionsAdvantage
Starting Materials Sodium p-aminobenzoate, 1,3-DichloropropaneReadily available
Solvent Aprotic polar solvents (e.g., Dimethyl sulfoxide)Reduces side reactions[1][2]
Temperature 60°C to 150°C (preferably 80°C to 130°C)Milder conditions[1][2]
Yield High[1][2]
Purity High[1][2]

Visualizations

Synthesis_Workflow cluster_prep Step 1: Preparation of Reactants cluster_reaction Step 2: Diesterification cluster_purification Step 3: Isolation and Purification pABA p-Aminobenzoic Acid Salt p-Aminobenzoic Acid Alkali Metal Salt pABA->Salt Reaction Base Alkali Metal Base Base->Salt Reaction Reaction (80-130°C) Salt->Reaction Solvent Aprotic Polar Solvent Solvent->Reaction DiHP 1,3-Dihalogenated Propane DiHP->Reaction Precipitation Precipitation in Water Reaction->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Recrystallization Recrystallization Drying->Recrystallization Product Pure Product Recrystallization->Product

Caption: Workflow for the synthesis of Propane-1,3-diyl bis(4-aminobenzoate) via the alkali metal salt route.

Side_Reactions Reactants p-Aminobenzoate Salt + 1,3-Dihalogenated Propane Main_Product Propane-1,3-diyl bis(4-aminobenzoate) (Desired Product) Reactants->Main_Product O-Alkylation (Esterification) Side_Product N-Alkylated Byproduct Reactants->Side_Product N-Alkylation (Side Reaction)

Caption: Main esterification reaction and potential N-alkylation side reaction.

Troubleshooting_Tree Start Low Yield or Impure Product Check_Reaction Check Reaction Completion (e.g., by TLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Not Complete Complete Reaction Complete Check_Reaction->Complete Complete Action_Incomplete Increase reaction time/temperature Ensure efficient water removal (Fischer) Verify reagent quality Incomplete->Action_Incomplete Solution Check_Purity Analyze Purity of Crude Product (e.g., by NMR, MP) Complete->Check_Purity Impure Impure Product Check_Purity->Impure Impurities Detected Pure Product is Pure, Yield is Low Check_Purity->Pure Pure Action_Impure Recrystallize from suitable solvent Perform column chromatography Filter to remove DCU (if applicable) Impure->Action_Impure Solution Action_Pure Optimize work-up and purification steps to minimize product loss Pure->Action_Pure Solution

Caption: Decision tree for troubleshooting low yield or impure product in the synthesis.

References

Preventing N-alkylation side reactions during Propane-1,3-diyl bis(4-aminobenzoate) synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing N-alkylation side reactions during the synthesis of Propane-1,3-diyl bis(4-aminobenzoate).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a significant amount of an impurity in my synthesis of Propane-1,3-diyl bis(4-aminobenzoate). How can I identify if it is the N-alkylated side product?

A1: The primary amine groups on the 4-aminobenzoate moiety are nucleophilic and can react with the alkylating agent (e.g., 1,3-dihalopropane) in a side reaction. This N-alkylation is a common issue.[1][2] To identify the side product, you can use techniques like:

  • Mass Spectrometry (MS): Look for masses corresponding to the mono- or di-N-alkylated product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The N-alkylated product will show characteristic signals for the new N-alkyl group, and a change in the chemical shift and integration of the aromatic protons.

  • Infrared (IR) Spectroscopy: The N-H stretching vibrations in the IR spectrum will differ between the primary amine of the desired product and the secondary or tertiary amine of the N-alkylated byproduct.[3]

Q2: What are the main causes of N-alkylation during the synthesis?

A2: The most significant factor promoting N-alkylation is high reaction temperature. A patent on the synthesis of Propane-1,3-diyl bis(p-aminobenzoate) indicates that side reactions like N-alkylation become problematic at temperatures exceeding 150°C.[4] Other factors can include the choice of base and solvent, and the reactivity of the alkylating agent.

Q3: How can I prevent or minimize N-alkylation?

A3: There are two primary strategies to minimize N-alkylation:

  • Reaction Condition Optimization:

    • Temperature Control: Maintain the reaction temperature between 80°C and 130°C.[4]

    • Choice of Reactants: Using an alkali metal salt of p-aminobenzoic acid (e.g., sodium or potassium salt) instead of the free acid can improve the reaction's selectivity towards O-alkylation (esterification) over N-alkylation.[4]

    • Solvent Selection: Aprotic polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended.[4]

  • Use of Protecting Groups:

    • Protect the amino group of 4-aminobenzoic acid before the esterification reaction. Carbamate protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are commonly used to temporarily block the reactivity of amines.[5][6] After the esterification is complete, the protecting group can be removed to yield the desired product.

Q4: My reaction yield is low, even when I control the temperature. What else could be the problem?

A4: Low yields can result from several factors other than N-alkylation:

  • Incomplete reaction: Ensure the reaction is running for a sufficient amount of time. At 80-130°C, a reaction time of 1-6 hours is typically adequate.[4]

  • Reactant quality: Use pure starting materials. Impurities in the 4-aminobenzoic acid or the 1,3-dihalopropane can lead to side reactions.

  • Moisture: The presence of water can hydrolyze the ester product, reducing the yield. Ensure all glassware is dry and use anhydrous solvents if possible.

  • Incorrect stoichiometry: Use the correct molar ratios of your reactants as specified in the protocol.

Q5: Is there an alternative synthesis route that is less prone to N-alkylation?

A5: Yes, an alternative is the Fischer esterification of 1,3-propanediol with two equivalents of 4-aminobenzoic acid.[3] This method avoids the use of a highly reactive alkylating agent like 1,3-dihalopropane. However, this reaction is an equilibrium process and requires the removal of water to drive it to completion. Another approach involves the reduction of a nitro-precursor, which circumvents the issue of the reactive amino group during esterification.

Data Presentation

Table 1: Recommended Reaction Conditions to Minimize N-alkylation

ParameterRecommended ConditionRationale
Reactant p-aminobenzoic acid alkali metal salt (e.g., sodium or potassium salt)Enhances nucleophilicity of the carboxylate, favoring O-alkylation.[4]
Alkylating Agent 1,3-dihalopropane (e.g., 1,3-dichloropropane or 1,3-dibromopropane)Standard reagent for forming the propane-1,3-diyl bridge.
Solvent Aprotic polar solvent (e.g., DMSO, DMF)Solubilizes the reactants and facilitates the reaction.[4]
Temperature 80 - 130°CMinimizes the rate of the N-alkylation side reaction.[4]
Reaction Time 1 - 6 hoursSufficient time for the reaction to proceed to completion at the recommended temperature.[4]

Table 2: Problematic Conditions Leading to Increased N-alkylation

ParameterProblematic ConditionConsequence
Temperature > 150°CSignificantly increases the rate of N-alkylation side reactions.[4]
Reactant p-aminobenzoic acid (free acid) with a strong baseMay not be as selective as using the pre-formed alkali metal salt.
Solvent Protic solventsCan interfere with the reaction and may not effectively solubilize the reactants.

Experimental Protocols

Protocol 1: Synthesis via Alkali Metal Salt of p-Aminobenzoic Acid (Minimizing N-alkylation)

This protocol is adapted from a patented method designed to produce high-purity Propane-1,3-diyl bis(p-aminobenzoate) with minimal side reactions.[4]

Materials:

  • p-aminobenzoic acid

  • Sodium hydroxide (or potassium hydroxide)

  • 1,3-dichloropropane

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating mantle with temperature control

  • Magnetic stirrer

Procedure:

  • Preparation of Sodium p-aminobenzoate:

    • In a round-bottom flask, dissolve p-aminobenzoic acid in a minimal amount of deionized water.

    • Add one molar equivalent of sodium hydroxide solution dropwise while stirring.

    • Remove the water under reduced pressure to obtain the sodium p-aminobenzoate salt. Dry the salt thoroughly in a vacuum oven.

  • Esterification Reaction:

    • In a dry round-bottom flask equipped with a condenser and magnetic stirrer, add the dried sodium p-aminobenzoate (2 molar equivalents) and anhydrous DMSO.

    • Begin stirring and gently heat the mixture to 80°C to dissolve the salt.

    • Once dissolved, add 1,3-dichloropropane (1 molar equivalent) to the reaction mixture.

    • Increase the temperature to 100-120°C and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Work-up and Purification:

    • Pour the reaction mixture into a large volume of cold deionized water to precipitate the crude product.

    • Stir for 30 minutes, then collect the precipitate by vacuum filtration.

    • Wash the solid with deionized water to remove any remaining DMSO and inorganic salts.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure Propane-1,3-diyl bis(4-aminobenzoate).

    • Dry the purified product under vacuum.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions p_aminobenzoic_acid_salt p-Aminobenzoic Acid Alkali Metal Salt product Propane-1,3-diyl bis(4-aminobenzoate) p_aminobenzoic_acid_salt->product 2 eq. dihalopropane 1,3-Dihalopropane dihalopropane->product 1 eq. solvent Aprotic Polar Solvent (e.g., DMSO) solvent->product temperature 80-130°C temperature->product

Caption: Main synthetic pathway for Propane-1,3-diyl bis(4-aminobenzoate).

Side_Reaction cluster_reactants Reactants cluster_conditions Problematic Condition p_aminobenzoate p-Aminobenzoate Moiety (Primary Amine) n_alkylated_product N-Alkylated Side Product (Secondary/Tertiary Amine) p_aminobenzoate->n_alkylated_product dihalopropane 1,3-Dihalopropane dihalopropane->n_alkylated_product high_temp Temperature > 150°C high_temp->n_alkylated_product

Caption: N-alkylation side reaction pathway.

Troubleshooting_Workflow start Low Yield or Impure Product check_impurities Identify Impurities (MS, NMR) start->check_impurities is_n_alkylation N-Alkylation Detected? check_impurities->is_n_alkylation check_temp Check Reaction Temperature is_n_alkylation->check_temp Yes other_issues Investigate Other Causes is_n_alkylation->other_issues No temp_high Temperature > 130°C? check_temp->temp_high reduce_temp Reduce Temperature to 80-130°C temp_high->reduce_temp Yes temp_high->other_issues No end Improved Yield and Purity reduce_temp->end check_reactants Check Reactant Purity and Stoichiometry other_issues->check_reactants check_conditions Verify Anhydrous Conditions and Reaction Time check_reactants->check_conditions check_conditions->end

Caption: Troubleshooting workflow for synthesis optimization.

References

Addressing solubility challenges with Propane-1,3-diyl bis(4-aminobenzoate)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Propane-1,3-diyl bis(4-aminobenzoate), focusing on addressing its solubility challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the dissolution of Propane-1,3-diyl bis(4-aminobenzoate).

Issue Potential Cause Recommended Solution
Compound is not dissolving in the chosen solvent. Low solubility of the compound in the selected solvent at ambient temperature.1. Gently heat the solution while stirring. Propane-1,3-diyl bis(4-aminobenzoate) is a crystalline solid, and an increase in temperature can significantly improve its solubility. 2. If heating is not effective or desirable, consider switching to a solvent with a higher dissolving power for aromatic amines, such as N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO).
A precipitate forms after the solution cools down. The compound has a higher solubility at an elevated temperature and the solution becomes supersaturated upon cooling.1. Reheat the solution to redissolve the precipitate and use the warm solution for your experiment. 2. If the experiment requires a room temperature solution, prepare a saturated solution at a higher temperature, allow it to cool, and then filter off the excess precipitate to obtain a saturated solution at room temperature.
The dissolution rate is very slow. Insufficient agitation or large particle size of the compound.1. Increase the stirring speed to enhance the interaction between the solvent and the solute. 2. Use a magnetic stirrer or a mechanical stirrer for efficient mixing. 3. If possible, gently grind the crystalline powder to increase the surface area, which can accelerate the dissolution process.
The solution appears cloudy or hazy. Presence of insoluble impurities or incomplete dissolution.1. Filter the solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter. 2. Ensure that the compound is fully dissolved by trying the methods mentioned above (heating, stirring, changing solvent).

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving Propane-1,3-diyl bis(4-aminobenzoate)?

A1: Polar aprotic solvents are generally the most effective for dissolving Propane-1,3-diyl bis(4-aminobenzoate). These include N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). Acetone also shows good solubility.[1] For applications like polymerization, solvents such as nitrobenzene may also be used, often with heating.

Q2: Is Propane-1,3-diyl bis(4-aminobenzoate) soluble in water?

A2: No, it is poorly soluble in water. The reported water solubility is 4 mg/L at 25°C.[1]

Q3: How does temperature affect the solubility of Propane-1,3-diyl bis(4-aminobenzoate)?

A3: As with most crystalline solids, the solubility of Propane-1,3-diyl bis(4-aminobenzoate) in organic solvents is expected to increase with temperature. Heating is a common technique to enhance its dissolution.

Q4: Are there any safety precautions to consider when handling Propane-1,3-diyl bis(4-aminobenzoate) and its solvents?

A4: Yes. Always work in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Q5: How should Propane-1,3-diyl bis(4-aminobenzoate) be stored?

A5: It should be stored in a tightly sealed container in a cool, dry place away from direct sunlight. It is described as non-hygroscopic, which means it has a low tendency to absorb moisture from the air.

Data Presentation

Table 1: Solubility of Propane-1,3-diyl bis(4-aminobenzoate) in Common Solvents

SolventChemical FormulaSolvent TypeSolubility (at 25°C)Notes
WaterH₂OPolar Protic4 mg/L[1]Very poorly soluble.
AcetoneC₃H₆OPolar AproticGoodDescribed as having "almost transparency".[1]
N-Methyl-2-pyrrolidone (NMP)C₅H₉NOPolar AproticHigh (Estimated)Generally a good solvent for aromatic diamines.
Dimethylacetamide (DMAc)C₄H₉NOPolar AproticHigh (Estimated)Generally a good solvent for aromatic diamines.
Dimethylformamide (DMF)C₃H₇NOPolar AproticHigh (Estimated)Generally a good solvent for aromatic diamines.
Dimethyl sulfoxide (DMSO)C₂H₆OSPolar AproticHigh (Estimated)Generally a good solvent for aromatic diamines.
EthanolC₂H₅OHPolar ProticLow (Estimated)Generally lower solubility compared to polar aprotic solvents.
MethanolCH₃OHPolar ProticLow (Estimated)Generally lower solubility compared to polar aprotic solvents.
Tetrahydrofuran (THF)C₄H₈OPolar AproticModerate (Estimated)May require heating to achieve good solubility.
TolueneC₇H₈Non-polarLow (Estimated)Poor solvent for this compound.
ChloroformCHCl₃Non-polarLow (Estimated)Poor solvent for this compound.

Note: Estimated solubilities are based on the general behavior of aromatic diamines and should be confirmed experimentally for specific applications.

Experimental Protocols

Protocol for Determining the Solubility of Propane-1,3-diyl bis(4-aminobenzoate)

This protocol outlines a general procedure for determining the solubility of Propane-1,3-diyl bis(4-aminobenzoate) in a specific solvent at a given temperature.

  • Preparation:

    • Ensure the Propane-1,3-diyl bis(4-aminobenzoate) is a fine, dry powder.

    • Select a suitable solvent and ensure it is of high purity.

    • Prepare a series of vials or flasks.

  • Procedure (Shake-Flask Method):

    • Add an excess amount of Propane-1,3-diyl bis(4-aminobenzoate) to a known volume of the solvent in a sealed vial.

    • Place the vial in a shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., a water bath) for 24-48 hours to ensure equilibrium is reached.

    • After the equilibration period, allow the solution to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated pipette, ensuring no solid particles are transferred.

    • Filter the withdrawn sample through a 0.22 µm syringe filter into a clean, pre-weighed vial.

    • Determine the concentration of the dissolved solid in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

  • Data Analysis:

    • Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

    • Repeat the experiment at different temperatures if required.

Visualizations

experimental_workflow cluster_start Start cluster_dissolution Dissolution Process cluster_analysis Analysis cluster_end Result start Obtain Propane-1,3-diyl bis(4-aminobenzoate) and high-purity solvent add_excess Add excess compound to known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter_sample Filter through 0.22 µm filter withdraw->filter_sample analyze Determine concentration (UV-Vis, HPLC, etc.) filter_sample->analyze calculate Calculate solubility analyze->calculate troubleshooting_logic start Start: Dissolution Issue check_dissolution Is the compound dissolving? start->check_dissolution no_dissolution No check_dissolution->no_dissolution No slow_dissolution Slowly check_dissolution->slow_dissolution Slowly yes_dissolution Yes check_dissolution->yes_dissolution Yes heat Apply gentle heat and stir no_dissolution->heat change_solvent Change to a more polar aprotic solvent (NMP, DMAc, DMF, DMSO) no_dissolution->change_solvent increase_agitation Increase stirring speed slow_dissolution->increase_agitation reduce_particle_size Grind the compound (if possible) slow_dissolution->reduce_particle_size check_precipitation Does it precipitate upon cooling? yes_dissolution->check_precipitation heat->check_dissolution change_solvent->check_dissolution increase_agitation->check_dissolution reduce_particle_size->check_dissolution reheat Reheat or use a saturated solution check_precipitation->reheat Yes solution_clear Is the solution clear? check_precipitation->solution_clear No reheat->solution_clear filter_solution Filter the solution solution_clear->filter_solution No end Solution Prepared solution_clear->end Yes filter_solution->end

References

Technical Support Center: Degradation Pathways of Propane-1,3-diyl bis(4-aminobenzoate)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and investigating the degradation pathways of Propane-1,3-diyl bis(4-aminobenzoate). The information is presented in a question-and-answer format to directly address common issues and questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for Propane-1,3-diyl bis(4-aminobenzoate)?

Based on the chemical structure of Propane-1,3-diyl bis(4-aminobenzoate), which contains two ester linkages and two primary aromatic amine groups, the two primary degradation pathways are expected to be hydrolysis and oxidation.[1][2][3] Photodegradation is also a potential pathway that should be investigated.

  • Hydrolysis: The ester bonds are susceptible to cleavage under both acidic and basic conditions, leading to the formation of 4-aminobenzoic acid and propane-1,3-diol.[1][2][3]

  • Oxidation: The primary aromatic amine groups are prone to oxidation, which can lead to the formation of various colored degradants, including nitroso and nitro compounds, as well as polymeric impurities.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, potentially leading to cleavage of the ester bond or reactions involving the aromatic rings.

Q2: What are the likely degradation products of Propane-1,3-diyl bis(4-aminobenzoate)?

The primary degradation products will depend on the degradation pathway:

  • Hydrolysis:

    • 4-aminobenzoic acid

    • Propane-1,3-diol

    • Mono-hydrolyzed intermediate: 3-((4-aminobenzoyl)oxy)propyl 4-aminobenzoate

  • Oxidation:

    • Products resulting from the oxidation of the aromatic amine groups, such as nitroso, nitro, and azoxy derivatives.

    • Polymeric impurities formed through oxidative coupling reactions.

  • Photodegradation:

    • Similar products to hydrolysis and oxidation may be formed.

    • Other photoproducts arising from reactions of the aromatic ring.

Q3: How can I monitor the degradation of Propane-1,3-diyl bis(4-aminobenzoate)?

A stability-indicating analytical method is crucial for monitoring the degradation of Propane-1,3-diyl bis(4-aminobenzoate) and separating it from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and effective technique.[4][5]

Q4: What are the typical stress conditions for a forced degradation study of this compound?

Forced degradation studies are performed to intentionally degrade the compound to identify potential degradation products and pathways.[6] Typical conditions include:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Dry heat (e.g., 105 °C) for a specified duration.

  • Photodegradation: Exposure to UV and/or visible light in a photostability chamber.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of Propane-1,3-diyl bis(4-aminobenzoate) degradation.

HPLC Analysis Troubleshooting
Problem Possible Cause Solution
Peak Tailing for the Parent Compound or Degradants - Secondary interactions with residual silanols on the HPLC column.- Inappropriate mobile phase pH.- Use a high-purity, end-capped C18 column.- Optimize the mobile phase pH to ensure the analyte is in a single ionic form.- Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.
Poor Resolution Between Parent Peak and Degradant Peaks - Inadequate mobile phase composition.- Incorrect column chemistry.- Optimize the organic-to-aqueous ratio in the mobile phase.- Try a different organic modifier (e.g., acetonitrile vs. methanol).- Use a column with a different stationary phase (e.g., phenyl-hexyl).
Appearance of Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Use fresh, high-purity solvents for the mobile phase.- Implement a thorough needle wash program in the autosampler.- Inject a blank solvent to check for carryover.
Drifting Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column degradation.- Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Use a guard column and replace the analytical column if performance deteriorates.

Data Presentation

The following tables provide an example of how to structure and present quantitative data from a forced degradation study of Propane-1,3-diyl bis(4-aminobenzoate).

Table 1: Summary of Forced Degradation Results for Propane-1,3-diyl bis(4-aminobenzoate)

Stress Condition % Degradation of Parent Compound Number of Degradation Products Detected Major Degradation Product(s) (by % Area)
0.1 M HCl, 80°C, 24h15.2%24-aminobenzoic acid (12.5%)
0.1 M NaOH, 60°C, 8h25.8%34-aminobenzoic acid (22.1%)
10% H₂O₂, RT, 48h18.5%4Unknown Oxidative Degradant 1 (RT=5.2 min, 8.9%)
Dry Heat, 105°C, 72h5.1%1Minor Unknown Degradant (RT=3.8 min, 2.3%)
Photostability (ICH Q1B)8.9%24-aminobenzoic acid (4.5%), Photolytic Degradant 1 (RT=6.1 min, 3.2%)

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method Development

This protocol outlines the steps for developing an RP-HPLC method to analyze Propane-1,3-diyl bis(4-aminobenzoate) and its degradation products.

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic acid or trifluoroacetic acid in water.

    • Organic Phase (B): Acetonitrile or methanol.

  • Initial Gradient: Begin with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

  • Wavelength Selection: Use a photodiode array (PDA) detector to monitor the elution and determine the optimal wavelength for detection of the parent compound and all major degradation products. A wavelength of 290 nm is a reasonable starting point based on the chromophore.[7]

  • Method Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to achieve optimal separation (resolution > 2) between the parent peak and all degradation product peaks.

  • Forced Degradation Sample Analysis: Inject samples from the forced degradation studies to confirm that all degradation products are well-separated from the parent peak and from each other.

Protocol 2: Forced Degradation Study

This protocol provides a general procedure for conducting a forced degradation study.

  • Sample Preparation: Prepare a stock solution of Propane-1,3-diyl bis(4-aminobenzoate) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat in a water bath.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at the desired temperature.

    • Oxidation: Mix the stock solution with an appropriate concentration of H₂O₂.

    • Thermal Stress: Place the solid compound in a hot air oven.

    • Photolytic Stress: Expose the solution or solid compound to light according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Neutralization/Quenching: Neutralize the acid and base-stressed samples before injection. Dilute the H₂O₂ stressed samples.

  • Analysis: Analyze all samples using the developed stability-indicating HPLC method.

  • Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound to ensure no co-eluting degradants.

Mandatory Visualizations

Degradation Pathway Diagram

DegradationPathways parent Propane-1,3-diyl bis(4-aminobenzoate) hydrolysis Hydrolysis (Acidic/Basic) parent->hydrolysis oxidation Oxidation parent->oxidation photodegradation Photodegradation parent->photodegradation paba 4-aminobenzoic acid hydrolysis->paba propanediol Propane-1,3-diol hydrolysis->propanediol mono_hydrolyzed Mono-hydrolyzed Intermediate hydrolysis->mono_hydrolyzed oxidative_products Oxidative Products (Nitroso, Nitro, etc.) oxidation->oxidative_products polymeric_impurities Polymeric Impurities oxidation->polymeric_impurities photodegradation->paba photolytic_products Photolytic Products photodegradation->photolytic_products

Caption: Predicted degradation pathways of Propane-1,3-diyl bis(4-aminobenzoate).

Experimental Workflow for Forced Degradation Study

ForcedDegradationWorkflow cluster_stress Stress Conditions cluster_analysis Analysis acid Acidic (e.g., 0.1M HCl) sampling Sample at Time Points acid->sampling base Basic (e.g., 0.1M NaOH) base->sampling oxidative Oxidative (e.g., 10% H2O2) oxidative->sampling thermal Thermal (e.g., 105°C) thermal->sampling photolytic Photolytic (ICH Q1B) photolytic->sampling hplc RP-HPLC Analysis pda PDA Peak Purity hplc->pda mass_spec Mass Spectrometry (for identification) hplc->mass_spec results Identify Degradation Products & Pathways pda->results mass_spec->results start Prepare Stock Solution of Compound start->acid start->base start->oxidative start->thermal start->photolytic sampling->hplc

Caption: General workflow for a forced degradation study.

Troubleshooting Logic Diagram for HPLC Analysis

HPLCTroubleshooting cluster_problems Problem Type cluster_causes Potential Causes cluster_solutions Solutions start Chromatographic Problem Observed peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape resolution Poor Resolution start->resolution retention Retention Time Drift start->retention pressure Abnormal Pressure start->pressure cause_peak Column Overload Mobile Phase Mismatch Secondary Interactions peak_shape->cause_peak cause_res Inadequate Mobile Phase Wrong Column resolution->cause_res cause_ret Temperature Fluctuation Mobile Phase Inconsistency retention->cause_ret cause_press Blockage Leak pressure->cause_press sol_peak Reduce Sample Conc. Adjust Mobile Phase pH Use High Purity Column cause_peak->sol_peak sol_res Optimize Gradient Try Different Column cause_res->sol_res sol_ret Use Column Oven Prepare Fresh Mobile Phase cause_ret->sol_ret sol_press Flush System Check Fittings cause_press->sol_press

References

Challenges in the scale-up production of Propane-1,3-diyl bis(4-aminobenzoate)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Propane-1,3-diyl bis(4-aminobenzoate).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and purification of Propane-1,3-diyl bis(4-aminobenzoate), particularly when using the recommended alkali metal salt route.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in this synthesis can stem from several factors. A primary consideration is the quality of your starting materials. Ensure that the p-aminobenzoic acid alkali metal salt is completely dry, as moisture can interfere with the reaction. Additionally, the purity of the 1,3-dihalogenated propane is crucial.

Incomplete reaction is another common culprit. The reaction time and temperature are critical parameters.[1] Operating at temperatures below 60°C can lead to very slow and incomplete reactions.[1] Conversely, while higher temperatures can increase the reaction rate, exceeding 150°C can promote the formation of side products, such as N-alkylated species, which will lower the yield of the desired product.[1]

To improve your yield:

  • Optimize Reaction Conditions: Carefully control the temperature to the optimal range of 80°C to 130°C and ensure a sufficient reaction time, typically between 1 to 6 hours.[1]

  • Ensure Dry Conditions: Use anhydrous solvents and thoroughly dry all glassware before starting the reaction.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent premature work-up.

  • Efficient Work-up: During the work-up, ensure complete precipitation of the product. Pouring the reaction mixture into water is a common method to precipitate the crude product.[1]

Q2: I am observing a significant amount of a side product that I suspect is N-alkylated. How can I confirm this and prevent its formation?

A2: N-alkylation is a known side reaction in this synthesis, where the alkyl group from the 1,3-dihalogenated propane reacts with the amino group of the p-aminobenzoic acid salt instead of the carboxylate group.[1] This is more likely to occur at higher reaction temperatures.[1]

Confirmation of N-alkylation:

  • NMR Spectroscopy: In the 1H NMR spectrum, N-alkylation will result in signals corresponding to protons on the carbon adjacent to the nitrogen. These will likely appear as a multiplet in a different region compared to the O-alkylated product's propanediyl protons.

  • Mass Spectrometry: The N-alkylated impurity will have the same molecular weight as the desired product, but its fragmentation pattern may differ.

  • Chromatography: N-alkylated impurities will likely have different retention times on HPLC or TLC compared to the desired product.

Prevention of N-alkylation:

  • Temperature Control: The most effective way to minimize N-alkylation is to maintain the reaction temperature within the recommended range of 80°C to 130°C.[1]

  • Choice of Dihalogenated Propane: While 1,3-dichloropropane is commonly used, 1,3-dibromopropane or 1-bromo-3-chloropropane can also be employed.[1] The reactivity of the halide can influence the propensity for side reactions.

  • Solvent Choice: The use of an aprotic polar solvent, such as dimethyl sulfoxide (DMSO), is recommended to reduce side reactions.[1]

Q3: The color of my final product is off-white or brownish instead of the expected white/yellowish powder. What could be the reason and how can I purify it?

A3: A discolored product often indicates the presence of impurities, which could be residual starting materials, side products, or degradation products. The primary amino groups in Propane-1,3-diyl bis(4-aminobenzoate) are susceptible to oxidation, which can lead to colored impurities.

Purification:

  • Recrystallization: This is a highly effective method for purifying the final product. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Water-insoluble solvents like ethylene chloride, dichloroethane, or chlorobenzene can be used for recrystallization after an initial water wash.[1]

  • Activated Carbon (Charcoal) Treatment: If the discoloration is due to colored impurities, a small amount of activated carbon can be added to the hot solution during recrystallization to adsorb these impurities. Be cautious not to use an excessive amount, as it can also adsorb the desired product.

  • Column Chromatography: For small-scale purifications or to remove stubborn impurities, silica gel column chromatography can be employed.

Q4: My purified product has a broad melting point range. What does this indicate?

A4: A broad melting point range is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2°C. A broad range suggests the presence of impurities that disrupt the crystal lattice. To address this, further purification, such as another round of recrystallization, is recommended. The melting point of pure Propane-1,3-diyl bis(4-aminobenzoate) is reported to be in the range of 124-127 °C.

Data Presentation

Table 1: Recommended Reaction Parameters for the Alkali Metal Salt Route

ParameterRecommended ConditionsRationale
Starting Materials p-Aminobenzoic acid alkali metal salt (e.g., sodium or potassium salt), 1,3-Dihalogenated propane (e.g., 1,3-dichloropropane)Alkali metal salts are crucial for the reaction to proceed smoothly.[1]
Solvent Aprotic polar solvent (e.g., Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF))These solvents facilitate the reaction and help to minimize side reactions.[1]
Reaction Temperature 80°C to 130°CBalances reaction rate and minimizes N-alkylation side reactions.[1]
Reaction Time 1 to 6 hoursDependent on the reaction temperature; higher temperatures require shorter times.[1]

Table 2: Troubleshooting Summary

IssuePotential Cause(s)Recommended Action(s)
Low Yield Incomplete reaction, impure starting materials, moisture, side reactions.Optimize temperature and time, ensure anhydrous conditions, use pure reagents.
N-Alkylated Impurity High reaction temperature (>150°C).[1]Maintain temperature between 80-130°C.[1]
Discolored Product Oxidation of amino groups, residual impurities.Recrystallize, possibly with activated carbon treatment.
Broad Melting Point Presence of impurities.Further purify by recrystallization.

Experimental Protocols

Detailed Methodology for the Synthesis of Propane-1,3-diyl bis(4-aminobenzoate) via the Alkali Metal Salt Route

This protocol is based on the high-yield synthesis method described in the literature.[1]

Materials:

  • p-Aminobenzoic acid

  • Alkali metal base (e.g., sodium hydroxide or potassium hydroxide)

  • 1,3-Dichloropropane

  • Aprotic polar solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Water

  • Water-insoluble solvent for recrystallization (e.g., ethylene chloride)

Procedure:

  • Preparation of p-Aminobenzoic Acid Alkali Metal Salt:

    • In a suitable reaction vessel, dissolve p-aminobenzoic acid in the chosen aprotic polar solvent.

    • Stoichiometrically add the alkali metal base (e.g., an aqueous solution of NaOH) to the solution while stirring. The salt will form in situ.

  • Reaction with 1,3-Dichloropropane:

    • To the solution containing the p-aminobenzoic acid alkali metal salt, add 1,3-dichloropropane.

    • Heat the reaction mixture to a temperature between 80°C and 130°C with continuous stirring.

    • Maintain this temperature for 1 to 6 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Distill off the reaction solvent under reduced pressure.

    • Pour the residue into a beaker of cold water to precipitate the crude Propane-1,3-diyl bis(4-aminobenzoate).

    • Collect the precipitated solid by filtration and wash it with water.

    • Dry the crude product.

  • Purification by Recrystallization:

    • Dissolve the crude product in a minimal amount of a hot water-insoluble solvent, such as ethylene chloride.

    • If necessary, add a small amount of activated carbon to the hot solution and filter it hot to remove the carbon and any other insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain 1H NMR, 13C NMR, and IR spectra to confirm the structure and purity of the compound.

Mandatory Visualization

experimental_workflow start Start prep_salt Prepare p-Aminobenzoic Acid Alkali Metal Salt in Aprotic Polar Solvent start->prep_salt reaction React with 1,3-Dichloropropane (80-130°C, 1-6h) prep_salt->reaction workup Work-up: Solvent Removal & Precipitation in Water reaction->workup filtration1 Filtration & Washing workup->filtration1 crude_product Crude Product filtration1->crude_product purification Purification: Recrystallization crude_product->purification filtration2 Filtration & Drying purification->filtration2 final_product Pure Propane-1,3-diyl bis(4-aminobenzoate) filtration2->final_product characterization Characterization (MP, NMR, IR) final_product->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of Propane-1,3-diyl bis(4-aminobenzoate).

reaction_pathway cluster_main Desired Reaction Pathway (O-Alkylation) cluster_side Side Reaction Pathway (N-Alkylation) paba_salt p-Aminobenzoic Acid Alkali Metal Salt product Propane-1,3-diyl bis(4-aminobenzoate) paba_salt->product O-Alkylation (80-130°C) paba_salt_side p-Aminobenzoic Acid Alkali Metal Salt dihalo 1,3-Dihalogenated Propane dihalo->product dihalo_side 1,3-Dihalogenated Propane n_alkylated N-Alkylated Side Product paba_salt_side->n_alkylated N-Alkylation (>150°C) dihalo_side->n_alkylated

Caption: Reaction pathways in the synthesis, highlighting the desired O-alkylation and the N-alkylation side reaction.

References

Technical Support Center: Interpretation of Complex NMR Spectra of Propane-1,3-diyl bis(4-aminobenzoate) Containing Polymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of polymers incorporating Propane-1,3-diyl bis(4-aminobenzoate).

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the NMR analysis of polymers containing the Propane-1,3-diyl bis(4-aminobenzoate) moiety.

Q1: Why are the aromatic signals in my ¹H NMR spectrum overlapping and difficult to assign?

A1: Overlapping aromatic signals are a common challenge with polymers containing multiple aromatic rings. Several factors can contribute to this:

  • Similar Chemical Environments: The protons on the p-aminobenzoate rings may have very similar electronic environments, leading to closely spaced chemical shifts.

  • Polymer Chain Effects: The polymer backbone can restrict the rotation of the aromatic rings, leading to through-space interactions (e.g., ring-current effects) that can broaden or shift signals.

  • Solvent Effects: The choice of NMR solvent can significantly influence the chemical shifts of aromatic protons due to solvent-solute interactions. Aromatic solvents like benzene-d6 can induce significant shifts compared to chlorinated solvents like chloroform-d.

Troubleshooting Steps:

  • Solvent Change: Acquire spectra in different deuterated solvents (e.g., DMSO-d6, acetone-d6, benzene-d6) to induce differential chemical shifts and potentially resolve overlapping signals[1].

  • Higher Magnetic Field: If available, use a higher field NMR spectrometer (e.g., 600 MHz or higher) to increase spectral dispersion.

  • 2D NMR Techniques: Employ two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to identify proton-proton and proton-carbon correlations, which can aid in unambiguous assignment.

  • Temperature Variation: Acquiring the spectrum at a higher temperature can sometimes simplify complex multiplets arising from restricted bond rotation (rotamers) by increasing the rate of rotation on the NMR timescale[1].

Q2: The signals for the propane-1,3-diyl linker are broad or show complex splitting. How can I interpret this?

A2: The flexibility of the propane-1,3-diyl linker is a key determinant of the polymer's physical properties and can lead to complex NMR signals.

  • Conformational Isomers: The propane linker can exist in different conformations (e.g., gauche, anti) that may be slowly interconverting on the NMR timescale, leading to broadened peaks or multiple sets of signals.

  • Viscosity: High polymer concentration can lead to viscous solutions, which restricts molecular tumbling and results in broader lines.

Troubleshooting Steps:

  • Dilute the Sample: Reducing the polymer concentration can decrease solution viscosity and sharpen the NMR signals.

  • Increase Temperature: Acquiring the spectrum at a higher temperature can increase the rate of conformational exchange, potentially leading to sharper, averaged signals. For very viscous materials, warming to 50-60°C may be necessary to even allow the sample to flow[2].

  • 1D and 2D NMR: Use techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to distinguish between CH, CH₂, and CH₃ groups and 2D experiments like HSQC to correlate the proton signals of the linker to their corresponding carbon signals.

Q3: I am having trouble getting accurate integrations for quantitative analysis (qNMR). What are the critical parameters?

A3: Quantitative NMR (qNMR) requires careful optimization of experimental parameters to ensure accuracy.

  • Incomplete Relaxation: If the delay time (d1) between scans is too short, nuclei with longer spin-lattice relaxation times (T₁) will not fully relax, leading to attenuated signal intensity and inaccurate integrals. Aromatic protons and carbonyl carbons often have long T₁ values.

  • Non-uniform Excitation: The excitation pulse may not uniformly excite all signals across the spectral width.

  • Signal-to-Noise Ratio: A low signal-to-noise ratio (S/N) can introduce significant errors in integration. For integration errors of less than 1%, a S/N of at least 250:1 is recommended.

Troubleshooting Steps:

  • Optimize Relaxation Delay: Set the relaxation delay (d1) to at least 5 times the longest T₁ value of the protons being quantified. If T₁ values are unknown, a d1 of 30-60 seconds is often a safe starting point for aromatic protons.

  • Calibrate the 90° Pulse: Ensure the 90° pulse width is accurately calibrated for your sample.

  • Increase Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio[3].

  • Use an Internal Standard: For absolute quantification, use a stable, non-reactive internal standard with a known concentration and a simple spectrum that does not overlap with your polymer signals[4].

Q4: My spectrum shows broad peaks for all signals. What is the likely cause?

A4: Broad peaks are a common issue in polymer NMR and can arise from several factors:

  • High Viscosity: As mentioned, viscous solutions lead to slow molecular tumbling and broad signals.

  • Poor Shimming: An inhomogeneous magnetic field across the sample volume will cause significant line broadening.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.

  • Incomplete Dissolution: If the polymer is not fully dissolved, the sample will be inhomogeneous, leading to broad lines.

Troubleshooting Steps:

  • Optimize Sample Preparation: Ensure the polymer is fully dissolved. Gentle heating or sonication may be required. For highly viscous samples, centrifugation can help to homogenize the sample in the NMR tube[2].

  • Improve Shimming: Carefully shim the magnetic field before acquiring data. Using automated shimming routines followed by manual adjustment can often improve line shape.

  • Filter the Sample: If paramagnetic impurities are suspected, filtering the sample through a small plug of celite or silica gel may help.

  • Check Solvent and Tubes: Ensure you are using high-quality deuterated solvents and clean, unscratched NMR tubes.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shift ranges for polymers containing the Propane-1,3-diyl bis(4-aminobenzoate) moiety. These values are based on data from related polymer systems and may vary depending on the specific polymer structure, solvent, and temperature.

Table 1: Expected ¹H NMR Chemical Shift Ranges

ProtonsStructure FragmentExpected Chemical Shift (ppm)Multiplicity
Aromatic (ortho to -NH-)-C₆H ₄-NH-6.6 - 7.0Doublet
Aromatic (ortho to -COO-)-C₆H ₄-COO-7.8 - 8.2Doublet
Methylene (adjacent to ester)-COO-CH₂ -CH₂-4.2 - 4.5Triplet
Methylene (central)-CH₂-CH₂ -CH₂-2.1 - 2.4Quintet
Amine/Urethane NH-NH -Variable (often broad)Singlet

Table 2: Expected ¹³C NMR Chemical Shift Ranges

CarbonStructure FragmentExpected Chemical Shift (ppm)
Carbonyl (ester)-C OO-165 - 168
Aromatic (C-NH)-C -NH-150 - 155
Aromatic (C-COO)-C -COO-120 - 125
Aromatic (CH ortho to -NH-)-C H- (ortho to NH)113 - 115
Aromatic (CH ortho to -COO-)-C H- (ortho to COO)130 - 132
Methylene (adjacent to ester)-COO-CH₂ -CH₂-62 - 65
Methylene (central)-CH₂-CH₂ -CH₂-28 - 32

Experimental Protocols

1. Standard ¹H and ¹³C NMR Sample Preparation

  • Dissolve the Polymer: Weigh 10-20 mg of the polymer sample into a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃).

  • Ensure Complete Dissolution: Gently agitate the vial to dissolve the polymer. If necessary, gentle heating or sonication can be used to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the polymer solution to a clean, high-quality 5 mm NMR tube.

  • Cap and Label: Cap the NMR tube and label it clearly.

2. Quantitative NMR (qNMR) Protocol

  • Sample and Standard Preparation: Accurately weigh (to 0.01 mg) a known amount of the polymer and a suitable internal standard into the same vial[5]. The internal standard should be of high purity, stable, and have signals that do not overlap with the polymer signals[4].

  • Dissolution: Add a precise volume of deuterated solvent to the vial and ensure complete dissolution of both the polymer and the internal standard.

  • Transfer: Transfer the solution to a high-quality NMR tube.

  • NMR Acquisition Parameters:

    • Set the relaxation delay (d1) to at least 5 times the longest T₁ of the signals of interest.

    • Use a calibrated 90° pulse.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).

    • Ensure the spectral width is large enough to encompass all signals of interest.

  • Data Processing:

    • Apply a Fourier transform with minimal or no line broadening.

    • Carefully phase the spectrum manually.

    • Use a high-order polynomial for baseline correction.

    • Integrate the signals of interest and the internal standard signal.

  • Calculation: Calculate the concentration of the repeating unit using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nₛₜₑ / Iₛₜₑ) * (Mₓ / Mₛₜₑ) * (mₛₜₑ / mₓ) * Pₛₜₑ

    Where:

    • Cₓ = Purity or concentration of the analyte

    • Iₓ = Integral of the analyte signal

    • Iₛₜₑ = Integral of the standard signal

    • Nₓ = Number of protons for the analyte signal

    • Nₛₜₑ = Number of protons for the standard signal

    • Mₓ = Molar mass of the analyte

    • Mₛₜₑ = Molar mass of the standard

    • mₓ = Mass of the analyte

    • mₛₜₑ = Mass of the standard

    • Pₛₜₑ = Purity of the standard

Mandatory Visualization

troubleshooting_workflow start Start: Complex NMR Spectrum d4 Are all peaks broad? start->d4 end_good Successful Interpretation end_bad Further Investigation Needed (e.g., Solid-State NMR, MS) d1 Are aromatic signals well-resolved? d2 Are aliphatic signals sharp and interpretable? d1->d2 Yes a1 Change Solvent Acquire 2D NMR (COSY, HSQC) Increase Magnetic Field d1->a1 No d3 Are peak integrations accurate for qNMR? d2->d3 Yes a2 Dilute Sample Increase Temperature Acquire 2D NMR (HSQC, DEPT) d2->a2 No d3->end_good Yes a3 Optimize d1 (≥ 5*T₁) Calibrate 90° Pulse Increase Scans (High S/N) Use Internal Standard d3->a3 No d4->d1 No a4 Check Sample Concentration Improve Shimming Ensure Complete Dissolution Check for Paramagnetic Impurities d4->a4 Yes a1->d2 a2->d3 a3->end_bad a4->d1

Caption: Troubleshooting workflow for complex NMR spectra of polymers.

References

Technical Support Center: Enhancing Polymer Properties with Propane-1,3-diyl bis(4-aminobenzoate)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for utilizing Propane-1,3-diyl bis(4-aminobenzoate) to enhance the mechanical properties of polymers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and characterization of polymers incorporating Propane-1,3-diyl bis(4-aminobenzoate).

Issue Potential Cause Recommended Solution
Low Polymer Molecular Weight Incomplete reaction due to insufficient reaction time or temperature.Ensure the polymerization is carried out for the recommended duration and at the optimal temperature for the specific polymer system. Monitor the viscosity of the reaction mixture as an indicator of molecular weight build-up.
Impurities in monomers or solvent.Use high-purity monomers and anhydrous solvents. Propane-1,3-diyl bis(4-aminobenzoate) should be of high purity. Solvents should be dried using appropriate methods before use.
Non-stoichiometric ratio of monomers.Accurately weigh and charge the monomers to ensure a stoichiometric balance between the diamine (Propane-1,3-diyl bis(4-aminobenzoate)) and the diacid chloride or diisocyanate.
Poor Solubility of the Final Polymer High degree of crystallinity and strong intermolecular hydrogen bonding due to the aromatic nature of the diamine.Introduce flexible co-monomers into the polymer backbone to disrupt chain packing and reduce crystallinity. Modify the polymer structure to include solubilizing groups.
Polymer degradation or cross-linking at high reaction temperatures.Optimize the reaction temperature to avoid side reactions. Consider using a lower boiling point solvent for the polymerization.
Brittle Polymer Films Insufficient molecular weight.Refer to the solutions for "Low Polymer Molecular Weight". Higher molecular weight generally leads to improved toughness.
High crystallinity.Anneal the polymer films at a temperature above the glass transition temperature (Tg) but below the melting temperature (Tm) to modify the crystalline structure.
Inconsistent Mechanical Properties Non-uniform mixing of monomers during polymerization.Ensure efficient stirring throughout the polymerization process to achieve a homogeneous reaction mixture.
Variations in processing conditions of polymer films or samples.Standardize the procedure for sample preparation, including solvent casting, melt pressing, and thermal history.
Discoloration of the Polymer Oxidation of the amine groups in Propane-1,3-diyl bis(4-aminobenzoate) at high temperatures.Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use antioxidants if necessary.
Impurities in the monomers or solvent.Purify monomers and solvents before use.

Frequently Asked Questions (FAQs)

1. What is Propane-1,3-diyl bis(4-aminobenzoate) and how does it enhance polymer properties?

Propane-1,3-diyl bis(4-aminobenzoate) is an aromatic diamine that can be used as a monomer or a chain extender in the synthesis of polymers such as polyamides and polyurethanes.[1] Its rigid aromatic rings contribute to increased thermal stability and mechanical strength, while the flexible propane linker can improve processability.[1]

2. What types of polymers can be synthesized using Propane-1,3-diyl bis(4-aminobenzoate)?

It is primarily used in condensation polymerization to produce polyamides (by reaction with diacid chlorides) and polyurethanes or polyureas (by reaction with diisocyanates).[2] It can also be incorporated into poly(ester-amide)s.[1]

3. What are the expected mechanical properties of polymers containing Propane-1,3-diyl bis(4-aminobenzoate)?

The incorporation of this diamine is expected to enhance properties like tensile strength and thermal stability. For instance, poly(urethane-urea) elastomers prepared with Propane-1,3-diyl bis(4-aminobenzoate) as a chain extender have shown a breaking strength of 65 MPa.[3]

4. What are the key considerations for the polycondensation reaction with this diamine?

Key considerations include maintaining a stoichiometric balance of monomers, using anhydrous solvents and an inert atmosphere, and controlling the reaction temperature to prevent side reactions. The purity of all reactants is crucial for achieving high molecular weight polymers.

5. How can I characterize the synthesized polymers?

A variety of techniques can be used for characterization:

  • Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of amide or urethane linkages.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy to elucidate the polymer structure.[4][5][6]

  • Gel Permeation Chromatography (GPC) to determine the molecular weight and molecular weight distribution.[5]

  • Differential Scanning Calorimetry (DSC) to measure thermal transitions like the glass transition temperature (Tg) and melting temperature (Tm).[4][7]

  • Thermogravimetric Analysis (TGA) to assess thermal stability.[4][7]

  • Tensile Testing to evaluate mechanical properties such as tensile strength, modulus, and elongation at break.[6]

Quantitative Data

The following table summarizes the reported mechanical properties of a polymer synthesized using Propane-1,3-diyl bis(4-aminobenzoate).

Polymer SystemMonomer/Chain ExtenderMechanical PropertyValue
Poly(urethane-urea) ElastomerPropane-1,3-diyl bis(4-aminobenzoate)Breaking Strength65 MPa[3]

Experimental Protocols

Synthesis of a Polyamide via Low-Temperature Solution Polycondensation

This protocol provides a general procedure for the synthesis of a polyamide using Propane-1,3-diyl bis(4-aminobenzoate) and a diacid chloride.

Materials:

  • Propane-1,3-diyl bis(4-aminobenzoate)

  • Aromatic or aliphatic diacid chloride (e.g., terephthaloyl chloride)

  • Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)

  • Anhydrous lithium chloride (LiCl) (optional, to enhance solubility)

  • Argon or Nitrogen gas

  • Methanol

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific amount of Propane-1,3-diyl bis(4-aminobenzoate) in the anhydrous solvent. If using, add LiCl to the solvent before adding the diamine.

  • Purge the flask with inert gas and cool the solution to 0-5 °C in an ice bath.

  • Slowly add an equimolar amount of the diacid chloride to the stirred solution.

  • Continue stirring the reaction mixture at 0-5 °C for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 12-24 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol.

  • Filter the precipitated polymer, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.

Visualizations

Below are diagrams illustrating the experimental workflow and logical relationships relevant to the use of Propane-1,3-diyl bis(4-aminobenzoate) in polymer synthesis.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer_Prep Monomer Preparation (Drying & Purification) Polymerization Polycondensation Reaction Monomer_Prep->Polymerization Charge Monomers Precipitation Polymer Precipitation Polymerization->Precipitation Reaction Mixture Washing_Drying Washing & Drying Precipitation->Washing_Drying Crude Polymer Structural Structural Analysis (FTIR, NMR) Washing_Drying->Structural Purified Polymer Thermal Thermal Analysis (DSC, TGA) Washing_Drying->Thermal Mechanical Mechanical Testing (Tensile Test) Washing_Drying->Mechanical

Caption: Experimental workflow for polyamide synthesis and characterization.

logical_relationship cluster_monomer Monomer Structure cluster_properties Enhanced Polymer Properties PDBA Propane-1,3-diyl bis(4-aminobenzoate) Aromatic_Rings Rigid Aromatic Rings Flexible_Linker Flexible Propane Linker Thermal_Stability Increased Thermal Stability Aromatic_Rings->Thermal_Stability Mechanical_Strength Improved Mechanical Strength Aromatic_Rings->Mechanical_Strength Processability Enhanced Processability Flexible_Linker->Processability

Caption: Structure-property relationship of PDBA in polymers.

References

Optimizing reaction temperature for Propane-1,3-diyl bis(4-aminobenzoate) synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the reaction temperature for the synthesis of Propane-1,3-diyl bis(4-aminobenzoate).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing Propane-1,3-diyl bis(4-aminobenzoate)?

A1: The most common methods include:

  • Fischer Esterification: This is a direct synthesis method involving the reaction of 1,3-propanediol with two equivalents of 4-aminobenzoic acid in the presence of an acid catalyst.[1][2]

  • Reaction with Dihalogenated Propane: A higher-yielding alternative involves reacting an alkali metal salt of p-aminobenzoic acid, such as sodium p-aminobenzoate, with a 1,3-dihalogenated propane like 1,3-dichloropropane in an aprotic polar solvent.[1][3]

Q2: What is the optimal temperature range for the synthesis of Propane-1,3-diyl bis(4-aminobenzoate)?

A2: The optimal temperature depends on the chosen synthetic route. For the reaction involving a p-aminobenzoic acid alkali metal salt and a dihalogenated propane, a temperature range of 60°C to 150°C is generally employed, with a preferred range of 80°C to 130°C.[3] Temperatures below 60°C can lead to very slow reaction rates, while temperatures exceeding 150°C may promote side reactions like N-alkylation.[3] For Fischer esterification, the reaction is often carried out at the reflux temperature of the alcohol used, which, in the case of ethanol, is around 78°C.[4]

Q3: What are the potential side reactions to be aware of during the synthesis?

A3: The primary side reaction of concern is N-alkylation, where the dihalogenated propane reacts with the amino group of p-aminobenzoic acid instead of the carboxyl group.[3] This is more likely to occur at higher temperatures.[3] Other potential side reactions include the formation of mono-esterified products and polymerization, especially if reaction conditions are not carefully controlled.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress.[5] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. The reaction is considered complete when the starting material spots are no longer visible.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Reaction temperature is too low.Gradually increase the reaction temperature in 10°C increments, monitoring the reaction by TLC. For reactions with dihalogenated propane, ensure the temperature is within the 80°C to 130°C range.[3]
Inefficient catalyst (for Fischer Esterification).Ensure the acid catalyst (e.g., H₂SO₄) is fresh and added in the correct stoichiometric amount, especially if basic groups are present in the substrate.[4]
Presence of water in reactants or solvent.Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Water can interfere with the esterification equilibrium.[6]
Presence of Impurities in the Final Product Reaction temperature is too high.Reduce the reaction temperature to minimize side reactions like N-alkylation. A temperature above 150°C is known to cause side reactions.[3]
Incomplete reaction.Extend the reaction time and monitor by TLC until the starting materials are fully consumed.
Inadequate purification.Recrystallize the crude product from a suitable solvent system to remove unreacted starting materials and byproducts.
Formation of a Precipitate During Reaction Formation of the hydrogen sulfate salt of p-aminobenzoic acid (in Fischer Esterification).This is an expected intermediate and should dissolve as the reaction proceeds and is heated.[4]
Product is insoluble in the reaction solvent at room temperature.Ensure adequate stirring and heating to maintain a homogeneous reaction mixture.

Experimental Protocols

Protocol 1: Synthesis via Fischer Esterification

This protocol is adapted from the synthesis of benzocaine, a similar ester of p-aminobenzoic acid.[4]

Materials:

  • p-Aminobenzoic acid

  • 1,3-Propanediol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Ethanol (for recrystallization)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine p-aminobenzoic acid (2 equivalents) and 1,3-propanediol (1 equivalent).

  • Slowly add concentrated sulfuric acid (catalytic amount) to the stirred mixture. A precipitate may form.[4]

  • Heat the mixture to a gentle reflux for 1-2 hours. The precipitate should dissolve as the reaction progresses.[4]

  • Monitor the reaction by TLC until the p-aminobenzoic acid is consumed.

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • Neutralize the solution by slowly adding 10% sodium carbonate solution until gas evolution ceases and the pH is basic.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure Propane-1,3-diyl bis(4-aminobenzoate).

Visualizations

G Troubleshooting Workflow for Low Yield start Low Product Yield Observed check_temp Is the reaction temperature within the optimal range (e.g., 80-130°C)? start->check_temp increase_temp Increase temperature in 10°C increments. Monitor via TLC. check_temp->increase_temp No check_catalyst Is the catalyst active and in the correct amount? check_temp->check_catalyst Yes continue_monitoring Continue monitoring reaction progress. increase_temp->continue_monitoring replace_catalyst Use fresh catalyst and ensure correct stoichiometry. check_catalyst->replace_catalyst No check_water Are reactants and solvents anhydrous? check_catalyst->check_water Yes replace_catalyst->continue_monitoring dry_reagents Use anhydrous reagents and dry glassware. check_water->dry_reagents No check_water->continue_monitoring Yes dry_reagents->continue_monitoring

Caption: Troubleshooting workflow for addressing low product yield.

G Effect of Temperature on Reaction Outcome temp Reaction Temperature low_temp < 60°C temp->low_temp optimal_temp 80-130°C temp->optimal_temp high_temp > 150°C temp->high_temp outcome_low Very Slow Reaction Rate low_temp->outcome_low outcome_optimal High Yield of Desired Product optimal_temp->outcome_optimal outcome_high Increased Side Reactions (e.g., N-alkylation) high_temp->outcome_high

Caption: Relationship between reaction temperature and outcomes.

References

Validation & Comparative

A Comparative Analysis of Propane-1,3-diyl bis(4-aminobenzoate) and Other Chain Extenders in High-Performance Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Chain Extender for Polymer Synthesis

In the synthesis of high-performance polymers, such as polyurethanes and polyureas, the choice of a chain extender is a critical determinant of the final material's properties. This guide provides a comparative analysis of Propane-1,3-diyl bis(4-aminobenzoate) (PDBA), an aromatic diamine, against other commonly used chain extenders. By examining key performance metrics through experimental data, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.

Propane-1,3-diyl bis(4-aminobenzoate), also known as 1,3-propanediol bis(p-aminobenzoate), is recognized for its ability to impart significant improvements in the thermal and mechanical properties of polymers.[1] Its aromatic nature and the presence of two primary amine groups allow for the formation of rigid, well-defined hard segments within the polymer matrix, leading to enhanced performance characteristics.[2]

Comparative Performance Data

The selection of a chain extender directly influences the mechanical strength, thermal stability, and elasticity of the resulting polymer. The following table summarizes quantitative data from various studies, comparing the performance of polyurethanes synthesized with Propane-1,3-diyl bis(4-aminobenzoate) to those prepared with other common chain extenders. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Chain ExtenderTypeTensile Strength (MPa)Elongation at Break (%)Tear Strength (kgf/cm)Thermal Stability (Decomposition Temp.)Reference
Propane-1,3-diyl bis(4-aminobenzoate) (PDBA) Aromatic Diamine65--Good heat resistance up to 300 °C[1]
4,4'-Methylenebis(2-chloroaniline) (MOCA) Aromatic DiamineWeaker than PDBA with catalyst-Weaker than PDBA with catalyst-
Ethylene Diamine (EDA) Aliphatic Diamine200.34610.5786.89TGA shows multi-step degradation[3]
1,4-Butanediamine (BDA) Aliphatic Diamine15073060.7TGA shows multi-step degradation[3]
1,6-Hexamethylenediamine (HMDA) Aliphatic Diamine10580055.8TGA shows multi-step degradation[3]
1,4-Butanediol (BDO) Aliphatic Diol---Initial degradation around 300 °C[4]
Furanic/Aromatic Diamine Mixtures Aromatic DiamineHigher than aliphatic diolsLower than aliphatic diols-Degradation temp. shifted 90 °C upwards[5]

Key Observations:

  • Superior Mechanical Strength: Poly(urethane-urea) elastomers synthesized with Propane-1,3-diyl bis(4-aminobenzoate) exhibit excellent mechanical properties, with a reported breaking strength of 65 MPa.[1]

  • Enhanced Thermal Stability: The incorporation of aromatic diamine chain extenders like PDBA significantly enhances the thermal stability of polyurethanes. Studies have shown that PDBA-based elastomers have good heat resistance up to 300 °C.[1] In comparison, polyurethanes with furanic or aromatic diamine chain extenders show a degradation temperature shifted upwards by as much as 90 °C compared to those with aliphatic diols.[5]

  • Structure-Property Relationship: The performance of aliphatic diamine chain extenders is influenced by the number of carbon atoms in their chains. Generally, a decrease in the number of carbons leads to an increase in tensile strength, tear strength, and hardness.[3][6]

Experimental Protocols

To ensure the reproducibility and accuracy of the presented data, detailed methodologies for key experiments are provided below.

General Synthesis of Polyurethane Elastomers

A common method for synthesizing polyurethane elastomers involves a two-step prepolymer process.

Materials:

  • Polyol (e.g., Poly(ethylene glycol adipate) - PEGA)

  • Diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate - MDI)

  • Chain Extender (e.g., Propane-1,3-diyl bis(4-aminobenzoate) - PDBA)

  • Solvent (e.g., Acetone)

Procedure:

  • Prepolymer Synthesis: The polyol is first dissolved in a suitable solvent. The diisocyanate is then added to this solution, and the mixture is stirred vigorously for a specific duration at a controlled temperature to form an NCO-terminated prepolymer. The molar ratio of NCO to OH groups is a critical parameter to control.

  • Chain Extension: The chain extender, dissolved in the same solvent, is then added to the prepolymer solution. The mixture is stirred until a viscous solution is formed.

  • Casting and Curing: The resulting polymer solution is poured into a mold (e.g., a Petri dish) and cured at a specific temperature and humidity for a set period to allow for complete solvent evaporation and polymer crosslinking.[2] The final polymer film can then be used for characterization.

Mechanical Property Testing

Tensile Testing:

  • Specimen Preparation: Dumbbell-shaped specimens are cut from the cured polymer films according to standard specifications (e.g., ASTM D412).

  • Test Procedure: The tensile properties (tensile strength, elongation at break, and Young's modulus) are measured using a universal testing machine (UTM) at a constant crosshead speed.

Tear Strength:

  • Specimen Preparation: Angle-shaped specimens are prepared from the cured polymer films.

  • Test Procedure: The tear strength is determined using a UTM, measuring the force required to propagate a tear at a constant speed.

Thermal Analysis

Thermogravimetric Analysis (TGA):

  • Procedure: A small sample of the polymer is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate. The weight loss of the sample is recorded as a function of temperature to determine the thermal stability and decomposition profile of the material.[7]

Dynamic Mechanical Analysis (DMA):

  • Procedure: A rectangular film specimen is subjected to a sinusoidal stress, and the resulting strain is measured.[8] By varying the temperature, the storage modulus (E'), loss modulus (E''), and tan delta can be determined, providing information on the glass transition temperature and viscoelastic properties of the polymer.[9][10]

Visualizing Experimental and Logical Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_data Data Analysis cluster_conclusion Conclusion start Start prepolymer Prepolymer Formation (Polyol + Diisocyanate) start->prepolymer Step 1 chain_ext Chain Extension (Add Chain Extender) prepolymer->chain_ext Step 2 curing Casting & Curing chain_ext->curing Step 3 end_synth Polymer Film curing->end_synth Final Product mech_test Mechanical Testing (Tensile, Tear) end_synth->mech_test therm_anal Thermal Analysis (TGA, DMA) end_synth->therm_anal data_proc Process & Compare Data mech_test->data_proc therm_anal->data_proc conclusion Select Optimal Chain Extender data_proc->conclusion

Caption: A typical workflow for synthesizing and characterizing polymers with different chain extenders.

signaling_pathway cluster_reactants Reactants cluster_polymer Polymer Structure cluster_properties Resulting Properties polyol Polyol (Soft Segment) polymer Segmented Polyurethane polyol->polymer diisocyanate Diisocyanate diisocyanate->polymer chain_extender Chain Extender (Hard Segment) chain_extender->polymer mechanical Mechanical Strength polymer->mechanical thermal Thermal Stability polymer->thermal elasticity Elasticity polymer->elasticity

Caption: The relationship between reactants, polymer structure, and final material properties.

References

Comparative study of polyurethanes synthesized with different diamines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Study of Polyurethanes Synthesized with Different Diamines: A Guide for Researchers

For researchers, scientists, and drug development professionals, the choice of diamine chain extender in polyurethane synthesis is a critical determinant of the final polymer's properties. This guide provides a comparative analysis of polyurethanes synthesized with various diamines, supported by experimental data from recent studies. We will delve into the influence of different diamine structures on the thermal, mechanical, and morphological characteristics of polyurethanes.

The selection of a diamine chain extender significantly impacts the hard segment of the polyurethane, which in turn governs properties like thermal stability, tensile strength, and elasticity. This guide will explore the differences between aromatic and aliphatic diamines, as well as more complex diamine-diamide structures, and their effect on the final polymer.

Comparative Performance Data

The following tables summarize the quantitative data from studies comparing polyurethanes synthesized with different diamine chain extenders.

Table 1: Thermal Properties of Polyurethane-Imide Elastomers (PUIEs) with Various Diamines [1][2]

Diamine TypeDiamine Used5% Weight Loss Temp (T₅) (°C)50% Weight Loss Temp (T₅₀) (°C)
Aliphatic1,2-ethylene diamine345~440
Aliphatic1,6-hexamethylene diamine356~440
Aliphatic1,12-dodecamethylene diamine350~440
Aromaticp-phenylene diamine352~440
Aromatic4,4'-oxydianiline355~440
Aromatic1,3-bis(4-aminophenoxy)benzene351~440

Table 2: Mechanical Properties of Polyurethane-Imide Elastomers (PUIEs) with Various Diamines [2]

Diamine TypeDiamine UsedTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
Aliphatic1,2-ethylene diamine10.838083
Aliphatic1,6-hexamethylene diamine8.542080
Aliphatic1,12-dodecamethylene diamine6.245075
Aromaticp-phenylene diamine15.235092
Aromatic4,4'-oxydianiline12.539088
Aromatic1,3-bis(4-aminophenoxy)benzene11.341085

Table 3: Mechanical Properties of Polyurethane Dispersions (PUDs) with Different Diamine Extenders [3]

Diamine ExtenderTensile Strength (MPa)Tear Strength (kN/m)Elongation at Break (%)Hardness (Shore A)
Ethylenediamine (EDA)35.255.155085
1,4-Butanediamine (BDA)30.548.348080
1,6-Hexamethylenediamine (HMDA)25.842.542075

Experimental Protocols

Detailed methodologies for the synthesis and characterization of polyurethanes are crucial for reproducibility and further research.

Synthesis of Polyurethane-Imide Elastomers (PUIEs)[1]
  • Prepolymer Synthesis: 4,4'-diphenylmethane diisocyanate (MDI) and polytetramethylene glycol (PTMG, Mw: 1000) are reacted in a flask.

  • Imide Ring Formation: Pyromellitic dianhydride is added to the prepolymer solution.

  • Chain Extension: A solution of the respective aromatic or aliphatic diamine is added to the mixture for liquid polymerization.

  • Curing: The resulting solution is poured into a mold and cured to form an elastomeric sheet.

Characterization Techniques
  • Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the synthesized polyurethanes, identifying characteristic peaks for N-H, C=O, and C-O-C stretching.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state 13C CP/MAS NMR can be used to further elucidate the structure of the polyurethane, showing peaks for urethane, imide, and diamine carbons.[1]

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the polymers by measuring weight loss as a function of temperature.[1][3][4]

  • Differential Scanning Calorimetry (DSC): To analyze the thermal transitions of the polyurethanes, such as the glass transition temperature (Tg).[5][6]

  • Mechanical Testing: Tensile strength, elongation at break, and hardness are measured using a tensile testing machine according to ASTM standards.[1][3][7]

Visualizing the Synthesis and Logic

The following diagrams illustrate the general workflow for polyurethane synthesis and the logical relationship between the choice of diamine and the resulting polymer properties.

polyurethane_synthesis_workflow cluster_synthesis Polyurethane Synthesis prepolymer 1. Prepolymer Formation (Diisocyanate + Polyol) chain_extender 2. Chain Extender Addition (Diamine) prepolymer->chain_extender Reaction curing 3. Curing chain_extender->curing Polymerization pu_product Final Polyurethane curing->pu_product

Caption: General workflow for the two-step synthesis of polyurethanes.

diamine_property_relationship cluster_input Input Variable cluster_properties Resulting Properties diamine Diamine Structure thermal Thermal Stability diamine->thermal Influences mechanical Mechanical Strength diamine->mechanical Determines morphology Morphology diamine->morphology Affects

Caption: Relationship between diamine structure and polyurethane properties.

Conclusion

The choice of diamine chain extender is a powerful tool for tuning the properties of polyurethanes. Aromatic diamines generally lead to polyurethanes with higher thermal stability and mechanical strength compared to their aliphatic counterparts.[2] This is attributed to the rigid nature of the aromatic rings, which enhances the hard segment domains. Conversely, aliphatic diamines can impart greater flexibility and lower hardness to the resulting polymer.[2] The length of the aliphatic chain also plays a role, with shorter chains generally leading to harder and stronger materials.[3] For specialized applications, diamine-diamide extenders can be used to create polyurethanes with well-defined, monodisperse hard segments, leading to sharp melting transitions and good elastic properties.[5][7] This guide provides a foundational understanding and a starting point for researchers to select the appropriate diamine for their specific polyurethane synthesis and application needs.

References

Cross-Validation of Analytical Data for Propane-1,3-diyl bis(4-aminobenzoate): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical data for Propane-1,3-diyl bis(4-aminobenzoate) and compares its performance with key alternatives used in various industrial applications, including as a curing agent for epoxy resins and a chain extender for polyurethanes. The information presented is intended to assist researchers and professionals in making informed decisions regarding material selection and application.

Executive Summary

Propane-1,3-diyl bis(4-aminobenzoate), also known as PDBA, is an aromatic diamine that serves as a versatile building block in polymer chemistry. This guide benchmarks its analytical profile and performance characteristics against three common alternatives: 4,4'-Methylenebis(2-chloroaniline) (MOCA), Diethyltoluenediamine (DETDA), and Poly(1,4-butanediol)bis(4-aminobenzoate). The comparison encompasses physical and chemical properties, analytical characterization data, and performance in polyurethane coatings. While direct comparative studies for all alternatives under identical conditions are limited, this guide consolidates available data to provide a thorough overview.

Physicochemical Properties of Propane-1,3-diyl bis(4-aminobenzoate) and Alternatives

A summary of the key physicochemical properties of Propane-1,3-diyl bis(4-aminobenzoate) and its alternatives is presented in Table 1. These properties are crucial for determining the processing conditions and predicting the final characteristics of the resulting polymers.

PropertyPropane-1,3-diyl bis(4-aminobenzoate)4,4'-Methylenebis(2-chloroaniline) (MOCA)Diethyltoluenediamine (DETDA)Poly(1,4-butanediol)bis(4-aminobenzoate)
CAS Number 57609-64-0101-14-468479-98-154667-43-5
Molecular Weight ( g/mol ) 314.34267.16178.28~470
Appearance Powder (Granular)Tan-colored pellets or flakesTransparent LiquidLight yellow to amber transparent liquid
Melting Point (°C) 124-127[1]100–109Not Applicable56
Density (g/mL at 25°C) 1.14[1]1.441.0131.07
Amine Equivalent Weight 157---
Viscosity (cP) Not ApplicableNot Applicable-300 (at 85°C)

Comparative Performance in Polyurethane Coatings: PDBA vs. MOCA

A direct comparative study on the performance of Propane-1,3-diyl bis(4-aminobenzoate) (PDBA) and 4,4'-Methylenebis(2-chloroaniline) (MOCA) as crosslinking agents in polyurethane coating films revealed significant differences in their reactivity and the mechanical properties of the resulting films[2].

Performance MetricPolyurethane with PDBAPolyurethane with MOCA
Initial Viscosity HigherLower
Pot Life Much longerShorter
Tensile Strength WeakerStronger
Tear Strength WeakerStronger

The lower reactivity of PDBA results in a longer pot life, which can be advantageous in certain applications requiring longer processing times. However, this is accompanied by weaker mechanical properties in the final coating. The study suggests that the reactivity of PDBA can be enhanced with the use of appropriate catalysts to achieve properties comparable to those of MOCA-based polyurethanes[2].

Experimental Protocols

Detailed methodologies for the key analytical techniques used to characterize these compounds are outlined below.

Differential Scanning Calorimetry (DSC) for Curing Profile Analysis

Objective: To determine the curing characteristics, including the onset and peak curing temperatures, and the total heat of reaction.

Methodology:

  • A sample of the uncured resin mixture (e.g., epoxy resin and diamine curing agent) weighing 5-10 mg is placed in an aluminum DSC pan.

  • An empty pan is used as a reference.

  • The sample is heated in a DSC instrument at a constant rate, typically 10°C/min, under a nitrogen atmosphere.

  • The heat flow as a function of temperature is recorded.

  • The resulting thermogram is analyzed to determine the onset temperature, peak exothermic temperature, and the total enthalpy of the curing reaction by integrating the area under the exothermic peak.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To assess the thermal stability of the cured polymers.

Methodology:

  • A cured polymer sample (10-20 mg) is placed in a TGA crucible.

  • The sample is heated at a constant rate, typically 10°C/min, under a nitrogen or air atmosphere.

  • The weight loss of the sample is recorded as a function of temperature.

  • The resulting TGA curve is analyzed to determine the onset of decomposition temperature and the temperature at which maximum weight loss occurs.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Analysis

Objective: To identify the functional groups present in the monomers and to monitor the curing process by observing the disappearance of reactant peaks and the appearance of product peaks.

Methodology:

  • A small amount of the sample (liquid or solid) is placed on the ATR crystal of the FTIR spectrometer.

  • The infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • For monitoring curing, spectra are taken at different time intervals during the reaction.

  • The spectra are analyzed to identify characteristic absorption bands of functional groups such as N-H (amines), C=O (esters), and epoxy rings.

High-Performance Liquid Chromatography (HPLC) for Purity and Composition Analysis

Objective: To determine the purity of the diamine compounds and to analyze the composition of reaction mixtures.

Methodology:

  • A standard solution of the analyte is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • The sample is dissolved in the mobile phase.

  • The sample solution is injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

  • A gradient or isocratic elution is performed using a mobile phase appropriate for the separation of aromatic amines.

  • The retention time and peak area are used for qualitative and quantitative analysis, respectively.

Tensile Testing for Mechanical Properties (ASTM D882)

Objective: To determine the tensile properties of the cured polymer films, such as tensile strength, elongation at break, and Young's modulus.

Methodology:

  • The cured polymer is cast into thin films of uniform thickness.

  • Dog-bone-shaped specimens are cut from the films according to ASTM D882 specifications[3][4][5][6].

  • The dimensions (width and thickness) of the specimen's gauge section are measured.

  • The specimen is mounted in the grips of a universal testing machine.

  • The specimen is pulled at a constant rate of crosshead displacement until it fractures.

  • The load and displacement are recorded throughout the test.

  • Stress-strain curves are generated, and the key mechanical properties are calculated.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described above.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation prep Weigh 5-10 mg of uncured resin mixture into DSC pan dsc_run Heat at 10°C/min under N2 atmosphere prep->dsc_run Place in DSC record Record heat flow vs. temperature dsc_run->record analyze Determine onset, peak temperature, and enthalpy record->analyze

Caption: Workflow for DSC analysis of curing profile.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation prep Place 10-20 mg of cured polymer in TGA crucible tga_run Heat at 10°C/min under N2/air prep->tga_run Place in TGA record Record weight loss vs. temperature tga_run->record analyze Determine decomposition temperatures record->analyze

Caption: Workflow for TGA analysis of thermal stability.

Tensile_Testing_Workflow cluster_prep Specimen Preparation cluster_testing Tensile Test cluster_analysis Data Analysis cast Cast thin film of cured polymer cut Cut dog-bone specimen (ASTM D882) cast->cut measure Measure specimen dimensions cut->measure mount Mount specimen in universal testing machine measure->mount pull Pull at constant speed until fracture mount->pull record Record load and displacement pull->record plot Generate stress-strain curve record->plot calculate Calculate tensile strength, elongation, modulus plot->calculate

Caption: Workflow for tensile testing of polymer films.

Conclusion

Propane-1,3-diyl bis(4-aminobenzoate) is a viable alternative to traditional aromatic diamine curing agents and chain extenders, offering distinct advantages in terms of longer pot life in polyurethane formulations. However, its lower reactivity may necessitate the use of catalysts to achieve mechanical properties comparable to those of materials cured with more reactive diamines like MOCA. Further direct comparative studies with other alternatives such as DETDA and Poly(1,4-butanediol)bis(4-aminobenzoate) under standardized conditions are warranted to fully elucidate its performance profile. The experimental protocols and workflows provided in this guide offer a framework for conducting such cross-validation studies.

References

A Comparative Guide to the Synthesis of Propane-1,3-diyl bis(4-aminobenzoate): An Environmental Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of two primary synthesis routes for Propane-1,3-diyl bis(4-aminobenzoate), with a focus on environmental impact, supported by experimental data.

Propane-1,3-diyl bis(4-aminobenzoate), a crucial diamine monomer in the synthesis of polyurethanes and other polymers, can be synthesized through various chemical pathways. This guide provides a comparative analysis of two prominent methods: Fischer esterification and a Williamson-like ether synthesis. The selection of a synthesis route can have significant implications for environmental impact, efficiency, and safety. This document aims to provide a clear, data-driven comparison to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Fischer EsterificationRoute 2: Williamson-like Synthesis
Starting Materials 1,3-Propanediol, 4-Aminobenzoic acidAlkali metal salt of p-aminobenzoic acid, 1,3-Dihalogenated propane
Catalyst Strong acid (e.g., H₂SO₄)Phase Transfer Catalyst (optional)
Solvent Excess alcohol or high-boiling inert solventAprotic polar solvent (e.g., DMF, DMSO)
Reaction Temperature Reflux (typically >100°C)80 - 130°C[1]
Reaction Time Several hours to overnight1 - 6 hours[1]
Byproducts WaterAlkali metal halide (e.g., NaCl)
Reported Yield Generally moderate (can be ~65% without optimization)[2]High[1]
Key Environmental Considerations Use of strong acid catalyst, potential for solvent waste.Use of polar aprotic solvents, halogenated starting material.

The Underpinnings: Reaction Pathways

A visual representation of the two synthesis routes provides a clear understanding of the chemical transformations involved.

Synthesis Routes for Propane-1,3-diyl bis(4-aminobenzoate) cluster_0 Route 1: Fischer Esterification cluster_1 Route 2: Williamson-like Synthesis PABA1 4-Aminobenzoic Acid Product1 Propane-1,3-diyl bis(4-aminobenzoate) PABA1->Product1 Propanediol 1,3-Propanediol Propanediol->Product1 H2SO4 H₂SO₄ (catalyst) H2SO4->Product1 catalysis Water Water Product1->Water + PABA_Salt p-Aminobenzoic Acid Alkali Metal Salt Product2 Propane-1,3-diyl bis(4-aminobenzoate) PABA_Salt->Product2 Dihalopropane 1,3-Dihalopropane Dihalopropane->Product2 Solvent Aprotic Polar Solvent Solvent->Product2 reaction medium Salt_Byproduct Alkali Metal Halide Product2->Salt_Byproduct +

Caption: Comparative diagram of Fischer esterification and Williamson-like synthesis pathways.

In Detail: Experimental Protocols

Route 1: Fischer Esterification of 1,3-Propanediol with 4-Aminobenzoic Acid

This protocol is based on established Fischer esterification procedures for similar aromatic amino acids.[3][4]

Materials:

  • 4-Aminobenzoic acid

  • 1,3-Propanediol

  • Concentrated sulfuric acid (H₂SO₄)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Ethanol (for recrystallization)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2 molar equivalents of 4-aminobenzoic acid with 1 molar equivalent of 1,3-propanediol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled mixture into a beaker of cold water.

  • Neutralize the solution by slowly adding 10% sodium carbonate solution until the pH is approximately 8. The product will precipitate out of the solution.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure Propane-1,3-diyl bis(4-aminobenzoate).

Route 2: Synthesis from an Alkali Metal Salt of p-Aminobenzoic Acid and 1,3-Dihalopropane

This protocol is adapted from a patented procedure.[1]

Materials:

  • Sodium p-aminobenzoate

  • 1,3-Dichloropropane

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Water

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and condenser, charge sodium p-aminobenzoate and the aprotic polar solvent (e.g., DMF).

  • Heat the mixture to the reaction temperature (e.g., 100-120°C) with stirring.

  • Slowly add 1,3-dichloropropane to the heated mixture.

  • Maintain the reaction at this temperature for approximately 3 hours.

  • After the reaction is complete, cool the mixture.

  • The product can be isolated by pouring the reaction mixture into water, which will cause the product to precipitate.

  • Collect the precipitate by filtration, wash with water, and dry to yield Propane-1,3-diyl bis(4-aminobenzoate).

Environmental Impact and Green Chemistry Considerations

Route 1: Fischer Esterification

The primary advantage of Fischer esterification lies in its high atom economy, with water being the only byproduct.[5] However, the use of a strong acid catalyst like sulfuric acid presents environmental and safety challenges. The neutralization of the acid during workup generates a significant amount of salt waste. The reaction is also reversible, often requiring a large excess of one reactant or the removal of water to drive the reaction to completion, which can increase energy consumption and solvent use.

Route 2: Williamson-like Synthesis

This route is often reported to have higher yields and shorter reaction times compared to Fischer esterification.[6] The use of aprotic polar solvents like DMF and DMSO is a significant environmental concern due to their high boiling points, toxicity, and difficulty in recycling. The starting material, 1,3-dihalopropane, is a halogenated organic compound, which can have negative environmental impacts. However, this method avoids the use of strong acids and the associated neutralization waste. The main byproduct is a simple inorganic salt, which is generally easier to manage than acidic waste streams.

Conclusion

Both synthesis routes present a trade-off between yield, reaction conditions, and environmental impact. The Fischer esterification is a more atom-economical process with a benign byproduct (water), but it suffers from the use of a strong acid catalyst and potentially lower yields due to its reversible nature. The Williamson-like synthesis offers higher yields and faster reaction times but utilizes environmentally persistent polar aprotic solvents and halogenated starting materials.

For researchers prioritizing "green" chemistry principles, modifications to the Fischer esterification, such as the use of solid acid catalysts, could mitigate some of its environmental drawbacks. For industrial applications where high yield and throughput are paramount, the Williamson-like synthesis may be preferred, with a strong emphasis on solvent recovery and recycling to minimize its environmental footprint. The choice of synthesis route will ultimately depend on the specific requirements of the application, including scale, purity, cost, and environmental considerations.

References

Peer-reviewed research validating the applications of Propane-1,3-diyl bis(4-aminobenzoate)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, Propane-1,3-diyl bis(4-aminobenzoate) emerges as a versatile diamine with significant potential in the formulation of advanced polymers. This guide provides an objective comparison of its performance against established alternatives in key applications, supported by peer-reviewed experimental data, to inform material selection and development.

Propane-1,3-diyl bis(4-aminobenzoate), also known as 1,3-Propanediol bis(4-aminobenzoate) or PDBA, is primarily utilized as a chain extender and curing agent in the synthesis of polyurethanes and epoxy resins. Its unique molecular structure, featuring a flexible propane linker and two aromatic amine functionalities, imparts desirable properties to the resulting polymers, including enhanced flexibility, good thermal stability, and, in some formulations, improved biocompatibility. This guide will delve into its validated applications, comparing its performance with that of other common agents.

Polyurethane Formulations: A Safer Alternative to MOCA

In the production of polyurethane coatings and elastomers, PDBA presents itself as a viable, less toxic alternative to the widely used but carcinogenic crosslinking agent 4,4'-Methylenebis(2-chloroaniline) (MOCA). Research directly comparing the two provides valuable insights into their relative performance.

A study by Hahn et al. investigated the properties of polyurethane coating films prepared with either PDBA or MOCA as the crosslinking agent. The results highlight key differences in reactivity and mechanical properties.

PropertyPolyurethane with MOCAPolyurethane with PDBA (uncatalyzed)Polyurethane with PDBA (catalyzed with Pb(II)-octoate)
Pot Life ShorterSignificantly LongerSimilar to MOCA
Tensile Strength HigherWeakerClose to MOCA
Elongation LowerHigherClose to MOCA
Tear Strength HigherWeakerClose to MOCA

Table 1: Comparison of mechanical properties of polyurethane coatings with different crosslinking agents.

The lower reactivity of PDBA results in a longer pot life, which can be advantageous for certain processing applications. However, this lower reactivity also leads to inferior mechanical properties in the final polyurethane film when uncatalyzed. The addition of a suitable catalyst, such as Pb(II)-octoate, can enhance the reactivity of PDBA, resulting in polyurethane coatings with mechanical properties comparable to those formulated with MOCA.

Experimental Protocol: Synthesis of Polyurethane Coating Films

The following is a summarized experimental protocol based on the methodology described by Hahn et al. for the preparation of polyurethane coating films.

  • Preparation of the Base Part:

    • Melt either MOCA or PDBA in polyoxypropylene (molecular weight = 2000).

    • Add various additives to the mixture.

  • Curing:

    • Use an NCO-terminated toluene diisocyanate prepolymer as the curing agent.

    • For catalyzed PDBA formulations, add a specified amount of Pb(II)-octoate.

    • Mix the base part with the curing agent in an appropriate ratio at room temperature.

  • Film Formation:

    • Cast the mixture onto a suitable substrate.

    • Allow the film to cure under controlled temperature and humidity.

  • Characterization:

    • Measure pot life by observing the change in viscosity over time.

    • Determine tensile strength, elongation, and tear strength using a universal testing machine according to relevant ASTM standards.

G cluster_reactants Reactants cluster_process Process cluster_product Product & Characterization Polyoxypropylene Polyoxypropylene Melt_Mix Melt and Mix Polyoxypropylene->Melt_Mix PDBA_MOCA PDBA or MOCA PDBA_MOCA->Melt_Mix Additives Additives Additives->Melt_Mix TDI_Prepolymer TDI Prepolymer (Curing Agent) Final_Mix Final Mixing TDI_Prepolymer->Final_Mix Catalyst Catalyst (e.g., Pb(II)-octoate) Catalyst->Final_Mix optional for PDBA Melt_Mix->Final_Mix Base Part Casting Film Casting Final_Mix->Casting Pot_Life_Measurement Pot Life Measurement Final_Mix->Pot_Life_Measurement Curing Curing Casting->Curing PU_Film Polyurethane Film Curing->PU_Film Mechanical_Testing Mechanical Testing (Tensile, Tear, Elongation) PU_Film->Mechanical_Testing

Experimental workflow for polyurethane film synthesis.

Applications in Polyurethane Elastomers

As a chain extender, Propane-1,3-diyl bis(4-aminobenzoate) contributes to the formation of the hard segments in polyurethane elastomers, influencing their mechanical and thermal properties. Research by Gaina et al. on novel poly(urethane-urea) elastomers demonstrated that the inclusion of PDBA as a chain extender resulted in materials with excellent mechanical strength and thermal stability.

The study reported a breaking strength of up to 65 MPa and good heat resistance at temperatures up to 300 °C.[1] This performance is attributed to the ability of the rigid benzene rings in the PDBA structure to promote physical interconnections within the polymer matrix.

Use in Epoxy Resins and Electrically Conductive Adhesives

Propane-1,3-diyl bis(4-aminobenzoate) also functions as a curing agent for epoxy resins. The primary amine groups react with the epoxide rings of the epoxy prepolymer, leading to a cross-linked network. The flexible propane chain in PDBA can impart increased flexibility to the cured epoxy, reducing brittleness. This property is particularly beneficial in applications such as flexible electrically conductive adhesives (ECAs). While qualitative reports suggest a positive impact on the electrical, mechanical, and thermal properties of ECAs, a lack of comprehensive, peer-reviewed quantitative comparative data with other flexible curing agents currently limits a detailed performance analysis in this area.

Biocompatibility and Signaling Pathways

The use of PDBA in the synthesis of biodegradable and biocompatible polyurethanes for biomedical applications has been explored.[2][3] The rationale is that the ester linkages in PDBA can be hydrolyzed, and the resulting p-aminobenzoic acid (PABA) derivatives are potentially non-toxic. However, there is currently no peer-reviewed research available that directly investigates the signaling pathways affected by PDBA or its degradation products. For drug development professionals, this represents a critical knowledge gap that necessitates further toxicological and biocompatibility studies to validate its safety for in vivo applications.

G cluster_synthesis Polymer Synthesis cluster_applications Applications cluster_properties Key Properties Imparted by PDBA PDBA Propane-1,3-diyl bis(4-aminobenzoate) Polyurethane Polyurethanes PDBA->Polyurethane Chain Extender Epoxy Epoxy Resins PDBA->Epoxy Curing Agent Diisocyanate Diisocyanate Diisocyanate->Polyurethane Polyol Polyol Polyol->Polyurethane Epoxy_Resin Epoxy Resin Epoxy_Resin->Epoxy Biomaterials Biomaterials Polyurethane->Biomaterials Flexibility Flexibility Polyurethane->Flexibility Thermal_Stability Thermal_Stability Polyurethane->Thermal_Stability Adhesives Conductive Adhesives Epoxy->Adhesives Epoxy->Flexibility Biocompatibility Biocompatibility Biomaterials->Biocompatibility

Logical relationships of PDBA in polymer applications.

Summary and Future Outlook

Propane-1,3-diyl bis(4-aminobenzoate) is a promising alternative to conventional diamines in polymer synthesis, particularly as a less toxic substitute for MOCA in polyurethane production. Its ability to enhance flexibility and maintain good thermal and mechanical properties has been demonstrated. However, to broaden its adoption, further research is required to:

  • Generate quantitative, comparative data for its performance in epoxy resins and electrically conductive adhesives against a wider range of alternative curing agents.

  • Conduct in-depth biocompatibility and toxicological studies to elucidate any interactions with biological signaling pathways, which is essential for its validation in drug delivery and other biomedical applications.

This guide provides a foundational understanding of the current validated applications of Propane-1,3-diyl bis(4-aminobenzoate). As more research becomes available, a more comprehensive picture of its performance landscape will emerge, further guiding its application in advanced materials and therapeutics.

References

Confirming the Molecular Weight of Propane-1,3-diyl bis(4-aminobenzoate): A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methods for Molecular Weight Determination

The accurate determination of molecular weight is a critical step in the characterization of chemical compounds. For a molecule such as Propane-1,3-diyl bis(4-aminobenzoate), with a theoretical molecular weight of approximately 314.34 g/mol [1][2][3], various analytical techniques can be employed for confirmation. This guide provides a detailed comparison of mass spectrometry with other established methods, offering insights into their principles, experimental protocols, and performance to aid researchers in selecting the most suitable approach for their needs.

Executive Summary

Mass spectrometry, particularly with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), stands out for its high accuracy, sensitivity, and specificity in determining the molecular weight of small organic molecules like Propane-1,3-diyl bis(4-aminobenzoate). Alternative methods such as size-exclusion chromatography (SEC) and membrane osmometry provide valuable, albeit often less precise, information and can be advantageous in specific contexts, such as for determining molecular weight distributions in polymer samples.

Quantitative Comparison of Molecular Weight Determination Techniques

The following table summarizes the key performance characteristics of mass spectrometry, size-exclusion chromatography, and membrane osmometry for the analysis of a small molecule like Propane-1,3-diyl bis(4-aminobenzoate).

FeatureMass Spectrometry (ESI/MALDI)Size-Exclusion Chromatography (SEC)Membrane Osmometry
Principle Measures the mass-to-charge ratio of ionized molecules.Separates molecules based on their hydrodynamic volume in solution.Measures the osmotic pressure of a solution to determine molar concentration.
Accuracy High (typically < 5 ppm with high-resolution instruments)[4][5]Moderate (relative to standards)Lower (can be affected by membrane permeability and solute-solvent interactions)[6]
Precision HighModerateModerate
Mass Range Broad (suitable for small molecules to large biomolecules)Dependent on column packing (calibrated for a specific range)Typically used for macromolecules (>10,000 g/mol )[7]
Sample Amount Picomole to femtomole rangeMicrogram to milligram rangeMilligram range
Analysis Time Rapid (minutes per sample)Moderate (15-60 minutes per sample)Slow (can take hours to reach equilibrium)[7]
Information Provided Exact molecular weight, isotopic distribution, fragmentation pattern (structural information)Molecular weight distribution relative to standardsNumber-average molecular weight (Mn)
Key Advantages High accuracy, sensitivity, and specificity. Provides structural information.Can determine molecular weight distribution.Absolute method for number-average molecular weight.
Key Limitations Sample must be ionizable. Matrix interference can be an issue in MALDI for low molecular weight compounds.[1]Requires calibration with appropriate standards. Less accurate for molecules with different shapes than the standards.Not suitable for small molecules due to membrane permeability. Requires larger sample amounts.

Experimental Protocols

Detailed methodologies for each technique are provided below to allow for a comprehensive understanding of the experimental workflow.

Mass Spectrometry: Electrospray Ionization (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar organic molecules like Propane-1,3-diyl bis(4-aminobenzoate).

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of Propane-1,3-diyl bis(4-aminobenzoate) in a suitable solvent to a final concentration of approximately 1-10 µM. Recommended solvents include methanol, acetonitrile, or a mixture of water and an organic solvent.[8]

    • To aid in protonation and the formation of the [M+H]⁺ ion, a small amount (typically 0.1%) of a volatile acid, such as formic acid or acetic acid, can be added to the solution.[9]

    • Ensure the sample is fully dissolved and free of any particulate matter by filtration or centrifugation. Avoid using non-volatile buffers or salts (e.g., phosphate buffers, NaCl) as they can interfere with the ionization process and contaminate the instrument.[10]

  • Instrumental Analysis:

    • Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-20 µL/min.

    • Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.

    • Use a heated capillary and a nebulizing gas (e.g., nitrogen) to facilitate desolvation of the droplets and the formation of gas-phase ions.

    • Analyze the ions using a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).

    • Acquire the mass spectrum in the positive ion mode to detect the protonated molecule, [C₁₇H₁₈N₂O₄ + H]⁺, which should appear at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound plus the mass of a proton.

Alternative Technique 1: Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size in solution. While primarily used for polymers, it can be adapted for small molecules, though its accuracy is dependent on the use of appropriate calibration standards.

Methodology:

  • System Preparation:

    • Select a SEC column with a pore size suitable for the separation of small molecules.

    • Equilibrate the column with a suitable mobile phase (e.g., tetrahydrofuran (THF) or chloroform for organic-soluble compounds) at a constant flow rate.[11]

  • Calibration:

    • Prepare a series of solutions of narrow molecular weight standards with known molecular weights that bracket the expected molecular weight of Propane-1,3-diyl bis(4-aminobenzoate).

    • Inject each standard solution into the SEC system and record the elution volume or retention time for each standard.

    • Construct a calibration curve by plotting the logarithm of the molecular weight of the standards against their corresponding elution volumes.

  • Sample Analysis:

    • Dissolve a known concentration of Propane-1,3-diyl bis(4-aminobenzoate) in the mobile phase.

    • Inject the sample solution into the SEC system under the same conditions used for the standards.

    • Record the elution volume of the sample peak.

    • Determine the molecular weight of the sample by interpolating its elution volume on the calibration curve.

Alternative Technique 2: Membrane Osmometry

Membrane osmometry is an absolute method for determining the number-average molecular weight (Mn) of macromolecules. However, its application to small molecules like Propane-1,3-diyl bis(4-aminobenzoate) is generally not feasible due to the difficulty in finding a truly semipermeable membrane that will retain the small analyte while allowing the solvent to pass through. This technique is more appropriate for polymeric materials. For the purpose of comparison, a general protocol is outlined.

Methodology:

  • Instrument Setup:

    • Install a semipermeable membrane that is permeable to the solvent but not the solute in the osmometer.

    • Fill the reference cell with the pure solvent and the sample cell with the polymer solution.

  • Measurement:

    • Allow the system to reach equilibrium, where the osmotic pressure is balanced by the hydrostatic pressure.

    • Measure the osmotic pressure of a series of solutions with different known concentrations of the polymer.

  • Data Analysis:

    • Plot the reduced osmotic pressure (osmotic pressure divided by concentration) against the concentration.

    • Extrapolate the plot to zero concentration to obtain the intercept.

    • Calculate the number-average molecular weight from the intercept using the van't Hoff equation.[12]

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key steps in each experimental workflow.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis dissolve Dissolve Sample in Suitable Solvent acidify Add 0.1% Formic Acid dissolve->acidify filter Filter Solution acidify->filter infuse Direct Infusion (5-20 µL/min) filter->infuse ionize Electrospray Ionization (3-5 kV) infuse->ionize analyze Mass Analysis (TOF, Quadrupole, etc.) ionize->analyze detect Detection of [M+H]⁺ analyze->detect

Figure 1. Experimental workflow for molecular weight determination by ESI-Mass Spectrometry.

SEC_Workflow cluster_prep System Preparation & Calibration cluster_analysis Sample Analysis equilibrate Equilibrate SEC Column standards Inject Molecular Weight Standards equilibrate->standards calibrate Generate Calibration Curve standards->calibrate dissolve Dissolve Sample in Mobile Phase inject Inject Sample dissolve->inject elute Elution and Detection inject->elute determine Determine Molecular Weight from Calibration Curve elute->determine

References

Safety Operating Guide

Proper Disposal of Propane-1,3-diyl bis(4-aminobenzoate): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper disposal of Propane-1,3-diyl bis(4-aminobenzoate) is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle the disposal of this compound responsibly.

Propane-1,3-diyl bis(4-aminobenzoate) is a combustible solid that is also classified as an eye irritant.[1] Adherence to proper personal protective equipment (PPE) protocols, including the use of dust masks (type N95 in the US), eye shields, and gloves, is mandatory during handling and disposal.[1]

Disposal Procedures

The primary and recommended method for the disposal of Propane-1,3-diyl bis(4-aminobenzoate) is to engage a licensed professional waste disposal service. This ensures that the material is handled in accordance with all federal, state, and local environmental regulations.

For laboratories equipped with the necessary facilities and permits, an alternative disposal method involves chemical incineration. The procedure is as follows:

  • Solubilization: Dissolve or mix the Propane-1,3-diyl bis(4-aminobenzoate) with a combustible solvent.

  • Incineration: Burn the resulting mixture in a chemical incinerator that is equipped with an afterburner and a scrubber system to neutralize harmful emissions.

Crucially, under no circumstances should Propane-1,3-diyl bis(4-aminobenzoate) or its waste be disposed of into the sewer system. [2]

Any unused product should be disposed of in the same manner as the waste material. Contaminated packaging should also be treated as hazardous waste and disposed of accordingly.

Chemical and Physical Properties

A summary of the key quantitative data for Propane-1,3-diyl bis(4-aminobenzoate) is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₁₇H₁₈N₂O₄
Molecular Weight 314.34 g/mol [1][3]
Melting Point 124-127 °C[1]
Density 1.14 g/mL at 25 °C[1]
Form Powder (Granular)[1]
CAS Number 57609-64-0[1]

Experimental Protocols

The disposal procedures outlined are based on standard hazardous waste management protocols. The key experimental step, where applicable, is the solubilization of the solid waste in a suitable combustible solvent prior to incineration. The choice of solvent should be made by a qualified chemist, considering compatibility and the specific capabilities of the incineration facility.

Disposal Workflow

The logical workflow for the proper disposal of Propane-1,3-diyl bis(4-aminobenzoate) is illustrated in the diagram below.

cluster_start Start: Waste Identification cluster_assessment Risk Assessment & PPE cluster_disposal_options Disposal Options cluster_professional_disposal Professional Disposal cluster_incineration In-House Incineration (if permitted) cluster_end Completion start Propane-1,3-diyl bis(4-aminobenzoate) Waste Generated assess Assess Hazards: - Combustible Solid - Eye Irritant start->assess ppe Don Appropriate PPE: - Gloves - Eye Protection - Dust Mask assess->ppe disposal_choice Select Disposal Method ppe->disposal_choice licensed_co Package and Label for Licensed Waste Disposal Company disposal_choice->licensed_co Recommended dissolve Dissolve in a Combustible Solvent disposal_choice->dissolve Alternative (with permits) entrust Entrust to Licensed Professional licensed_co->entrust end Disposal Complete entrust->end incinerate Burn in a Chemical Incinerator with Afterburner and Scrubber dissolve->incinerate incinerate->end

Caption: Disposal workflow for Propane-1,3-diyl bis(4-aminobenzoate).

References

Personal protective equipment for handling Propane-1,3-diyl bis(4-aminobenzoate)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling, use, and disposal of Propane-1,3-diyl bis(4-aminobenzoate) (CAS No. 57609-64-0). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.

Hazard Identification and Personal Protective Equipment (PPE)

Propane-1,3-diyl bis(4-aminobenzoate) is a granular powder that is classified as an eye irritant.[1] Adherence to proper PPE protocols is mandatory to prevent contact and inhalation.

Recommended Personal Protective Equipment

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling Propane-1,3-diyl bis(4-aminobenzoate).

Protection Type Specific Recommendation Rationale
Respiratory Protection NIOSH-approved N95 dust mask or higher.Prevents inhalation of the powdered chemical.
Eye and Face Protection Safety glasses with side shields or safety goggles. A face shield may be required for larger quantities.Protects against eye contact with the irritating powder.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or Neoprene).Prevents skin contact. Nitrile gloves may offer limited protection for short-duration tasks, but their resistance to aromatic amines and esters can be poor.[2]
Skin and Body Protection Laboratory coat.Protects skin and personal clothing from contamination.

Engineering Controls and Safe Handling Practices

Engineering controls are physical changes in the workplace that isolate workers from hazards.

  • Ventilation: All handling of Propane-1,3-diyl bis(4-aminobenzoate) that may generate dust, such as weighing or transferring, must be conducted in a certified chemical fume hood or other approved local exhaust ventilation system.[3][4]

  • Work Practices:

    • Avoid the formation of dust.

    • Keep containers tightly closed when not in use.

    • Ensure eyewash stations and safety showers are readily accessible.

    • Wash hands thoroughly after handling.

Operational and Disposal Plans

A systematic approach to operations and waste disposal is crucial for laboratory safety and environmental compliance.

Experimental Workflow

The following diagram illustrates the logical workflow for handling Propane-1,3-diyl bis(4-aminobenzoate) from receipt to disposal.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Engineering Controls Prepare Engineering Controls Select PPE->Prepare Engineering Controls Weigh/Transfer in Fume Hood Weigh/Transfer in Fume Hood Prepare Engineering Controls->Weigh/Transfer in Fume Hood Perform Experiment Perform Experiment Weigh/Transfer in Fume Hood->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

Figure 1. A logical workflow for the safe handling of Propane-1,3-diyl bis(4-aminobenzoate).
Disposal Plan

Propane-1,3-diyl bis(4-aminobenzoate) should be disposed of as non-hazardous chemical waste, in accordance with local, state, and federal regulations.

  • Solid Waste:

    • Collect excess solid material and any contaminated disposable labware (e.g., weigh boats, gloves, paper towels) in a dedicated, clearly labeled, and sealable container.

    • Do not mix with other waste streams.

    • Arrange for pickup by a licensed chemical waste disposal company.

  • Empty Containers: Empty containers should be thoroughly rinsed with an appropriate solvent before being discarded as regular waste. The rinsate should be collected and disposed of as chemical waste.

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6][7][8][9] Seek immediate medical attention. Do not rub the eyes.[5][6]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops or persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if respiratory symptoms occur.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

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